Dacomitinib hydrate
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSPLGGCPNTZPIH-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClFN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146359 | |
| Record name | Dacomitinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1042385-75-0 | |
| Record name | Dacomitinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042385750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dacomitinib monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DACOMITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5092U85G58 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dacomitinib Hydrate: A Deep Dive into the Mechanism of Irreversible EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of dacomitinib hydrate, a second-generation, irreversible tyrosine kinase inhibitor (TKI). Dacomitinib is a potent and selective inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, which play a critical role in cell growth, proliferation, and survival. Its irreversible binding to the epidermal growth factor receptor (EGFR) provides a sustained blockade of downstream signaling pathways, making it an effective therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
The Two-Step Mechanism of Irreversible Inhibition
Dacomitinib's mechanism of action is a two-step process that begins with the reversible binding to the ATP-binding site of the EGFR kinase domain. This initial non-covalent interaction is followed by the formation of a covalent bond between the drug and a specific cysteine residue (Cys797) within the active site. This covalent modification is what renders the inhibition irreversible, effectively and permanently disabling the kinase activity of the receptor.[1][2]
The irreversible nature of this inhibition means that the restoration of EGFR signaling is dependent on the synthesis of new receptor proteins, leading to a prolonged pharmacodynamic effect.[1]
Caption: Dacomitinib's two-step irreversible inhibition of EGFR.
Quantitative Analysis of Dacomitinib's Inhibitory Activity
The potency of dacomitinib has been extensively characterized through various in vitro assays. The following tables summarize key quantitative data, including IC50 values against different EGFR variants and other HER family members, as well as the kinetic parameters that define its irreversible inhibition.
Table 1: In Vitro Inhibitory Activity of Dacomitinib (IC50)
| Target | Cell Line / Assay Type | IC50 (nM) |
| Wild-Type EGFR | Cell-free assay | 6.0[2] |
| EGFR (Exon 19 Deletion) | Various NSCLC lines | 4-12 times lower than gefitinib |
| EGFR (L858R) | Various NSCLC lines | 4-12 times lower than gefitinib |
| EGFR (L858R/T790M) | NSCLC cell lines | ~280[2] |
| HER2 (ErbB2) | Cell-free assay | 45.7[2] |
| HER4 (ErbB4) | Cell-free assay | 73.7[2] |
Table 2: Kinetic Parameters of Dacomitinib for Wild-Type EGFR
| Parameter | Value | Description |
| Ki (Inhibition Constant) | 0.093–0.16 nM | Represents the initial non-covalent binding affinity of dacomitinib to EGFR. |
| kinact (Inactivation Rate Constant) | ≤ 2.1 ms-1 | The first-order rate constant for the formation of the covalent bond. |
| kinact/Ki (Second-Order Rate Constant) | 6.3–23 × 106 M-1s-1 | An overall measure of the inhibitor's efficiency, combining both binding and reactivity. |
Impact on Downstream Signaling Pathways
By irreversibly inhibiting EGFR, dacomitinib effectively blocks the activation of key downstream signaling cascades that are crucial for tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway.[1]
Caption: Dacomitinib blocks EGFR-mediated signaling pathways.
Experimental Protocols
The characterization of dacomitinib's irreversible inhibition relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Mass Spectrometry for Covalent Adduct Identification
Objective: To confirm the covalent binding of dacomitinib to EGFR and identify the specific site of modification.
Protocol:
-
Incubation: Recombinant human EGFR kinase domain is incubated with a molar excess of dacomitinib in an appropriate buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT) for a specified time at room temperature to allow for covalent bond formation. A control sample with vehicle (DMSO) is run in parallel.
-
Sample Preparation: The reaction is quenched, and the protein is denatured and reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide). The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by reverse-phase liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS data is searched against a protein database containing the EGFR sequence. The mass shift corresponding to the adduction of dacomitinib on a specific peptide is identified. Fragmentation analysis of the modified peptide confirms the precise location of the covalent bond on Cys797.
In Vitro Kinase Assay for Determination of kinact and KI
Objective: To determine the kinetic parameters of irreversible inhibition.
Protocol:
-
Assay Setup: A continuous or discontinuous kinase assay is used. For a continuous assay, all components (enzyme, dacomitinib, ATP, and substrate) are mixed, and the reaction progress is monitored in real-time. For a discontinuous assay, the enzyme is pre-incubated with dacomitinib for varying times before the addition of ATP and substrate to initiate the reaction.
-
Reaction Conditions: The assay is performed in a suitable kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). A range of dacomitinib concentrations is tested.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate or ADP produced. This can be done using various methods, including radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The observed rate of inactivation (kobs) is determined for each dacomitinib concentration by fitting the progress curves to a first-order decay equation. The kobs values are then plotted against the dacomitinib concentration and fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).
Western Blotting for Inhibition of EGFR Phosphorylation
Objective: To assess the effect of dacomitinib on EGFR autophosphorylation and downstream signaling in a cellular context.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines with known EGFR status (e.g., A431 for wild-type, NCI-H1975 for L858R/T790M) are cultured to 70-80% confluency. Cells are serum-starved and then treated with various concentrations of dacomitinib for a specified duration.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated downstream proteins (e.g., p-ERK, p-Akt), and a loading control (e.g., β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software to determine the extent of inhibition of phosphorylation.
Caption: Workflow for characterizing dacomitinib's irreversible inhibition.
Conclusion
This compound's mechanism of irreversible inhibition, characterized by its potent covalent binding to the EGFR kinase domain, provides a durable suppression of oncogenic signaling. A thorough understanding of its kinetic properties and its effects on cellular pathways, as detailed in this guide, is essential for the continued development and optimal clinical application of this and other next-generation irreversible kinase inhibitors. The experimental protocols outlined here serve as a foundation for the rigorous preclinical and clinical evaluation of such targeted therapies.
References
Dacomitinib Hydrate: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible small molecule inhibitor targeting the human epidermal growth factor receptor (HER) family of tyrosine kinases.[1] It is a potent pan-HER inhibitor with demonstrated clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[1] Understanding the precise kinase selectivity profile of dacomitinib is crucial for elucidating its mechanism of action, predicting its therapeutic efficacy, and anticipating potential off-target effects. This technical guide provides an in-depth overview of the kinase selectivity of dacomitinib, detailed methodologies for key experimental assays, and visualizations of the relevant signaling pathways.
Kinase Selectivity Profile of Dacomitinib
Dacomitinib exhibits high potency against its primary targets within the HER (ErbB) family of receptor tyrosine kinases. Its irreversible mechanism of action, involving covalent bond formation with a cysteine residue in the ATP-binding pocket of the kinase domain, contributes to its sustained inhibitory activity.[2]
Quantitative Inhibition Data
The inhibitory activity of dacomitinib has been quantified against its primary targets and broader kinase panels. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| EGFR (HER1) | 6 | Cell-free | |
| ERBB2 (HER2) | 45.7 | Cell-free | |
| ERBB4 (HER4) | 73.7 | Cell-free |
A comprehensive study profiled dacomitinib at a concentration of 1 µmol/L against a panel of 255 wild-type kinases. The detailed percentage inhibition data for this extensive panel are available in the supplementary materials (Table S3) of the cited publication.[3] This broad screening is essential for identifying potential off-target kinases, which can inform the safety profile of the drug.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible in vitro kinase assays. Below are detailed methodologies for commonly employed assays.
ELISA-Based ERBB Kinase Assay
This method is suitable for determining the IC50 values of inhibitors against specific receptor tyrosine kinases.
Principle: This assay measures the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The extent of phosphorylation is detected using a specific antibody and a colorimetric or fluorometric substrate.
Detailed Methodology:
-
Plate Coating: 96-well plates are coated with a poly-Glu-Tyr (4:1) substrate at a concentration of 0.25 mg/mL and incubated overnight at 4°C. Plates are then washed with a suitable wash buffer (e.g., PBS with 0.1% Tween 20).
-
Kinase Reaction Mixture Preparation: A reaction mixture is prepared containing:
-
50 mM HEPES, pH 7.4
-
125 mM NaCl
-
10 mM MgCl₂
-
100 µM Sodium Orthovanadate
-
2 mM Dithiothreitol (DTT)
-
20 µM ATP
-
1-5 nM of the purified GST-tagged kinase (e.g., GST-EGFR, GST-HER2)
-
-
Inhibitor Addition: Dacomitinib is serially diluted to the desired concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Kinase Reaction: The kinase reaction is initiated by adding the kinase reaction mixture to the wells. The plate is incubated for a specified time (e.g., 6 minutes) at room temperature with shaking.
-
Stopping the Reaction: The reaction is stopped by aspirating the reaction mixture and washing the wells with wash buffer.
-
Detection: A primary antibody specific for phosphotyrosine (e.g., anti-phosphotyrosine-HRP conjugate) is added to the wells and incubated. After washing, a substrate for the enzyme conjugate (e.g., TMB for HRP) is added.
-
Signal Quantification: The reaction is stopped with a stop solution (e.g., 0.09 N H₂SO₄), and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Radiometric Kinase Assay
Radiometric assays are considered a gold standard for measuring kinase activity due to their direct measurement of phosphate transfer.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a specific substrate (peptide or protein) by the kinase.
Detailed Methodology:
-
Reaction Setup: The kinase reaction is set up in a microcentrifuge tube or 96-well plate and typically contains:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
The purified kinase enzyme
-
The specific peptide or protein substrate
-
The test inhibitor (dacomitinib) at various concentrations
-
A mixture of non-radiolabeled ("cold") ATP and radiolabeled ("hot") [γ-³²P]ATP (at a concentration near the Km for ATP of the specific kinase).
-
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the ATP mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 10-30 minutes).
-
Reaction Termination and Spotting: The reaction is terminated by adding a stop solution (e.g., phosphoric acid). An aliquot of the reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81) membrane.
-
Washing: The membrane is washed multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Detection: The radioactivity retained on the filter paper, which corresponds to the phosphorylated substrate, is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor), and IC50 values are determined from the dose-response curve.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays offer a non-radioactive, homogeneous format suitable for high-throughput screening.
Principle: This assay utilizes a donor fluorophore and an acceptor fluorophore. The kinase substrate is labeled with one fluorophore, and an antibody that recognizes the phosphorylated substrate is labeled with the other. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur.
Detailed Methodology:
-
Reaction Components: The assay is performed in a microplate and includes:
-
The kinase of interest
-
A FRET-labeled peptide substrate
-
ATP
-
The test inhibitor (dacomitinib) at various concentrations
-
-
Kinase Reaction: The components are mixed, and the kinase reaction is allowed to proceed for a set time at a specific temperature.
-
Detection: A detection solution containing a labeled anti-phospho-substrate antibody (e.g., labeled with terbium as the donor) and a labeled acceptor (e.g., fluorescein) is added.
-
Signal Measurement: After an incubation period to allow for antibody binding, the FRET signal is measured using a plate reader capable of time-resolved fluorescence. The signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: The change in the FRET ratio is used to determine the level of kinase inhibition, and IC50 values are calculated.
Signaling Pathways and Experimental Workflows
Dacomitinib's Impact on EGFR Signaling
Dacomitinib exerts its therapeutic effect by inhibiting the kinase activity of EGFR, thereby blocking downstream signaling cascades that are critical for tumor cell proliferation and survival.[2]
Caption: Dacomitinib inhibits EGFR signaling.
Experimental Workflow for Kinase Selectivity Profiling
A typical workflow for determining the kinase selectivity profile of a compound like dacomitinib involves a multi-stage process.
Caption: Kinase selectivity profiling workflow.
Logical Representation of Dacomitinib's Kinase Selectivity
Dacomitinib is a pan-HER inhibitor, meaning it targets multiple members of the HER family, but with varying potency. It also has the potential to interact with other kinases at higher concentrations.
References
- 1. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Crystal Structure and Binding Mode of Dacomitinib Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of dacomitinib hydrate and its binding mode with the epidermal growth factor receptor (EGFR) kinase domain. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research. This document synthesizes publicly available data to present a detailed analysis of dacomitinib's structural characteristics, its interactions with its molecular target, and the experimental methodologies used to elucidate these features.
Introduction to Dacomitinib
Dacomitinib is a second-generation, irreversible pan-ErbB family tyrosine kinase inhibitor.[1][2] It is an oral medication approved for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1] Dacomitinib exerts its therapeutic effect by covalently binding to the cysteine residues within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of the receptor's activity and downstream signaling pathways.[3][4] This irreversible binding overcomes some of the resistance mechanisms observed with first-generation EGFR inhibitors.[5]
Crystal Structure of this compound
While a single-crystal structure of this compound is not publicly available in the Protein Data Bank (PDB), a Chinese patent (CN113045541A) describes a monohydrate crystalline form of dacomitinib, designated as crystal form N20. The structural characteristics of this hydrate form have been determined by Powder X-ray Diffraction (PXRD).
The PXRD pattern of dacomitinib monohydrate (crystal form N20) exhibits characteristic peaks at the following 2θ diffraction angles (Cu-Kα radiation):
| Diffraction Angle (2θ) |
| 4.58° |
| 10.73° |
| 10.96° |
| 14.97° |
| 15.47° |
| 18.42° |
| 19.18° |
| 20.40° |
| 21.62° |
| 22.71° |
| 24.03° |
| 26.50° |
| 26.90° |
| 31.39° |
Note: The patent specifies a tolerance of ±0.2° for each peak.
This PXRD data provides a unique fingerprint for the monohydrate crystalline form of dacomitinib, which is crucial for drug formulation, stability, and quality control.
Binding Mode of Dacomitinib with EGFR Kinase Domain
The binding mode of dacomitinib to the EGFR kinase domain has been elucidated through X-ray crystallography of co-crystals. Two key structures are available in the Protein Data Bank (PDB): 4I24 (Dacomitinib in complex with EGFR T790M mutant) and 4I23 (Dacomitinib in complex with wild-type EGFR).
Dacomitinib binds to the ATP-binding pocket of the EGFR kinase domain. The binding is characterized by a crucial covalent bond and a network of non-covalent interactions that contribute to its high affinity and specificity.
Key Interactions:
-
Covalent Bonding: The acrylamide moiety of dacomitinib forms an irreversible covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) in the EGFR kinase domain.[4] This covalent linkage is a hallmark of second-generation EGFR inhibitors and is responsible for the prolonged inhibition of the receptor.
-
Hinge Region Interaction: The quinazoline core of dacomitinib forms a hydrogen bond with the backbone of Met793 in the hinge region of the kinase domain. This interaction is critical for anchoring the inhibitor in the ATP-binding site.
-
Hydrophobic Interactions: The 3-chloro-4-fluoroaniline group of dacomitinib extends into a hydrophobic pocket, where it engages in van der Waals interactions with surrounding amino acid residues, including Leu718, Val726, Ala743, and Leu844. These interactions contribute to the potency and selectivity of the inhibitor.
The overall binding mode explains the potent inhibitory activity of dacomitinib against both wild-type and mutant forms of EGFR. The covalent bond with Cys797 provides a sustained blockade of ATP binding, while the specific non-covalent interactions ensure high-affinity binding.
Quantitative Binding Data
The inhibitory potency of dacomitinib has been quantified against various members of the ErbB family and different EGFR mutants. The half-maximal inhibitory concentration (IC50) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Kinase | IC50 (nM) | Assay Type |
| EGFR (Wild-Type) | 6.0 | Cell-free |
| HER2 (ErbB2) | 45.7 | Cell-free |
| HER4 (ErbB4) | 73.7 | Cell-free |
| EGFR (Exon 19 Deletion) | <1 | Cell-based |
| EGFR (L858R) | 2.6 | Cell-based |
| EGFR (L858R/T790M) | ~280 | Cell-based |
Data compiled from DrugBank and clinical evaluation studies.[1][6]
These data demonstrate that dacomitinib is a potent inhibitor of wild-type EGFR and is particularly effective against the common activating mutations (Exon 19 deletion and L858R). While its activity is reduced against the T790M resistance mutation, it still shows inhibitory potential.
Experimental Protocols
Expression and Purification of EGFR Kinase Domain
A common method for obtaining the EGFR kinase domain for structural and biochemical studies involves recombinant expression in Escherichia coli.[7][8]
Protocol Outline:
-
Gene Cloning: The DNA sequence encoding the human EGFR kinase domain (typically residues 696-1022) is cloned into a suitable bacterial expression vector, such as pET28a(+), often with an N-terminal affinity tag (e.g., His-tag or GST-tag) to facilitate purification.
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at an optimal temperature and for a specific duration (e.g., 16°C overnight).
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through sonication or high-pressure homogenization.
-
Affinity Chromatography: The soluble lysate is clarified by centrifugation and loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The column is washed to remove non-specifically bound proteins.
-
Tag Cleavage (Optional): If required, the affinity tag is removed by enzymatic cleavage (e.g., with thrombin or TEV protease).
-
Ion-Exchange Chromatography: The protein is further purified using ion-exchange chromatography to separate it from remaining impurities and the cleaved tag.
-
Size-Exclusion Chromatography: The final purification step is typically size-exclusion chromatography to obtain a homogenous and monodisperse protein sample suitable for crystallization and biochemical assays. The protein purity is assessed by SDS-PAGE.
Crystallization of the Dacomitinib-EGFR Complex
Obtaining high-quality crystals of the dacomitinib-EGFR kinase domain complex is a critical step for structural determination.
Protocol Outline:
-
Complex Formation: The purified EGFR kinase domain is incubated with a molar excess of dacomitinib to ensure complete binding.
-
Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.
-
Optimization: Once initial crystal hits are identified, the crystallization conditions (e.g., precipitant concentration, pH, temperature, and additives) are optimized to obtain larger, well-diffracting crystals.
-
Crystal Harvesting and Cryo-protection: Single crystals are carefully harvested and soaked in a cryo-protectant solution (e.g., the crystallization solution supplemented with glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen for data collection at cryogenic temperatures.
X-ray Diffraction Data Collection and Structure Determination
Protocol Outline:
-
Data Collection: X-ray diffraction data are collected from the cryo-cooled crystals at a synchrotron beamline. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed using software packages such as HKL2000 or XDS. This involves indexing the diffraction spots, integrating their intensities, and scaling the data.
-
Structure Solution: The crystal structure is solved using the molecular replacement method, with a previously determined structure of the EGFR kinase domain used as a search model.
-
Model Building and Refinement: The initial model is manually built into the electron density map using software like Coot. The structure is then refined using programs such as PHENIX or REFMAC5 to improve the fit of the model to the experimental data. The quality of the final model is assessed using various validation tools.
Kinase Inhibition Assay (ELISA-based)
This protocol describes a common method for determining the IC50 value of dacomitinib against the EGFR kinase.
Protocol Outline:
-
Plate Coating: A 96-well microtiter plate is coated with a synthetic substrate for the EGFR kinase (e.g., poly(Glu, Tyr)4:1).
-
Kinase Reaction: The purified EGFR kinase domain is incubated in the coated wells with varying concentrations of dacomitinib in a kinase reaction buffer containing ATP and MgCl2. A control reaction without the inhibitor is also included.
-
Detection of Phosphorylation: After the kinase reaction, the plate is washed, and a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to each well. This antibody specifically binds to the phosphorylated substrate.
-
Signal Generation: After another washing step, a colorimetric HRP substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.
-
Data Analysis: The absorbance of each well is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades downstream of EGFR activation, which are inhibited by dacomitinib.
Caption: Simplified EGFR signaling pathway inhibited by dacomitinib.
Experimental Workflow for Dacomitinib-EGFR Crystal Structure Determination
The following diagram outlines the key steps involved in determining the crystal structure of the dacomitinib-EGFR complex.
Caption: Workflow for Dacomitinib-EGFR crystal structure determination.
Kinase Inhibition Assay Workflow
The following diagram illustrates the experimental workflow for determining the IC50 of dacomitinib.
References
- 1. Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dacomitinib in lung cancer: a "lost generation" EGFR tyrosine-kinase inhibitor from a bygone era? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Expression, purification, and characterization of the native intracellular domain of human epidermal growth factor receptors 1 and 2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Dacomitinib Hydrate: An In-Depth Technical Guide on its Effect on EGFR Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR).[1][2] Unlike first-generation reversible inhibitors, dacomitinib forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, leading to sustained inhibition of receptor signaling.[1] This guide provides a detailed technical overview of the mechanism of action of dacomitinib, with a focus on its effects on the downstream signaling pathways critical for tumor cell proliferation and survival.
Mechanism of Action: Inhibition of EGFR and Downstream Signaling
Dacomitinib exerts its anti-tumor effects by potently and irreversibly inhibiting the kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] This inhibition prevents receptor autophosphorylation and the subsequent activation of two major downstream signaling cascades: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both of these pathways are crucial for regulating cell proliferation, survival, and differentiation. In cancer cells harboring activating EGFR mutations, these pathways are often constitutively active, driving uncontrolled cell growth.
The irreversible binding of dacomitinib provides a prolonged pharmacodynamic effect that is dependent on the synthesis of new receptor proteins.[1] This sustained inhibition is believed to contribute to its efficacy, particularly in tumors with EGFR mutations that confer resistance to first-generation TKIs.
Quantitative Data on Dacomitinib Activity
The potency of dacomitinib has been quantified in various preclinical studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its activity.
In Vitro Efficacy: Half-Maximal Inhibitory Concentration (IC50)
| Cell Line | Cancer Type | EGFR Mutation Status | Dacomitinib IC50 (nM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | Exon 19 deletion | ~2.0 | |
| H3255 | Non-Small Cell Lung Cancer (NSCLC) | L858R | ~0.7 | |
| NCI-H1975 | Non-Small Cell Lung Cancer (NSCLC) | L858R/T790M | ~280 | |
| FaDu | Head and Neck Squamous Cell Carcinoma | Wild-Type | 50 - 250 | [3] |
| UT-SCC-8 | Head and Neck Squamous Cell Carcinoma | Wild-Type | 50 - 250 | [3] |
| UT-SCC-42a | Head and Neck Squamous Cell Carcinoma | Wild-Type | 50 - 250 | [3] |
| UM-UC-6 | Bladder Cancer | Wild-Type | <2000 | [4] |
Inhibition of Downstream Signaling Pathways
| Cell Line | Pathway Component | Effect of Dacomitinib Treatment | Quantitative Data (IC50) | Reference |
| UM-UC-6 | p-EGFR (Y1068) | Inhibition of baseline phosphorylation | Not specified | [4] |
| UM-UC-6 | p-ERK (T202/Y204) | Inhibition of baseline phosphorylation | Not specified | [4] |
| UM-UC-6 | p-Akt (S473) | Inhibition of baseline phosphorylation | Not specified | [4] |
| FaDu, UT-SCC-8, UT-SCC-42a | p-ERK, p-AKT, p-mTOR | Dose-dependent reduction in phosphorylation | 50 - 250 nM | [3] |
In Vivo Efficacy: Tumor Growth Inhibition
| Xenograft Model | Cancer Type | Dacomitinib Treatment | Outcome | Reference |
| Gefitinib-resistant NSCLC | Non-Small Cell Lung Cancer | Not specified | Effective at reducing tumor growth | [1] |
| U87vIII.Luc2 | Glioblastoma | 30 mg/kg, thrice weekly | Significantly smaller tumors at day 15; extended lifespan | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
EGFR Downstream Signaling Pathways
Caption: Dacomitinib inhibits EGFR, blocking MAPK and PI3K/AKT pathways.
Experimental Workflow: Western Blot for Phospho-Protein Analysis
Caption: Workflow for analyzing protein phosphorylation via Western blot.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for key assays used to evaluate the effect of dacomitinib.
Western Blot Analysis of Protein Phosphorylation
Objective: To determine the effect of dacomitinib on the phosphorylation status of EGFR and its downstream targets, AKT and ERK.
Materials:
-
Cancer cell lines (e.g., NCI-H1975, A549)
-
Dacomitinib hydrate
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of dacomitinib or vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for electrophoresis by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL reagent and an imaging system. Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of dacomitinib and calculate its IC50 value.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Drug Treatment: After cell attachment, treat with a serial dilution of dacomitinib.
-
Incubation: Incubate the plate for a period of time (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against drug concentration to determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of dacomitinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
This compound formulated for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer dacomitinib or vehicle control orally at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition to assess the efficacy of the treatment. At the end of the study, tumors can be excised for further analysis, such as Western blotting or immunohistochemistry.
Conclusion
This compound is a potent, irreversible pan-HER inhibitor that effectively blocks the EGFR signaling pathway and its critical downstream effectors, the MAPK and PI3K/AKT pathways. This comprehensive inhibition of key oncogenic signaling cascades underlies its efficacy in treating EGFR-mutant NSCLC. The quantitative data and experimental protocols provided in this guide offer a technical resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of dacomitinib and other targeted therapies.
References
- 1. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Dacomitinib Hydrate: A Technical Guide to Target Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER (Human Epidermal Growth Factor Receptor) family tyrosine kinase inhibitor (TKI).[1][2] It is a small molecule designed to covalently bind to and inhibit the kinase activity of EGFR (HER1), HER2, and HER4.[1][2] This targeted mechanism of action makes it a crucial therapeutic agent in the treatment of non-small cell lung cancer (NSCLC) harboring specific activating mutations in the EGFR gene, namely exon 19 deletions and the L858R substitution in exon 21.[3] This technical guide provides an in-depth overview of the target binding affinity and kinetics of dacomitinib, along with detailed experimental protocols for their determination.
Mechanism of Action: Irreversible Covalent Inhibition
Dacomitinib functions as an ATP-competitive inhibitor. It initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain. Subsequently, it forms a covalent bond with a specific cysteine residue (Cys797) within the active site.[4] This irreversible binding permanently inactivates the enzyme, preventing ATP from binding and halting the downstream signaling cascades that drive tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4] The irreversible nature of this interaction results in a prolonged pharmacodynamic effect, as restoration of kinase activity requires the synthesis of new EGFR protein.
// Nodes Dacomitinib [label="Dacomitinib", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR [label="EGFR Kinase Domain\n(ATP Binding Pocket)", fillcolor="#FBBC05", fontcolor="#202124"]; ATP [label="ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Covalent_Adduct [label="Dacomitinib-EGFR\nCovalent Adduct\n(Inactive)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Signaling [label="Downstream Signaling\n(RAS/RAF/MEK/ERK, PI3K/AKT)", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Tumor Cell Proliferation\n& Survival", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Dacomitinib -> EGFR [label=" Reversible\nBinding", color="#5F6368"]; ATP -> EGFR [color="#5F6368"]; EGFR -> Covalent_Adduct [label=" Irreversible\nCovalent Bonding\n(Cys797)", style=dashed, color="#EA4335"]; Covalent_Adduct -> Downstream_Signaling [label=" Inhibition", style=dashed, color="#EA4335"]; Downstream_Signaling -> Proliferation [color="#5F6368"]; }
Figure 1: Dacomitinib's irreversible binding to the EGFR kinase domain.
Quantitative Data on Target Binding Affinity and Kinetics
The potency and kinetics of dacomitinib's interaction with wild-type and mutant forms of EGFR, as well as other HER family members, have been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency of Dacomitinib
| Target Enzyme | IC50 (nM) | Assay Type | Reference |
| EGFR (Wild-Type) | 6 | Cell-free kinase assay | [5] |
| HER2 (ERBB2) | 45.7 | Cell-free kinase assay | [5] |
| HER4 (ERBB4) | 73.7 | Cell-free kinase assay | [5] |
Table 2: Cellular Potency of Dacomitinib in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) | Assay Type | Reference |
| HCC827 | Exon 19 Deletion | 0.2 | Cell proliferation assay | [6] |
| H3255 | L858R | 0.07 | Cell proliferation assay | [6] |
| NCI-H1975 | L858R/T790M | 280 | Cell proliferation assay | [7] |
Table 3: Kinetic Parameters of Dacomitinib for EGFR (Wild-Type and L858R Mutant)
| EGFR Variant | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |
| Wild-Type | 0.16 | 0.0021 | 1.3 x 107 | [8] |
| L858R Mutant | 0.7 | Not Reported | Not Reported | [8] |
Note: Ki represents the inhibitor dissociation constant for the initial reversible binding step, kinact is the maximal rate of inactivation, and kinact/Ki is the second-order rate constant that represents the overall efficiency of covalent modification.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding affinity and kinetics of dacomitinib.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This assay quantifies the enzymatic activity of EGFR and the inhibitory effect of dacomitinib by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Dacomitinib
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of dacomitinib in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup:
-
Add 2.5 µL of the dacomitinib dilution or vehicle (for positive and negative controls) to the wells of the assay plate.
-
Add 5 µL of a master mix containing the EGFR enzyme and Poly(Glu,Tyr) substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract the background luminescence (no enzyme control) from all other readings. Plot the percentage of inhibition against the logarithm of the dacomitinib concentration to determine the IC50 value using non-linear regression analysis.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prep_Compound [label="Prepare Dacomitinib\nSerial Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Compound [label="Add Dacomitinib/Vehicle\nto Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Enzyme_Substrate [label="Add EGFR Enzyme &\nSubstrate Master Mix", fillcolor="#FBBC05", fontcolor="#202124"]; Add_ATP [label="Initiate Reaction\nwith ATP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_Reaction [label="Incubate at 30°C\nfor 60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_ADP_Glo [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_ADP_Glo [label="Incubate at RT\nfor 40 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Detection [label="Add Kinase Detection Reagent\n(Generate Luminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_Detection [label="Incubate at RT\nfor 30-60 min", fillcolor="#F1F3F4", fontcolor="#202124"]; Read_Luminescence [label="Measure Luminescence", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze_Data [label="Calculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prep_Compound [color="#5F6368"]; Prep_Compound -> Add_Compound [color="#5F6368"]; Add_Compound -> Add_Enzyme_Substrate [color="#5F6368"]; Add_Enzyme_Substrate -> Add_ATP [color="#5F6368"]; Add_ATP -> Incubate_Reaction [color="#5F6368"]; Incubate_Reaction -> Add_ADP_Glo [color="#5F6368"]; Add_ADP_Glo -> Incubate_ADP_Glo [color="#5F6368"]; Incubate_ADP_Glo -> Add_Detection [color="#5F6368"]; Add_Detection -> Incubate_Detection [color="#5F6368"]; Incubate_Detection -> Read_Luminescence [color="#5F6368"]; Read_Luminescence -> Analyze_Data [color="#5F6368"]; Analyze_Data -> End [color="#5F6368"]; }
Figure 2: Workflow for a luminescent EGFR kinase assay.
Cell Viability Assay (MTT/MTS Format)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with dacomitinib.
Materials:
-
EGFR-mutant cancer cell lines (e.g., HCC827, H3255)
-
Complete cell culture medium
-
Dacomitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of dacomitinib in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the inhibitor. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Reagent Addition:
-
For MTT assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Then, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the dacomitinib concentration to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This method is used to assess the inhibitory effect of dacomitinib on EGFR autophosphorylation in a cellular context.
Materials:
-
EGFR-mutant cancer cell lines
-
Serum-free cell culture medium
-
Dacomitinib
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to attach overnight.
-
Starve the cells in serum-free medium for 16-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat the cells with various concentrations of dacomitinib for 1-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.
-
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR. Quantify the band intensities to determine the extent of phosphorylation inhibition.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Culture [label="Cell Seeding &\nSerum Starvation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treatment [label="Dacomitinib Pre-treatment\nfollowed by EGF Stimulation", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis & Protein\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SDS_PAGE [label="SDS-PAGE", fillcolor="#F1F3F4", fontcolor="#202124"]; Transfer [label="Protein Transfer to\nMembrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Blocking [label="Blocking", fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Ab [label="Primary Antibody Incubation\n(anti-pEGFR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent\nDetection", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis &\nNormalization (Total EGFR)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Cell_Culture [color="#5F6368"]; Cell_Culture -> Treatment [color="#5F6368"]; Treatment -> Lysis [color="#5F6368"]; Lysis -> SDS_PAGE [color="#5F6368"]; SDS_PAGE -> Transfer [color="#5F6368"]; Transfer -> Blocking [color="#5F6368"]; Blocking -> Primary_Ab [color="#5F6368"]; Primary_Ab -> Secondary_Ab [color="#5F6368"]; Secondary_Ab -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; Analysis -> End [color="#5F6368"]; }
Figure 3: Workflow for Western blot analysis of EGFR phosphorylation.
Conclusion
Dacomitinib is a potent, irreversible inhibitor of the HER family of tyrosine kinases, with particularly high activity against the clinically relevant EGFR exon 19 deletion and L858R mutants. Its covalent binding mechanism leads to sustained target inhibition. The quantitative data on its binding affinity and kinetics, obtained through rigorous biochemical and cellular assays, underscore its efficacy as a targeted cancer therapeutic. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of dacomitinib and other similar kinase inhibitors in the drug development pipeline.
References
- 1. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com.cn [promega.com.cn]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 5. Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of dacomitinib, a pan–human EGFR tyrosine kinase inhibitor, in recurrent glioblastoma patients with EGFR amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pnas.org [pnas.org]
Dacomitinib Hydrate: A Technical Guide to Pan-HER Inhibition in Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dacomitinib is a second-generation, irreversible pan-human epidermal growth factor receptor (HER) family tyrosine kinase inhibitor (TKI).[1][2] It is designed to covalently bind to the cysteine residues within the catalytic domains of HER1 (EGFR), HER2, and HER4, leading to sustained inhibition of their signaling pathways.[2][3] This comprehensive guide details the mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and relevant experimental methodologies associated with dacomitinib hydrate. Quantitative data are presented in structured tables for comparative analysis, and key cellular signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a thorough resource for oncology researchers and drug development professionals.
Introduction
The human epidermal growth factor receptor (HER) family, comprising EGFR (HER1), HER2, HER3, and HER4, plays a critical role in regulating cell proliferation, survival, and differentiation.[4][5] Dysregulation of HER signaling through receptor overexpression, mutation, or amplification is a key driver in the pathogenesis of various solid tumors, including non-small cell lung cancer (NSCLC) and breast cancer.[2][4] Dacomitinib (PF-00299804) was developed as a potent, irreversible pan-HER inhibitor to provide a more comprehensive blockade of HER signaling compared to first-generation, reversible TKIs.[1][5][6] Its irreversible binding mechanism offers the potential to overcome certain forms of acquired resistance to earlier EGFR inhibitors.[2]
Mechanism of Action: Pan-HER Inhibition
Dacomitinib functions as an ATP-competitive inhibitor that irreversibly binds to the kinase domains of EGFR, HER2, and HER4.[6][7] Unlike first-generation TKIs, which form reversible bonds, dacomitinib forms a covalent bond with a specific cysteine residue in the ATP-binding pocket of these receptors.[2] This irreversible inhibition effectively shuts down receptor autophosphorylation and subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for tumor cell growth and survival.[2][8][9] By targeting multiple HER family members, dacomitinib can inhibit signaling from both homodimers and heterodimers of the receptors, potentially offering a broader and more durable anti-cancer effect.[1][5]
Signaling Pathway
Quantitative Data
In Vitro Inhibitory Activity
Dacomitinib demonstrates potent inhibitory activity against multiple HER family kinases and key EGFR mutations.
| Target | IC50 (nM) | Reference(s) |
| Kinase Activity | ||
| Wild-Type EGFR (HER1) | 6.0 | [10] |
| HER2 | 45.7 | [10] |
| HER4 | 73.7 | [10] |
| Cell Lines | ||
| HCC827 (EGFR ex19del) | 0.002 µM | [10] |
| H3255 (EGFR L858R) | 0.0007 µM | [10] |
| NCI-H1975 (EGFR L858R/T790M) | ~280 nM | [3] |
Clinical Efficacy (ARCHER 1050 Trial)
The ARCHER 1050 trial was a pivotal Phase III study comparing dacomitinib to gefitinib in the first-line treatment of patients with advanced NSCLC harboring EGFR-activating mutations (exon 19 deletion or L858R).[1][11][12]
| Endpoint | Dacomitinib | Gefitinib | Hazard Ratio (95% CI) | p-value | Reference(s) |
| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 | [1][12] |
| Median Overall Survival (OS) | 34.1 months | 26.8 months | 0.76 (0.58-0.99) | 0.0438 | [1][11] |
| Overall Response Rate (ORR) | 75% | 72% | N/A | 0.39 | [12] |
| Median Duration of Response | 14.8 months | 8.3 months | N/A | N/A | [12] |
A real-world study later showed a median PFS of 16.7 months and an ORR of 84.3% for dacomitinib as a first-line treatment.[13][14]
Pharmacokinetic Properties
Dacomitinib exhibits predictable pharmacokinetic properties following oral administration.
| Parameter | Value | Reference(s) |
| Absolute Oral Bioavailability | 80% | [3][15] |
| Time to Peak Plasma Concentration (Tmax) | 6 hours (median) | [3][15] |
| Steady State Cmax (45 mg/day) | 108 ng/mL | [7] |
| Steady State AUC0-24h (45 mg/day) | 2213 ng∙h/mL | [3][7] |
| Volume of Distribution (Vd) | 2415 L | [3] |
| Plasma Protein Binding | 98% | [3] |
| Terminal Half-life (t1/2) | ~70 hours | [3] |
| Metabolism | Primarily CYP2D6, CYP2C9, and CYP3A4 | [3] |
| Excretion | ~79% in feces, ~3% in urine | [3] |
Experimental Protocols
In Vitro Cell Viability and Proliferation Assay
This protocol outlines a general method for assessing the cytostatic or cytotoxic effects of dacomitinib on cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., UM-UC-6, SNU216) in appropriate media and conditions.[16][17]
-
Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of dacomitinib in culture medium. For in vitro studies, dacomitinib is typically dissolved in DMSO to create a stock solution (e.g., 10 mM) and then diluted to final concentrations.[18] Aspirate the overnight medium from the cells and add the dacomitinib-containing medium. Include a vehicle control (e.g., 0.01% DMSO).[18]
-
Incubation: Incubate the plates for a specified period, typically 72 hours, to allow for drug effect.[16]
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of HER Pathway Phosphorylation
This protocol is used to determine dacomitinib's effect on the phosphorylation status of HER family receptors and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Plate cells and grow to 70-80% confluency. Treat with dacomitinib at various concentrations for a defined period. Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).[16][19]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film.
-
Analysis: Quantify band intensities to determine the relative change in protein phosphorylation levels upon dacomitinib treatment.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of dacomitinib in an animal model.
Methodology:
-
Animal Models: Use immunodeficient mice (e.g., nude or SCID mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 201T, A549, HCC827 NSCLC cells) into the flank of each mouse.[21] For orthotopic models, cells are injected into the relevant organ (e.g., brain striatum for glioblastoma).[20]
-
Tumor Growth and Randomization: Monitor mice for tumor growth. Once tumors reach a specified volume, randomize the animals into treatment and control groups.
-
Drug Administration: Prepare dacomitinib for oral administration, often in a vehicle like lactate buffer.[20] Administer dacomitinib daily via oral gavage at a specified dose (e.g., 10-15 mg/kg).[20][21] The control group receives the vehicle only.
-
Efficacy Evaluation: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint and Analysis: Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67, p-EGFR).[16][18] Compare tumor growth curves and survival data between the treatment and control groups to determine efficacy.
Resistance Mechanisms
Despite the efficacy of dacomitinib, acquired resistance can emerge. The most common mechanism of resistance to first-generation EGFR TKIs is the T790M "gatekeeper" mutation in exon 20.[22] While dacomitinib has activity against T790M in preclinical models, its clinical efficacy in this setting has been limited.[10][22] In vitro studies have shown that chronic exposure to dacomitinib can also induce the T790M mutation or, less commonly, the C797S mutation.[23] Other resistance mechanisms may include MET amplification and the activation of bypass signaling pathways.[24]
Conclusion
This compound is a potent, irreversible pan-HER inhibitor that has demonstrated significant clinical benefit, particularly in the first-line treatment of NSCLC with common EGFR-activating mutations. Its comprehensive inhibition of the HER signaling family and its covalent binding mechanism provide a strong rationale for its use. This guide provides a foundational overview of its mechanism, quantitative efficacy, and associated experimental methodologies to support further research and development in the field of targeted cancer therapy.
References
- 1. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Randomized Phase II Study of Dacomitinib (PF-00299804), an Irreversible Pan–Human Epidermal Growth Factor Receptor Inhibitor, Versus Erlotinib in Patients With Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dacomitinib Monohydrate - LKT Labs [lktlabs.com]
- 7. pfizermedical.com [pfizermedical.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dacomitinib Shows More than Seven-Month Improvement in Overall Survival Compared to an Established Therapy in Advanced NSCLC with EGFR-Activating Mutations - BioSpace [biospace.com]
- 12. Dacomitinib for Metastatic EGFR-Mutant NSCLC - The ASCO Post [ascopost.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 15. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]
- 16. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Dacomitinib (PF-00299804), an irreversible Pan-HER inhibitor, inhibits proliferation of HER2-amplified breast cancer cell lines resistant to trastuzumab and lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. onclive.com [onclive.com]
In Vitro Activity of Dacomitinib Hydrate in Cancer Cell Lines: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the in vitro activity of Dacomitinib hydrate, a second-generation irreversible pan-ErbB tyrosine kinase inhibitor. The document details its mechanism of action, summarizes its inhibitory activity across various cancer cell lines, and provides comprehensive experimental protocols for key assays used in its evaluation.
Mechanism of Action
Dacomitinib is an irreversible inhibitor targeting the kinase activity of the human epidermal growth factor receptor (EGFR) family, which includes EGFR (HER1), HER2, and HER4.[1] It functions by covalently binding to the cysteine residues within the ATP-binding site of these receptors, leading to sustained inhibition of their autophosphorylation.[2][3] This action effectively blocks the initiation of downstream signaling cascades critical for cancer cell proliferation and survival, such as the Ras-Raf-MAPK and PI3K/AKT pathways.[4][5][6] Dacomitinib has demonstrated potent activity against cancers harboring specific EGFR mutations, including exon 19 deletions and the L858R substitution in exon 21.[3][7]
Quantitative In Vitro Activity
The inhibitory concentration (IC50) of Dacomitinib has been quantified in numerous cancer cell lines. The data highlights its potent activity, particularly in cells dependent on ErbB family signaling.
Table 1: Dacomitinib IC50 in Enzyme/Kinase Assays
| Target | IC50 (nM) | Assay Type |
| EGFR (HER1) | 6 | Cell-free kinase assay[4][8] |
| HER2 (ERBB2) | 45.7 | Cell-free kinase assay[8] |
| HER4 (ERBB4) | 73.7 | Cell-free kinase assay[8] |
Table 2: Dacomitinib IC50 in Cancer Cell Lines
| Cancer Type | Cell Line | EGFR Mutation | IC50 (nM) | Notes |
| NSCLC | L858R/T790M mutants | L858R/T790M | ~280 | Demonstrates activity against resistance mutations.[4][7] |
| NSCLC | PC9 | Exon 19 del | Sensitive at 0.5 | Significant decrease in growth rate observed.[9] |
| NSCLC | PC9 C797S | Exon 19 del/C797S | 11.7 | Sensitive to Dacomitinib.[9] |
| HNSCC | UT-SCC-14 | Not specified | 2.3 | Highly sensitive cell line with high EGFR expression.[10] |
| HNSCC | Sensitive Group (Avg.) | Not specified | 5 | Average for 4 "exquisitely sensitive" cell lines (IC50 <10 nM).[2][11][12] |
| HNSCC | Moderate Group (Avg.) | Not specified | 75 | Average for 3 "moderate" cell lines (10 nM < IC50 < 1 µM).[2][11][12] |
| HNSCC | Resistant Group (Avg.) | Not specified | 2186 | Average for 3 "resistant" cell lines (IC50 > 1 µM).[2][11][12] |
| Breast Cancer | HER2-amplified lines | Not applicable | Preferential inhibition | Showed greater growth inhibition in HER2-amplified vs. non-amplified lines.[8] |
| Gastric Cancer | SNU216, N87 | HER2-amplified | Significant growth inhibition | Lower IC50 values compared to other EGFR TKIs.[8] |
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to characterize the activity of Dacomitinib.
Cell Viability Assay (MTS-Based)
This colorimetric assay determines the number of viable cells in culture by measuring the bioreduction of a tetrazolium compound (MTS) into a soluble formazan product.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the Dacomitinib dilutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for blank correction).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, to assess the compound's effect on cell growth.[8]
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[6]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[6] Viable cells will convert the MTS to a colored formazan product.
-
Measurement: Measure the absorbance of each well at 490-570 nm using a microplate spectrophotometer.[6][8]
-
Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results using a nonlinear regression model to determine the IC50 value.[8]
ELISA-Based Kinase Assay
This assay quantitatively measures the tyrosine kinase activity of ErbB family members and its inhibition by Dacomitinib. It detects the phosphorylation of a substrate coated on a microplate.
Protocol:
-
Plate Preparation: Coat 96-well microplates with 0.25 mg/mL of the substrate poly(Glu, Tyr).[8]
-
Reaction Setup: Prepare a kinase reaction mixture in each well containing 50 mM HEPES (pH 7.4), 125 mM NaCl, 10 mM MgCl2, 20 µM ATP, the purified kinase (e.g., 1-5 nM GST-ErbB1, GST-ErbB2, or GST-ErbB4), and varying concentrations of Dacomitinib or vehicle control.[8]
-
Kinase Reaction: Incubate the plate for approximately 6-10 minutes at room temperature with shaking to allow for substrate phosphorylation.[8]
-
Washing: Stop the reaction by removing the mixture and washing the wells with a wash buffer (e.g., PBS with 0.1% Tween 20).[8]
-
Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody to each well and incubate to allow binding to the phosphorylated substrate.
-
Substrate Development: After another wash step, add an HRP substrate like TMB (3,3′,5,5′-tetramethylbenzidine). Incubate for 10-20 minutes.[8]
-
Measurement: Stop the reaction by adding a stop solution (e.g., 0.09 N H2SO4).[8] Quantify the signal by measuring absorbance at 450 nm.[8]
-
Analysis: Determine the concentration of Dacomitinib that inhibits 50% of the kinase activity (IC50) by plotting the absorbance against the log of the inhibitor concentration.[8]
Western Blot Analysis of Protein Phosphorylation
Western blotting is used to detect the levels of specific proteins, such as total and phosphorylated EGFR, in cell lysates after treatment with Dacomitinib. This provides direct evidence of the inhibitor's effect on the target signaling pathway.[13][14]
Protocol:
-
Sample Preparation:
-
Treat cultured cancer cells with various concentrations of Dacomitinib for a specified time. In some experiments, cells may be stimulated with a ligand like EGF (e.g., 100 ng/mL) to induce robust receptor phosphorylation.[14]
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE:
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15][16]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT) overnight at 4°C with gentle agitation.[15][17]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[15][17]
-
Detection: After final washes, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[14] Densitometry analysis can be used to quantify changes in protein phosphorylation levels.[14]
References
- 1. Vizimpro (Dacomitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. emergencydrug.com [emergencydrug.com]
- 8. Dacomitinib | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dacomitinib, an Irreversible Pan-ErbB Inhibitor Significantly Abrogates Growth in Head and Neck Cancer Models That Exhibit Low Response to Cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 16. nacalai.com [nacalai.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
Dacomitinib Hydrate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dacomitinib hydrate, a second-generation, irreversible pan-ErbB tyrosine kinase inhibitor. It covers its chemical properties, mechanism of action, and key experimental data, offering a valuable resource for professionals in drug development and cancer research.
Core Chemical and Physical Properties
Dacomitinib is an orally bioavailable quinazolone derivative.[1] The hydrated form is typically used in pharmaceutical formulations.
| Property | Value | Citation |
| CAS Number | 1042385-75-0 (Hydrate) | [1][2][3][4] |
| Molecular Formula | C24H27ClFN5O3 (Hydrate) | [1][4] |
| Molecular Weight | 487.96 g/mol (Hydrate) | [1][2][4] |
| IUPAC Name | (E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide hydrate | [1] |
| Synonyms | PF-00299804, Vizimpro | [1] |
| Solubility | Soluble in DMSO (19 mg/ml at 25 °C). Poorly soluble in water (<1 mg/ml at 25 °C) and ethanol (<1 mg/ml at 25 °C). | [3][5] |
Mechanism of Action: Irreversible Pan-ErbB Inhibition
Dacomitinib is a potent and irreversible inhibitor of the human epidermal growth factor receptor (HER or ErbB) family of tyrosine kinases, which includes EGFR (HER1), HER2, and HER4.[6][7] These receptors are crucial in regulating cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers, particularly non-small cell lung cancer (NSCLC).[8][9]
Unlike first-generation tyrosine kinase inhibitors (TKIs) which bind reversibly to the ATP-binding site of the receptor, Dacomitinib forms a covalent bond with a specific cysteine residue within the catalytic domain.[6][8] This irreversible binding permanently inactivates the receptor, leading to a sustained blockade of downstream signaling pathways critical for tumor growth and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][8]
In Vitro Efficacy: IC50 Values
Dacomitinib has demonstrated potent inhibitory activity against multiple ErbB family members and various EGFR mutations. Its efficacy is particularly noted in cell lines harboring activating EGFR mutations, including those resistant to first-generation TKIs.
| Target | Cell Line / Assay | IC50 Value | Citation |
| EGFR | Cell-free assay | 6.0 nM | [5][6][10] |
| ERBB2 (HER2) | Cell-free assay | 45.7 nM | [5][11] |
| ERBB4 (HER4) | Cell-free assay | 73.7 nM | [5][11] |
| EGFR (L858R mutation) | NSCLC cell lines | ~2.6 nM | [12] |
| EGFR (del19 mutation) | HCC827 NSCLC cells | 2.2 nM | |
| EGFR (L858R/T790M) | NSCLC cell lines | ~280 nM | [6] |
Mechanisms of Acquired Resistance
Despite its efficacy, acquired resistance to Dacomitinib can develop. The primary mechanism involves the emergence of secondary mutations in the EGFR gene.
-
T790M Mutation : This "gatekeeper" mutation in exon 20 is a common mechanism of resistance to first and second-generation EGFR TKIs.[13] It increases the receptor's affinity for ATP, reducing the competitive advantage of the inhibitor. In vitro studies have shown that chronic exposure to Dacomitinib can induce the T790M mutation.[13]
-
C797S Mutation : This mutation in exon 20 occurs at the site of covalent binding for irreversible inhibitors like Dacomitinib.[13] The substitution of cysteine with serine prevents the formation of the covalent bond, rendering the drug ineffective. This mutation has been observed in vitro in Dacomitinib-resistant clones.[13]
Experimental Protocols
The following section details methodologies for key experiments used to characterize the activity of Dacomitinib.
Determination of IC50 via MTS Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Dacomitinib on cancer cell lines using a colorimetric MTS assay, which measures cell viability.
Materials:
-
Cancer cell line of interest (e.g., NSCLC line with EGFR mutation)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dacomitinib stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTS reagent solution (containing an electron coupling reagent like PES)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Preparation and Addition: Prepare a serial dilution of Dacomitinib in culture medium from the DMSO stock. The final concentration of DMSO should be kept constant and low (<0.1%) across all wells. Remove the medium from the wells and add 100 µL of the Dacomitinib dilutions. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of the MTS solution to each well.[2][5][6]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.[2][5][6] Viable cells will convert the MTS tetrazolium salt into a soluble formazan product, resulting in a color change.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a multi-well spectrophotometer.[2][5]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other readings.
-
Calculate the percentage of cell viability for each Dacomitinib concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Dacomitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Generation of Dacomitinib-Resistant Cell Lines
This protocol describes a method for generating Dacomitinib-resistant cancer cell lines through chronic, escalating drug exposure.
Materials:
-
Parental cancer cell line (e.g., PC9, an EGFR-mutant NSCLC cell line)
-
Complete culture medium
-
Dacomitinib stock solution
Procedure:
-
Initial Exposure: Seed parental cells at approximately 70% confluence. Introduce Dacomitinib at a very low starting concentration (e.g., 1 pM).[8]
-
Dose Escalation: Culture the cells until they reach confluence, then passage them. Increase the concentration of Dacomitinib in half-log intervals approximately every two weeks.[8] The medium and drug should be replenished regularly (e.g., every 3-4 days).
-
Selection and Establishment: Continue this process of gradual dose escalation over several months. The cells that survive and proliferate at higher drug concentrations are selected for resistance. The resistant cell line is considered established when it can consistently grow in a high concentration of Dacomitinib (e.g., 100 nM).[8]
-
Characterization: The newly established resistant cell line should be characterized to confirm its resistance (e.g., by re-determining the IC50) and to investigate the underlying resistance mechanisms.
Identification of Resistance Mutations via Sanger Sequencing
This protocol provides a general workflow for identifying mutations in the EGFR gene, such as T790M or C797S, in resistant cell lines.
Materials:
-
Parental and Dacomitinib-resistant cell lines
-
Genomic DNA extraction kit
-
Primers specific for EGFR exons of interest (e.g., exon 20)
-
Taq polymerase and PCR reagents
-
PCR thermocycler
-
DNA purification kit
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental and the resistant cell lines using a commercial kit according to the manufacturer's instructions.
-
PCR Amplification: Amplify the specific EGFR exons where resistance mutations are suspected (e.g., exon 20, which contains T790M and C797S). Set up a PCR reaction using the extracted genomic DNA as a template and the specific primers.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the amplification of a band of the correct size. Purify the PCR product to remove primers and unincorporated nucleotides.
-
Sanger Sequencing: Perform cycle sequencing reactions using the purified PCR product as a template. The reaction products are then purified and analyzed on a capillary electrophoresis-based DNA sequencer.
-
Sequence Analysis: Analyze the resulting electrophoretograms using sequencing analysis software. Compare the EGFR sequence from the resistant cells to that of the parental cells and a reference sequence to identify any nucleotide changes corresponding to known resistance mutations.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Clinical efficacy of dacomitinib in rechallenge setting for patients with epidermal growth factor receptor mutant non–small cell lung cancer: A multicenter retrospective analysis (TOPGAN2020‐02) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Host-dependent Phenotypic Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Real-world data of dacomitinib as first-line treatment for patients with EGFR-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. mdpi.com [mdpi.com]
Preclinical Pharmacology of Dacomitinib Hydrate: A Technical Guide
Introduction
Dacomitinib, marketed as Vizimpro, is a second-generation, irreversible tyrosine kinase inhibitor (TKI) approved for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) in patients with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations.[1][2] As a pan-HER inhibitor, it demonstrates broad activity against the ErbB family of receptors.[3][4] This technical guide provides an in-depth overview of the preclinical pharmacology of dacomitinib, summarizing key data from in vitro and in vivo studies, detailing experimental methodologies, and outlining its pharmacokinetic and safety profiles that formed the basis for its clinical development.
Mechanism of Action
Dacomitinib is a highly selective, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family, targeting EGFR (HER1), HER2, and HER4.[1][5] Unlike first-generation reversible TKIs, dacomitinib forms a covalent bond with a cysteine residue in the ATP-binding site of the kinase domain of these receptors.[1][6] This irreversible binding leads to sustained inhibition of receptor autophosphorylation, blocking downstream signaling cascades crucial for cancer cell proliferation and survival, including the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[6][7] Preclinical studies have shown that this mechanism is effective against both wild-type EGFR and various activating mutations (e.g., exon 19 deletion, L858R) and can overcome resistance conferred by the T790M mutation in certain models.[1][8][9]
In Vitro Pharmacology
Dacomitinib has demonstrated potent activity across a range of cancer cell lines in vitro, particularly those dependent on HER family signaling. Its efficacy has been established in models of non-small cell lung cancer (NSCLC), glioblastoma (GBM), head and neck squamous cell carcinoma (SCCHN), and bladder cancer.[7][10][11] Key in vitro effects include dose-dependent inhibition of cell viability, reduction in clonogenic survival, and induction of G1 cell cycle arrest.[7] Mechanistically, treatment leads to a significant reduction in the phosphorylation of EGFR and downstream signaling proteins such as AKT, ERK, and mTOR.[7]
Table 1: In Vitro Potency of Dacomitinib
| Cell Line / Target | Mutation Status | Assay Type | Potency (IC50 / IC25) | Reference |
|---|---|---|---|---|
| EGFR Kinase | Wild-Type | Enzyme Affinity | IC50: 6 nmol/L | [1] |
| NSCLC Cell Lines | L858R/T790M | Cell Viability | IC50: ~280 nmol/L | [1] |
| FaDu (SCCHN) | EGFR Overexpression | Cell Viability | IC25: ~50 nmol/L | [7] |
| Normal Oral Epithelial | Wild-Type | Cell Viability | IC25: >250 nmol/L |[7] |
Key Experimental Protocols (In Vitro)
Detailed methodologies are crucial for interpreting and reproducing preclinical findings. Below are protocols for key in vitro assays used to characterize dacomitinib.
-
Cell Viability Assay:
-
Cell Seeding: Cancer cell lines (e.g., FaDu, NCI-H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of dacomitinib (e.g., 0.01–2.0 µM) or a vehicle control (e.g., 0.01% DMSO).[7]
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Quantification: Cell viability is assessed using a metabolic assay such as MTT or WST-1, where absorbance is read on a plate reader. Data is normalized to the vehicle control to determine the percentage of viability.
-
-
Clonogenic Survival Assay:
-
Cell Seeding: A low number of cells (e.g., 500-1000) are seeded into 6-well plates.
-
Treatment: After adherence, cells are treated with various concentrations of dacomitinib for a defined period (e.g., 24 hours).
-
Colony Formation: The drug-containing medium is replaced with fresh medium, and cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and counted. Survival fraction is calculated based on the number of colonies in treated versus control wells.
-
-
Western Blotting for Protein Phosphorylation:
-
Cell Lysis: Cells are treated with dacomitinib for a short period (e.g., 2-4 hours) and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Pharmacology
Dacomitinib has demonstrated significant single-agent antitumor activity in a variety of human tumor xenograft models.[10][11] Studies consistently show that oral administration of dacomitinib leads to the inhibition of tumor growth and, in some cases, tumor regression.[12] Its efficacy extends to models resistant to first-generation EGFR inhibitors and those with intracranial tumors, highlighting its ability to cross the blood-brain barrier.[11][13][14]
Table 2: Summary of Key In Vivo Efficacy Studies
| Cancer Model | Animal Model | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|---|
| Glioblastoma (EGFR-amplified) | Nude Mice | 15 mg/kg/day, oral | Impaired tumor growth; prolonged survival in intracranial models. | [11] |
| Bladder Cancer (UM-UC-6) | NOD/SCID Mice | Not specified | Substantial single-agent activity; inhibited p-EGFR and p-ERK. | [10] |
| SCCHN (FaDu) | Not specified | Not specified | Delayed tumor growth; decreased p-EGFR and Ki-67 expression. Additive effect with radiation. | [7] |
| NSCLC (NCI-H1975) | Athymic Mice | Not specified | Inhibition of tumor growth in an EGFR L858R/T790M double mutant model. |[12] |
Key Experimental Protocols (In Vivo)
-
Xenograft Tumor Model Establishment:
-
Cell Preparation: A suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in a solution like Matrigel or PBS is prepared.[11][12]
-
Implantation: The cell suspension is injected subcutaneously into the flank of immunodeficient mice (e.g., nude, NOD/SCID).[11][12]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150 mm³). Tumor volume is monitored regularly using caliper measurements (Volume = (length x width²)/2).[12]
-
Randomization: Once tumors reach the target size, mice are randomized into treatment and control groups.[11]
-
-
Drug Administration and Monitoring:
-
Preparation: Dacomitinib is dissolved in a suitable vehicle, such as 20 mmol/L sodium lactate (pH 4).[11]
-
Administration: The drug is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 15 mg/kg/day, 5 days/week). The control group receives the vehicle only.[11]
-
Monitoring: Animal body weight, general health, and tumor volume are monitored throughout the study.
-
-
Immunohistochemistry (IHC) Analysis:
-
Tumor Excision: At the end of the study, tumors are excised, weighed, and fixed in formalin.[10]
-
Tissue Processing: Tumors are paraffin-embedded, and thin sections are cut.
-
Staining: Tissue sections are stained with hematoxylin/eosin (H&E) for morphology and with specific antibodies to assess biomarkers of drug activity, such as p-EGFR (for target engagement), Ki67 (for proliferation), and cleaved caspase-3 (for apoptosis).[7][10]
-
Evaluation: Staining intensity and the percentage of positive cells are evaluated by a pathologist or using image analysis software.
-
Preclinical Pharmacokinetics (PK) and Metabolism
Preclinical pharmacokinetic studies show that dacomitinib has good oral bioavailability and a long half-life.[3] Its metabolism is primarily hepatic, involving oxidation and glutathione conjugation.[1] In vitro studies using rat liver microsomes identified the formation of four phase I metabolites.[15] The major circulating metabolite identified in humans is O-desmethyl dacomitinib (PF-05199265), which retains pharmacological activity similar to the parent compound.[1][16] Importantly, preclinical studies in mice and rats have demonstrated that dacomitinib can cross the blood-brain barrier, a key attribute for treating brain metastases.[13]
Table 3: Summary of Dacomitinib Pharmacokinetic Parameters (Human Data for Context)
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Bioavailability | 80% | Following oral administration. | [1] |
| Tmax (Time to Peak) | 6 hours | After a 45 mg dose. | [1] |
| Half-life (t½) | 70 hours | After a single 45 mg dose. | [1] |
| Volume of Distribution (Vd) | 2415 L | Indicates extensive tissue distribution. | [1] |
| Protein Binding | 98% | High level of binding to plasma proteins. | [1] |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | O-desmethyl dacomitinib is the major active metabolite. |[1][16] |
Preclinical Safety and Toxicology
The preclinical safety profile of dacomitinib was evaluated to identify potential toxicities and establish a safe starting dose for clinical trials.
-
Embryo-Fetal Toxicity: In animal studies, dacomitinib was shown to cause embryo-fetal toxicity. Administration to pregnant rats during organogenesis resulted in increased post-implantation loss and reduced fetal body weight at exposures similar to the human therapeutic dose.[1][17] This is a class effect for EGFR inhibitors, as EGFR signaling is critical for normal development.[17]
-
Genotoxicity: Dacomitinib was found to be non-mutagenic in a series of genotoxicity assays, including a bacterial reverse mutation (Ames) test, an in vitro human lymphocyte chromosome aberration assay, and an in vivo rat bone marrow micronucleus assay.[1]
-
General Toxicology: The maximum asymptomatic dose in rats was determined to be 50 mg/kg.[1] In vitro metabolism studies have suggested the formation of reactive intermediates, which could potentially contribute to organ toxicities observed clinically.[15]
Table 4: Summary of Preclinical Toxicology Findings
| Study Type | Finding | Implication | Reference |
|---|---|---|---|
| Genotoxicity | Negative in Ames, chromosome aberration, and micronucleus assays. | Low risk of mutagenicity. | [1] |
| Reproductive Toxicology | Embryo-fetal toxicity observed in rats. | Potential risk during pregnancy; warrants warnings in humans. | [1][17] |
| General Toxicology | Maximum asymptomatic dose in rats: 50 mg/kg. | Helps define the non-toxic dose range for further studies. |[1] |
Preclinical Insights into Resistance
While highly effective, resistance to EGFR TKIs is a significant challenge. Preclinical models have been instrumental in understanding these mechanisms. In vitro studies exposing EGFR-mutant Ba/F3 cells to dacomitinib induced the emergence of secondary resistance mutations, including T790M and C797S, which are also observed clinically with other TKIs.[13] This highlights the role of on-target alterations in driving acquired resistance.
Conclusion
The preclinical pharmacology of dacomitinib hydrate is characterized by potent and irreversible inhibition of the HER family of receptor tyrosine kinases. In vitro and in vivo studies robustly demonstrated its antitumor activity across a range of cancer models, including those with EGFR mutations and resistance to first-generation inhibitors. Its favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, and a manageable, well-characterized preclinical safety profile provided a strong rationale for its successful clinical development as a first-line therapy for patients with EGFR-mutated NSCLC.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Randomized Phase II Study of Dacomitinib (PF-00299804), an Irreversible Pan–Human Epidermal Growth Factor Receptor Inhibitor, Versus Erlotinib in Patients With Advanced Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of dacomitinib (PF-00299804), an oral irreversible, small molecule inhibitor of human epidermal growth factor receptor-1, -2, and -4 tyrosine kinases, in Japanese patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 7. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy and safety of dacomitinib in treatment-naïve patients with advanced NSCLC and brain metastasis: a multicenter cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I me ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06709K [pubs.rsc.org]
- 16. reference.medscape.com [reference.medscape.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Dacomitinib Hydrate: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER family tyrosine kinase inhibitor (TKI).[1][2] It demonstrates potent activity against the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4.[1][3] By covalently binding to cysteine residues within the ATP-binding site of these receptors, dacomitinib effectively blocks downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.[4][5] This targeted mechanism of action makes dacomitinib a crucial compound in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[1][4][6]
These application notes provide detailed protocols for common cell-based assays to evaluate the efficacy and mechanism of action of dacomitinib hydrate in a laboratory setting.
Mechanism of Action
Dacomitinib exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of the HER family of receptors.[7] This inhibition prevents autophosphorylation of the receptors, which in turn blocks the activation of key downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4] These pathways are critical for regulating cellular processes such as proliferation, differentiation, and survival.[4] In cancer cells with activating EGFR mutations, these pathways are often dysregulated, leading to uncontrolled cell growth.[3] Dacomitinib's irreversible binding leads to a sustained inhibition of EGFR signaling.[4]
Data Presentation: Inhibitory Activity of Dacomitinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dacomitinib in various cancer cell lines, demonstrating its potent anti-proliferative activity.
| Cell Line | Cancer Type | EGFR Mutation Status | Dacomitinib IC50 (nM) | Reference |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 2.2 | [8] |
| HCC4006 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 1.4 | [8] |
| PC9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | ~1 | [9] |
| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | ~280 | [2] |
| A431 | Squamous Cell Carcinoma | EGFR Amplification | 21 | [8] |
| Calu-3 | Lung Adenocarcinoma | HER2 Amplification | - | [10] |
| H1819 | Lung Adenocarcinoma | HER2 Amplification | - | [10] |
| UT-SCC-14 | Head and Neck Squamous Cell Carcinoma | High EGFR expression | 2.3 | [11] |
| UT-SCC-15 | Head and Neck Squamous Cell Carcinoma | Low EGFR expression | 720 | [11] |
| UT-SCC-16 | Head and Neck Squamous Cell Carcinoma | Moderate EGFR expression | 480 | [11] |
| UT-SCC-24A | Head and Neck Squamous Cell Carcinoma | Moderate EGFR expression | 160 | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway inhibited by dacomitinib and a general experimental workflow for assessing its effects in cell-based assays.
Caption: Dacomitinib inhibits EGFR, HER2, and HER4, blocking downstream signaling.
Caption: General workflow for dacomitinib cell-based assays.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the cytotoxic effects of dacomitinib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCC827, A431)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dacomitinib Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 nM to 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of dacomitinib. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent or 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 1-4 hours at 37°C.
-
Measurement:
-
MTS Assay: Measure the absorbance at 490 nm using a microplate reader.
-
MTT Assay: After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C. Measure the absorbance at 570 nm.[12]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of dacomitinib concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
This protocol is for assessing the effect of dacomitinib on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of dacomitinib for a specified time (e.g., 2-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[14]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the protein bands using an imaging system.[13][14]
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Conclusion
The provided protocols offer a foundational framework for investigating the cellular effects of this compound. These assays are essential for characterizing its inhibitory activity, elucidating its mechanism of action, and identifying sensitive and resistant cell populations. Adherence to these detailed methodologies will facilitate reproducible and reliable data generation in preclinical cancer research.
References
- 1. drugs.com [drugs.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 5. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of dacomitinib in patients with non-small cell lung cancer carrying complex EGFR mutations: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vizimpro (Dacomitinib): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dacomitinib potentiates the efficacy of conventional chemotherapeutic agents via inhibiting the drug efflux function of ABCG2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated EGFR (p-EGFR) Following Dacomitinib Hydrate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-ErbB family tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR/HER1), as well as HER2 and HER4.[1][2] In many cancers, the overexpression or mutation of EGFR leads to constitutive activation of its downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting uncontrolled cell proliferation and survival.[1] Dacomitinib covalently binds to cysteine residues within the ATP-binding pocket of the EGFR kinase domain, leading to a sustained inhibition of receptor autophosphorylation and subsequent downstream signaling.[1][3]
Western blotting is a fundamental technique used to assess the efficacy of TKIs like Dacomitinib by detecting the phosphorylation status of EGFR (p-EGFR). A reduction in the p-EGFR signal upon treatment is indicative of the inhibitor's target engagement and downstream pathway modulation. These application notes provide a detailed protocol for the analysis of p-EGFR levels by Western blot in response to Dacomitinib hydrate treatment.
Data Presentation
The following tables summarize the quantitative analysis of p-EGFR levels from Western blot experiments in various cell lines treated with Dacomitinib. The data is presented as a percentage of the control (untreated) p-EGFR levels, normalized to total EGFR or a loading control.
Table 1: Dose-Dependent Inhibition of EGFR Phosphorylation by this compound
| Cell Line | This compound Concentration | Mean p-EGFR Level (% of Control) ± SD |
| UMSCC-1 (High Sensitivity) | 100 nM | 15 ± 5 |
| UMSCC-22B (Moderate Sensitivity) | 100 nM | 40 ± 8 |
| CAL-33 (Resistant) | 100 nM | 85 ± 10 |
Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[2]
Table 2: Time-Course of EGFR Phosphorylation Inhibition by this compound (100 nM)
| Cell Line | Treatment Duration | Mean p-EGFR Level (% of Control) ± SD |
| UMSCC-1 | 1 hour | 30 ± 7 |
| UMSCC-1 | 6 hours | 10 ± 4 |
| UMSCC-1 | 24 hours | 5 ± 3 |
Hypothetical data for illustrative purposes, based on the irreversible binding mechanism of Dacomitinib.
Signaling Pathway and Experimental Workflow
Figure 1: EGFR signaling pathway and Dacomitinib's point of inhibition.
Figure 2: Experimental workflow for Western blot analysis of p-EGFR.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Seed EGFR-expressing cancer cells (e.g., A431, H1975, or relevant head and neck squamous cell carcinoma lines) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.
-
Serum Starvation: Once cells are 70-80% confluent, aspirate the growth medium, wash the cells once with sterile phosphate-buffered saline (PBS), and replace with serum-free medium. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treatment: Dilute the this compound stock solution in serum-free medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Aspirate the serum-free medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest Dacomitinib treatment.
-
Incubation: Incubate the cells for the desired time points (e.g., 1, 6, 24 hours).
-
EGF Stimulation (Optional): To observe the inhibitory effect on ligand-induced phosphorylation, stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C before cell lysis.
Western Blot Protocol
-
Cell Lysis:
-
Place the 6-well plates on ice and aspirate the treatment medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane into a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder in one lane.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., rabbit anti-p-EGFR (Tyr1068) and rabbit anti-total EGFR) in 5% BSA in TBST according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% non-fat dry milk in TBST.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-EGFR band intensity to the total EGFR band intensity. For further accuracy, normalize to a loading control like β-actin or GAPDH.
-
Express the results as a percentage of the vehicle-treated control.
-
Conclusion
This document provides a comprehensive guide for the Western blot analysis of p-EGFR in response to this compound treatment. The provided protocols and data presentation formats are intended to assist researchers in obtaining and interpreting reliable data on the inhibitory effects of Dacomitinib on EGFR signaling. Adherence to these detailed methodologies will facilitate reproducible and quantifiable results, crucial for advancing cancer research and drug development.
References
- 1. Dacomitinib, an irreversible Pan-ErbB inhibitor significantly abrogates growth in head and neck cancer models that exhibit low response to cetuximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dacomitinib, an Irreversible Pan-ErbB Inhibitor Significantly Abrogates Growth in Head and Neck Cancer Models That Exhibit Low Response to Cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Dacomitinib Hydrate Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated efficacy in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations. However, as with other targeted therapies, the development of acquired resistance is a significant clinical challenge. To facilitate the study of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust in vitro models of dacomitinib resistance are essential.
These application notes provide detailed protocols for the establishment and characterization of dacomitinib hydrate resistant cancer cell lines. The methodologies described herein are based on established practices for generating drug-resistant cell lines and characterizing their molecular profiles.
Data Presentation
Table 1: Dacomitinib IC50 Values in EGFR-Mutant NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dacomitinib in various EGFR-mutant NSCLC cell lines, providing a baseline for sensitivity and resistance.
| Cell Line | EGFR Mutation Status | Dacomitinib IC50 (nM) | Reference |
| Sensitive Lines | |||
| PC-9 | exon 19 deletion | ~0.5 | [1] |
| HCC827 | exon 19 deletion | ~2.0 | [2] |
| H3255 | L858R | ~0.7 | [2] |
| Ba/F3 (L858R) | L858R | 2.6 | [3] |
| Ba/F3 (delE709_T710insD) | exon 18 delE709_T710insD | 29 | [4] |
| Resistant Lines | |||
| NCI-H1975 | L858R, T790M | 200 | [5] |
| H1975 | L858R, T790M | 440 | [3][6] |
| H3255 GR | L858R, T790M | 119 | [3][6] |
| PC9-DRH | exon 19 del, T790M | Resistant at 250 nM | [1] |
| Ba/F3 (T790M) | T790M | 140 - 330 | [3][6] |
| PC9 C797S | exon 19 del, C797S | 11.7 | [1] |
Experimental Protocols
Protocol 1: Establishing Dacomitinib Resistant Cell Lines via Dose-Escalation
This protocol describes a stepwise dose-escalation method to generate dacomitinib-resistant cell lines.
Materials:
-
Parental NSCLC cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (prepare a stock solution in DMSO)
-
Cell culture flasks and plates
-
MTT or other cell viability assay kit
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of dacomitinib concentrations for 72 hours.
-
Perform an MTT assay to determine the IC50 value.
-
-
Initiate the dose-escalation:
-
Start by continuously exposing the parental cells to a low concentration of dacomitinib, typically 1/10th to 1/5th of the initial IC50.
-
Culture the cells in this concentration until they resume a normal growth rate, comparable to the untreated parental cells. This may take several weeks.
-
-
Gradually increase the dacomitinib concentration:
-
Once the cells are growing steadily, double the concentration of dacomitinib.
-
Again, culture the cells until they adapt and resume a normal growth rate.
-
Continue this process of stepwise dose escalation. As the concentration increases, the time required for the cells to adapt may lengthen.
-
-
Monitor and maintain the cell cultures:
-
Regularly observe the cells for changes in morphology.
-
Cryopreserve cells at each successful dose escalation step to create a library of resistant cells at different stages.
-
-
Establish the final resistant cell line:
-
Continue the dose escalation until the cells can proliferate in a clinically relevant concentration of dacomitinib (e.g., 1 µM or higher).
-
The established resistant cell line should be maintained in a culture medium containing a maintenance dose of dacomitinib (the final concentration they are resistant to) to retain the resistant phenotype.
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol details the use of an MTT assay to measure cell viability and determine the IC50 of dacomitinib.
Materials:
-
Parental and dacomitinib-resistant cells
-
96-well cell culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of dacomitinib in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of dacomitinib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of DMSO to each well.
-
Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control).
-
Plot the percentage of cell viability against the log of dacomitinib concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 3: Western Blot Analysis of EGFR Signaling Pathways
This protocol outlines the procedure for analyzing the activation of key signaling pathways involved in dacomitinib resistance.
Materials:
-
Parental and dacomitinib-resistant cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Suggested Dilution |
| p-EGFR (Tyr1068) | 1:1000 |
| Total EGFR | 1:1000 |
| p-Akt (Ser473) | 1:1000 |
| Total Akt | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | 1:2000 |
| Total ERK1/2 | 1:1000 |
| c-Met | 1:1000 |
| β-Actin (Loading Control) | 1:5000 |
Procedure:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Visualizations
Dacomitinib Resistance Signaling Pathways
Caption: Signaling pathways involved in dacomitinib resistance.
Experimental Workflow for Establishing Resistant Cell Lines
Caption: Workflow for generating dacomitinib resistant cell lines.
References
- 1. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Response to dacomitinib in advanced non-small-cell lung cancer harboring the rare delE709_T710insD mutation: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Dacomitinib Hydrate: Application Notes for IC50 Determination in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacomitinib, a second-generation irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant anti-neoplastic activity across a range of human cancers.[1] It effectively targets the epidermal growth factor receptor (EGFR/HER1), as well as HER2 and HER4, leading to the disruption of key signaling pathways that drive tumor growth and proliferation.[2] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of dacomitinib hydrate in various cancer cell lines. The included data summary tables, experimental procedures, and pathway diagrams are intended to serve as a comprehensive resource for researchers investigating the efficacy and mechanism of action of this potent anti-cancer agent.
Introduction
The ErbB family of receptor tyrosine kinases, particularly EGFR and HER2, are frequently dysregulated in numerous malignancies, making them critical targets for therapeutic intervention. Dacomitinib distinguishes itself from first-generation tyrosine kinase inhibitors (TKIs) by forming a covalent bond with the kinase domain of these receptors, resulting in sustained and irreversible inhibition.[1] This mechanism of action has shown efficacy in both treatment-naive and resistant cancer models, including those with acquired resistance mutations like the EGFR T790M substitution.[2] The determination of dacomitinib's IC50 value is a fundamental step in preclinical research to quantify its potency and to identify cancer cell lines that are most sensitive to its effects. This information is crucial for elucidating mechanisms of sensitivity and resistance and for guiding further drug development efforts.
Data Presentation: this compound IC50 Values
The following tables summarize the IC50 values of dacomitinib in a variety of cancer cell lines as reported in the scientific literature. These values were predominantly determined using cell viability assays such as MTT or MTS.
Table 1: Dacomitinib IC50 in Head and Neck Squamous Cell Carcinoma (HNSCC) Cell Lines [3]
| Cell Line | Sensitivity Category | IC50 (nM) |
| UMSCC-1 | Exquisitely Sensitive | <10 |
| UMSCC-10B | Exquisitely Sensitive | <10 |
| UMSCC-11B | Exquisitely Sensitive | <10 |
| UMSCC-22B | Exquisitely Sensitive | <10 |
| UMSCC-6 | Moderate | 10 - 1000 |
| UMSCC-14A | Moderate | 10 - 1000 |
| UMSCC-17B | Moderate | 10 - 1000 |
| UMSCC-46 | Resistant | >1000 |
| FADU | Resistant | >1000 |
| Detroit 562 | Resistant | >1000 |
Table 2: Dacomitinib IC50 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines [2][4][5][6]
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC9 | Exon 19 Deletion | 0.5 |
| PC9 C797S | Exon 19 Del / C797S | 11.7 |
| Ba/F3 | Exon 19 Deletion | <10 |
| Ba/F3 | L858R | <10 |
| H1975 | L858R / T790M | 440 |
| H3255 GR | L858R / T790M | 119 |
| Ba/F3 | L858R / T790M | 300 |
| Ba/F3 | Del19 / T790M | 140 - 330 |
Table 3: Dacomitinib IC50 in Breast Cancer Cell Lines
| Cell Line Subtype | Representative Cell Lines | General Sensitivity |
| HER2-amplified | SKBR3, BT474 | High |
| Luminal | MCF7, T47D | Moderate to Low |
| Basal-like | MDA-MB-231, Hs578T | Low |
Specific IC50 values for a large panel of 47 breast cancer cell lines have been determined, with HER2-amplified lines being significantly more responsive.
Table 4: Dacomitinib IC50 in Other Cancer Cell Lines [7][8][9]
| Cancer Type | Cell Line | IC50 (nM) |
| Glioblastoma (EGFR amplified) | GBM Primary Cells | 25 - 50 (effective concentration) |
| Pancreatic Ductal Adenocarcinoma | Various | Effective in diminishing proliferation |
| Bladder Cancer | UC5 | <5000 |
Experimental Protocols
Protocol 1: Determination of Dacomitinib IC50 using MTT Assay
This protocol outlines the steps for assessing the effect of dacomitinib on cancer cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Dacomitinib Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the dacomitinib stock solution in complete culture medium to obtain a range of desired concentrations (e.g., 0.1 nM to 10 µM). c. Include a vehicle control (medium with the same final concentration of DMSO as the highest dacomitinib concentration) and a no-treatment control. d. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of dacomitinib or controls. e. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. Carefully aspirate the medium from each well without disturbing the formazan crystals. d. Add 100 µL of the solubilization solution to each well. e. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each dacomitinib concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the dacomitinib concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve, which is the concentration of dacomitinib that results in a 50% reduction in cell viability.
Visualizations
Dacomitinib Mechanism of Action and Signaling Pathways
Dacomitinib exerts its anti-cancer effects by irreversibly inhibiting the kinase activity of the HER family of receptors. This blockade disrupts downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Dacomitinib, an Irreversible Pan-ErbB Inhibitor Significantly Abrogates Growth in Head and Neck Cancer Models That Exhibit Low Response to Cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The ERBB receptor inhibitor dacomitinib suppresses proliferation and invasion of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Predictors of Response to Dacomitinib in EGFR-Amplified Recurrent Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Studies Using Dacomitinib Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2] It has shown significant antitumor activity in various preclinical and clinical settings, particularly in cancers harboring EGFR mutations.[3] These application notes provide detailed protocols and compiled data from in vivo xenograft studies to guide researchers in designing and executing their own preclinical evaluations of Dacomitinib hydrate.
Mechanism of Action
Dacomitinib covalently binds to the cysteine residues within the ATP-binding pocket of HER family kinases, leading to irreversible inhibition.[2] This blockade prevents receptor autophosphorylation and downstream signaling through key pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, ultimately inhibiting cell proliferation and promoting apoptosis.[4][5]
Signaling Pathway
The diagram below illustrates the signaling cascade inhibited by Dacomitinib.
Quantitative Data from In Vivo Xenograft Studies
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of Dacomitinib in different cancer models.
Table 1: Dacomitinib in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models
| Cell Line | Mouse Strain | Dacomitinib Dose | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| NCI-H1975 (L858R/T790M) | Athymic nude mice | 10 mg/kg | Once daily, oral | Significant tumor growth delay | [6] |
| HCC827 (del19) | Not Specified | Not Specified | Not Specified | Effective growth reduction | [3] |
Table 2: Dacomitinib in Glioblastoma (GBM) Xenograft Models
| Cell Line/Model | Mouse Strain | Dacomitinib Dose | Treatment Schedule | Outcome | Reference |
| EGFR-amplified primary cells | Nude mice | 15 mg/kg/day | 5 days/week, oral | Impaired tumor growth rate | [2] |
| U87vIII.Luc2 (orthotopic) | Not Specified | 30 mg/kg | Thrice weekly | Delayed tumor growth and improved survival | [5] |
Table 3: Dacomitinib in Bladder Cancer Xenograft Models
| Cell Line | Mouse Strain | Dacomitinib Dose | Treatment Schedule | Outcome | Reference |
| UM-UC-6 | NOD/SCID mice | Not Specified | Not Specified | Increased growth inhibition compared to lapatinib | [1] |
| UM-UC-9 | NOD/SCID mice | Not Specified | Not Specified | Significant antitumor effects | [1] |
Table 4: Dacomitinib in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models
| Cell Line | Mouse Strain | Dacomitinib Dose | Treatment Schedule | Outcome | Reference |
| Panel of 27 HNSCC cell lines | Not Specified | 1 µM (in vitro) | Not Applicable | Growth inhibition in 17/27 cell lines | [7] |
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies with Dacomitinib based on published research. These should be adapted to specific experimental needs and institutional guidelines.
General Xenograft Experimental Workflow
Protocol 1: Subcutaneous NSCLC Xenograft Model
1. Cell Culture:
-
Culture human NSCLC cells (e.g., NCI-H1975) in the recommended medium and conditions until they reach 80-90% confluency.
2. Animal Model:
-
Use 6-8 week old female athymic nude mice.
-
Allow for at least one week of acclimatization.
3. Tumor Implantation:
-
Harvest and resuspend NSCLC cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
5. Dacomitinib Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer Dacomitinib orally via gavage at the desired dose (e.g., 10 mg/kg) once daily.
-
The control group should receive the vehicle only.
6. Monitoring and Endpoints:
-
Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume (e.g., 1500-2000 mm³), a specific study duration, or signs of animal distress.
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-EGFR, Ki-67).
Protocol 2: Orthotopic Glioblastoma Xenograft Model
1. Cell Culture:
-
Culture human glioblastoma cells (e.g., U87vIII expressing luciferase) in appropriate media.
2. Animal Model:
-
Use 6-8 week old immunocompromised mice (e.g., nude or SCID).
-
Anesthetize the mice for the surgical procedure.
3. Tumor Implantation (Intracranial):
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at a predetermined location.
-
Using a Hamilton syringe, slowly inject a suspension of glioblastoma cells (e.g., 1 x 10^5 cells in 2-5 µL of PBS) into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth using bioluminescence imaging (BLI) weekly.
-
Once a detectable and consistent BLI signal is observed, randomize mice into treatment groups.
5. Dacomitinib Administration:
-
Administer Dacomitinib orally at the desired dose and schedule (e.g., 30 mg/kg, three times a week).
6. Monitoring and Endpoints:
-
Monitor animal health and body weight regularly.
-
Continue BLI to track tumor progression.
-
The primary endpoint is typically survival.
-
At the time of euthanasia, brains can be harvested for histological analysis.
Protocol 3: Subcutaneous Bladder Cancer Xenograft Model
1. Cell Culture:
-
Culture human bladder cancer cell lines (e.g., UM-UC-6, UM-UC-9).
2. Animal Model:
-
Use Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) mice.[1]
3. Tumor Implantation:
-
Subcutaneously inject bladder cancer cells into the flank of the mice.
4. Treatment:
-
Once tumors are established, randomize mice into treatment groups.
-
Administer Dacomitinib orally at the determined dose and schedule.
5. Endpoints:
-
Monitor tumor volume and animal well-being.
-
At the end of the study, excise and weigh the tumors.[1]
-
Analyze tumors for biomarkers such as p-ERK.[1]
Conclusion
Dacomitinib has demonstrated significant antitumor activity in a variety of in vivo xenograft models. The protocols and data presented here provide a comprehensive resource for researchers to design and interpret preclinical studies aimed at further elucidating the therapeutic potential of this compound. Careful consideration of the specific cancer type, cell line characteristics, and appropriate animal model is crucial for the successful execution of these studies.
References
- 1. Evaluation of the Antitumor Activity of Dacomitinib in Models of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Dacomitinib, an Irreversible Pan-ErbB Inhibitor Significantly Abrogates Growth in Head and Neck Cancer Models That Exhibit Low Response to Cetuximab - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Dacomitinib Hydrate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dacomitinib in human plasma. Dacomitinib is an irreversible pan-human epidermal growth factor receptor (HER) tyrosine kinase inhibitor.[1][2] This method utilizes protein precipitation for simple and efficient sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The assay was validated according to the US Food and Drug Administration (FDA) guidelines and demonstrated excellent linearity, precision, accuracy, and recovery.[3][4] This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of dacomitinib in clinical research settings.
Introduction
Dacomitinib is a second-generation, irreversible tyrosine kinase inhibitor (TKI) that targets the HER family of receptors (EGFR/HER1, HER2, and HER4).[5] These receptors are often overexpressed or mutated in various cancers, particularly non-small cell lung cancer (NSCLC), leading to uncontrolled cell growth and proliferation.[2][6] Dacomitinib inhibits the downstream signaling pathways, such as RAS-RAF-MEK-ERK and PI3K-AKT, by covalently binding to the ATP-binding site of the EGFR tyrosine kinase domain.[7] A reliable and sensitive analytical method for the quantification of dacomitinib in plasma is crucial for pharmacokinetic assessments and to ensure optimal therapeutic exposure.
Experimental
Materials and Reagents
-
Dacomitinib hydrate reference standard
-
Internal Standard (IS) (e.g., Dacomitinib-d10, Ibrutinib, or Lapatinib)[3][4][8]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (K2-EDTA)
-
Ultrapure water
LC-MS/MS Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Sample Preparation
Plasma samples were prepared using a protein precipitation method.[1]
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Discovery C18, 10 cm x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Isocratic or gradient elution (e.g., 70:30 v/v Mobile Phase B:A)[9] |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 40°C |
| Run Time | Approximately 3-4 minutes[1][3] |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | Dacomitinib: m/z 470.1 → 124.1[3] or 470.4 → 385.0[1] |
| Internal Standard (Ibrutinib): m/z 441.2 → 84.3[3] | |
| Internal Standard (Dacomitinib D10): m/z 480.2 → 385.1[9] | |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
Results and Discussion
The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The method demonstrated excellent linearity over the concentration range of 1 to 150 ng/mL, with a correlation coefficient (r²) of >0.99.[3] The lower limit of quantification (LLOQ) was determined to be 1 ng/mL, showcasing the high sensitivity of the assay.[3]
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision (%CV) was within 15%, and the accuracy (%Bias) was within ±15% for all QC levels, which is within the acceptable limits set by the FDA guidelines.[4][8]
Recovery and Matrix Effect
The extraction recovery of dacomitinib from human plasma was consistent and reproducible across the different QC levels, with a mean recovery in the range of 76.9–84.1%.[3] No significant matrix effect was observed, indicating that the method is free from interferences from endogenous plasma components.
Quantitative Data Summary
| Parameter | Dacomitinib | Reference |
| Linearity Range | 1–150 ng/mL | [3] |
| 0.25-100 ng/mL | [1] | |
| 2-500 ng/mL | [4][8] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| 0.25 ng/mL | [1] | |
| 1.1 ng/mL | [4][8] | |
| Intra-day Precision (%CV) | < 8.20% | [1] |
| 0.84–3.58% | [4][8] | |
| Inter-day Precision (%CV) | < 8.20% | [1] |
| 0.84–3.58% | [4][8] | |
| Intra-day Accuracy (%Bias) | 92.00% to 104.50% | [1] |
| 92.2–100.32% | [4][8] | |
| Inter-day Accuracy (%Bias) | 92.00% to 104.50% | [1] |
| 92.2–100.32% | [4][8] | |
| Mean Recovery | 76.9–84.1% | [3] |
Experimental Workflow and Signaling Pathway
Caption: LC-MS/MS Experimental Workflow.
Caption: Dacomitinib Mechanism of Action.
Conclusion
This application note details a validated LC-MS/MS method for the quantification of dacomitinib in human plasma. The method is simple, rapid, sensitive, and reliable, making it well-suited for supporting clinical research and pharmacokinetic studies of dacomitinib. The established protocol provides a valuable tool for researchers and drug development professionals working with this important anticancer agent.
References
- 1. Simultaneous determination of dacomitinib and its major metabolite, O-desmethyl dacomitinib in human plasma by LC-MS/MS and its application to clinical testing in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability | PLOS One [journals.plos.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dacomitinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 8. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. devagiricollege.org [devagiricollege.org]
Dacomitinib Hydrate: Application Notes for the Study of EGFR-Mutant NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER family tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in the treatment of non-small cell lung cancer (NSCLC) harboring activating mutations in the epidermal growth factor receptor (EGFR).[1] Unlike first-generation reversible inhibitors, dacomitinib forms a covalent bond with the cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[2] These application notes provide a comprehensive overview of the use of dacomitinib hydrate in preclinical EGFR-mutant NSCLC models, including quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Mechanism of Action
Dacomitinib exerts its anti-tumor effects by irreversibly inhibiting the kinase activity of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1] In EGFR-mutant NSCLC, the receptor is constitutively active, driving downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3] Dacomitinib competitively blocks ATP binding to the kinase domain and then forms a covalent bond, effectively shutting down this aberrant signaling and leading to cell cycle arrest and apoptosis.[2]
Data Presentation
In Vitro Sensitivity of EGFR-Mutant NSCLC Cell Lines to Dacomitinib
| Cell Line | EGFR Mutation | Dacomitinib IC50 (nM) | Reference |
| HCC827 | exon 19 deletion | ~1-5 | [2] |
| H1975 | L858R, T790M | ~280 | [2] |
| PC-9 | exon 19 deletion | Varies | [4] |
| Ba/F3 (expressing L858R) | L858R | ~10-fold lower than gefitinib | [2] |
Note: IC50 values can vary between studies depending on the specific assay conditions.
Clinical Efficacy of Dacomitinib in EGFR-Mutant NSCLC (ARCHER 1050 Trial)
The ARCHER 1050 trial was a phase 3 study comparing dacomitinib with the first-generation EGFR TKI, gefitinib, as a first-line treatment for patients with advanced EGFR-mutant NSCLC.[5][6][7]
| Endpoint | Dacomitinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months | 0.59 (0.47-0.74) | <0.0001 |
| Median Overall Survival (OS) | 34.1 months | 26.8 months | 0.760 (0.582-0.993) | 0.044 |
| 30-month Survival Rate | 56.2% | 46.3% | N/A | N/A |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Dacomitinib Inhibition
Caption: EGFR signaling cascade and the inhibitory action of dacomitinib.
Experimental Workflow: In Vitro Cell Viability Assay
Caption: Workflow for determining dacomitinib IC50 in NSCLC cell lines.
Experimental Workflow: Western Blotting for EGFR Signaling
Caption: Western blot analysis of EGFR pathway modulation by dacomitinib.
Experimental Workflow: In Vivo Xenograft Model Study
Caption: Workflow for assessing dacomitinib efficacy in NSCLC xenograft models.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
-
Cell Seeding: Seed EGFR-mutant NSCLC cells (e.g., HCC827, PC-9) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.
-
Dacomitinib Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the dacomitinib-containing medium at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting
-
Cell Treatment and Lysis: Plate EGFR-mutant NSCLC cells and treat with this compound at desired concentrations for specified time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 EGFR-mutant NSCLC cells (e.g., HCC827) in a mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dacomitinib Administration: Prepare a formulation of this compound for oral gavage. Administer dacomitinib or vehicle control to the respective groups daily.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor growth inhibition can be calculated. A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., western blotting) or fixed in formalin for immunohistochemistry.
Mechanisms of Resistance
A key area of study is the development of resistance to dacomitinib. The most common on-target resistance mechanism to first- and second-generation EGFR TKIs is the acquisition of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene.[8] While dacomitinib has some activity against T790M, it is less potent than against activating mutations.[2] Other resistance mechanisms include the C797S mutation, MET amplification, and small cell transformation.[8] Investigating these resistance mechanisms in dacomitinib-treated models is a critical area of research.
References
- 1. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizer.com [pfizer.com]
- 6. Updated Overall Survival in a Randomized Study Comparing Dacomitinib with Gefitinib as First-Line Treatment in Patients with Advanced Non-Small-Cell Lung Cancer and EGFR-Activating Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Dacomitinib Hydrate in Combination with Other Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor (TKI) that targets EGFR (HER1), HER2, and HER4.[1] It has demonstrated efficacy in the first-line treatment of patients with advanced non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2] However, the development of acquired resistance limits the long-term efficacy of dacomitinib monotherapy.[1] Combining dacomitinib with other targeted therapies is a promising strategy to overcome resistance mechanisms and enhance anti-tumor activity. These application notes provide an overview of key combination strategies, relevant preclinical data, and detailed experimental protocols for researchers investigating dacomitinib combination therapies.
Featured Combination Therapies
Dacomitinib and Osimertinib (Third-Generation EGFR TKI)
Rationale: The combination of dacomitinib and a third-generation EGFR TKI like osimertinib is a rational approach to prevent or overcome resistance in EGFR-mutant NSCLC. Osimertinib is highly effective against the T790M resistance mutation, a common mechanism of resistance to first- and second-generation EGFR TKIs.[3] Conversely, dacomitinib may be effective against certain osimertinib-resistant mutations, such as C797S.[4] A combination therapy could, therefore, provide a more durable response by targeting a broader spectrum of potential resistance mutations.
Preclinical and Clinical Overview: Preclinical models have been used to develop predictive models for optimal dosing schedules of the dacomitinib and osimertinib combination to maximize efficacy while managing toxicity.[4] Clinical trials have investigated this combination in patients with advanced EGFR-mutant NSCLC, both as a first-line treatment and after progression on osimertinib.[5][6][7] While the combination has shown promise in preventing on-target resistance, it is associated with significant toxicity, including cutaneous and gastrointestinal side effects.[6][7]
Dacomitinib and Crizotinib (ALK/ROS1/MET Inhibitor)
Rationale: MET amplification is a known mechanism of acquired resistance to EGFR TKIs.[8] Crizotinib is a TKI that inhibits ALK, ROS1, and MET. The combination of dacomitinib and crizotinib aims to simultaneously block both the EGFR and MET signaling pathways, thereby overcoming MET-driven resistance.[9]
Clinical Overview: A phase I clinical trial evaluated the combination of dacomitinib and crizotinib in patients with advanced NSCLC. The study established a maximum tolerated dose but found limited anti-tumor activity and substantial toxicity, including diarrhea, rash, and fatigue.[9]
Dacomitinib and Figitumumab (IGF-1R Inhibitor)
Rationale: The insulin-like growth factor 1 receptor (IGF-1R) signaling pathway can contribute to resistance to EGFR inhibitors.[10] Preclinical evidence suggests crosstalk between the EGFR and IGF-1R pathways.[10] The combination of dacomitinib with an IGF-1R inhibitor like figitumumab is intended to block this escape pathway.
Clinical and Preclinical Overview: A phase I trial of dacomitinib and figitumumab in advanced solid tumors found the combination to be tolerable only with significant dose reductions of both agents. Preliminary clinical activity was observed in certain tumor types.[10] An independent study in patient-derived xenograft models was also conducted as part of this research.[11]
Dacomitinib and PD-0325901 (MEK Inhibitor)
Rationale: For tumors with KRAS mutations, which lead to constitutive activation of the MAPK pathway, resistance to MEK inhibitors can occur through feedback activation of EGFR.[12] Combining a MEK inhibitor like PD-0325901 with a pan-HER inhibitor like dacomitinib is a strategy to block this feedback loop.
Clinical Overview: A phase I study of dacomitinib and PD-0325901 in patients with KRAS-mutant solid tumors was conducted. While some tumor regression was observed, particularly in NSCLC, the combination was associated with significant toxicity, limiting its further development.[12]
Quantitative Data Summary
Table 1: Preclinical Data for Dacomitinib Combination Therapy
| Combination Partner | Cell Line(s) | Key Findings | Reference(s) |
| Osimertinib | PC9 and drug-resistant derivatives | In vitro data used to parameterize a computational model for predicting optimal dosing schedules. | [4] |
| Ionizing Radiation | FaDu, UT-SCC-8, UT-SCC-42a (SCCHN) | Dacomitinib showed a dose-dependent reduction in cell viability and clonogenic survival, which was enhanced when combined with ionizing radiation. | [13] |
Table 2: Clinical Trial Data for Dacomitinib Combination Therapy
| Combination Partner | Trial Phase | Tumor Type(s) | Maximum Tolerated Dose (MTD) / Recommended Phase 2 Dose (RP2D) | Key Efficacy and Safety Findings | Reference(s) |
| Osimertinib | Phase I/II | EGFR-mutant NSCLC | Dose escalation ongoing to determine MTD. | As initial therapy, the overall response rate was 73%. No acquired secondary EGFR alterations were observed at progression. Significant cutaneous (93%) and diarrhea (72%) toxicities were noted. | [6][7] |
| Crizotinib | Phase I | Advanced NSCLC | Dacomitinib 30 mg QD + Crizotinib 200 mg BID | Limited antitumor activity (1% partial response, 46% stable disease). Substantial toxicity, with 43% of patients experiencing grade 3 or 4 adverse events. | [9] |
| Figitumumab | Phase I | Advanced Solid Tumors | Dacomitinib 10 or 15 mg daily + Figitumumab 20 mg/kg every 3 weeks | Tolerable with significant dose reductions. Objective responses seen in adenoid cystic carcinoma, ovarian carcinoma, and salivary gland cancer. | [10][11] |
| PD-0325901 | Phase I | KRAS-mutant Colorectal, Pancreatic, and NSCLC | Dacomitinib 15 mg QD + PD-0325901 6 mg BID (21 days on/7 days off) | Preliminary antitumor activity in NSCLC. Major toxicity (rash, diarrhea, nausea) precluded long-term treatment. | [12] |
Signaling Pathway Diagrams
Caption: EGFR and MET signaling pathways and points of inhibition.
Caption: IGF-1R bypass signaling as a resistance mechanism to EGFR TKIs.
Experimental Workflows and Protocols
Experimental Workflow: In Vitro Drug Combination Study
Caption: General workflow for in vitro evaluation of dacomitinib combinations.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic or cytostatic effects of dacomitinib in combination with other targeted agents.[14][15][16][17]
Materials:
-
Dacomitinib hydrate and combination drug(s)
-
Appropriate cancer cell line (e.g., EGFR-mutant NSCLC cell line)
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[15]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[14]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
-
On the day of treatment, prepare serial dilutions of each drug and their combinations in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for vehicle control (medium with the highest concentration of DMSO used) and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[14]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[16]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[16]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot dose-response curves and determine the IC50 values for each drug and the combination.
-
Use software such as CompuSyn to calculate the combination index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Protocol 2: Western Blot Analysis for EGFR Signaling Pathway
This protocol provides a method to assess the effects of dacomitinib combinations on the phosphorylation status of key proteins in the EGFR signaling cascade.[18][19][20]
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with dacomitinib, the combination agent, or their combination at the desired concentrations and for the specified time.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.[19]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli buffer to the lysates, boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels and the loading control.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo efficacy of dacomitinib combination therapies in a mouse xenograft model.[21]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Appropriate cancer cell line (e.g., EGFR-mutant NSCLC)
-
Matrigel (optional)
-
This compound and combination drug(s)
-
Vehicle for drug formulation (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in water for oral gavage)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel to promote tumor formation.
-
Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into different treatment groups (e.g., vehicle control, dacomitinib alone, combination drug alone, dacomitinib combination) with comparable average tumor volumes.
-
-
Drug Administration:
-
Prepare the drug formulations fresh daily or as required.
-
Administer the drugs to the mice according to the planned schedule, route (e.g., oral gavage for dacomitinib), and dose.
-
Monitor the body weight of the mice regularly as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Measure tumor volumes with calipers 2-3 times per week.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences between treatment groups.
-
Analyze body weight data to assess treatment-related toxicity.
-
Conclusion
The combination of dacomitinib with other targeted therapies represents a rational approach to enhance its anti-tumor activity and overcome resistance. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to evaluate novel dacomitinib-based combination strategies. Careful consideration of the underlying resistance mechanisms and potential toxicities is crucial for the successful clinical translation of these combination therapies.
References
- 1. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dacomitinib overcomes acquired resistance to osimertinib in advanced NSCLC patients with EGFR L718Q mutation: A two-case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dacomitinib + Osimertinib for Lung Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Brief report: Combination of Osimertinib and Dacomitinib to mitigate primary and acquired resistance in EGFR-mutant lung adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Successful crizotinib monotherapy in EGFR-mutant lung adenocarcinoma with acquired MET amplification after erlotinib therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combined Pan-HER and ALK/ROS1/MET Inhibition with Dacomitinib and Crizotinib in Advanced Non-Small Cell Lung Cancer: Results of a Phase I Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I Clinical Trial and Independent Patient-Derived Xenograft Study of Combined Targeted Treatment with Dacomitinib and Figitumumab in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1 study of the pan-HER inhibitor dacomitinib plus the MEK1/2 inhibitor PD-0325901 in patients with KRAS-mutation-positive colorectal, non-small-cell lung and pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. researchhub.com [researchhub.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A real‐world study of dacomitinib in later‐line settings for advanced non‐small cell lung cancer patients harboring EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dacomitinib Hydrate in 3D Spheroid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of dacomitinib hydrate, a potent and irreversible pan-ErbB family inhibitor, in three-dimensional (3D) spheroid culture systems. This document outlines the mechanism of action of dacomitinib, detailed protocols for spheroid formation and treatment, and methods for assessing drug efficacy.
Introduction to Dacomitinib and 3D Spheroid Models
Dacomitinib is a second-generation tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4.[1][2] It forms a covalent bond with cysteine residues in the ATP-binding site of these receptors, leading to irreversible inhibition of their kinase activity.[1][3] This sustained inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] Dacomitinib is particularly effective against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations.[2][4]
Three-dimensional (3D) spheroid culture models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional 2D cell culture. Spheroids better mimic the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which can significantly influence drug efficacy and resistance.[5] Studies have shown that cancer cells grown in 3D spheroids can exhibit different sensitivities to EGFR inhibitors compared to their 2D counterparts.[6][7]
Mechanism of Action of Dacomitinib
Dacomitinib exerts its anti-cancer effects by irreversibly inhibiting the tyrosine kinase activity of the ErbB family of receptors. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote cell growth, proliferation, and survival.[1] Dacomitinib's irreversible binding to the ATP pocket of these receptors blocks this autophosphorylation and subsequent signaling.[1]
Quantitative Data on EGFR Inhibitors in 3D Spheroid Cultures
While specific IC50 values for dacomitinib in 3D spheroid models are not widely published, data from other EGFR inhibitors provide valuable insights into the expected efficacy. Generally, higher drug concentrations are required to achieve the same level of growth inhibition in 3D spheroids compared to 2D cultures, reflecting the more complex and resistant nature of the 3D environment. However, in some EGFR-mutant cell lines, 3D culture can enhance sensitivity to TKIs.[6][8]
| Cell Line | Drug | 2D IC50 (µM) | 3D IC50 (µM) | Fold Change (3D/2D) | Reference |
| HNSCC (11B) | Afatinib | 5.191 | 7.822 | 1.51 | [9] |
| HNSCC (22B) | Afatinib | 5.395 | 2.236 | 0.41 | [9] |
| HNSCC (11B) | Lapatinib | 8.843 | >50 | >5.65 | [9] |
| HNSCC (22B) | Lapatinib | 8.433 | 9.666 | 1.15 | [9] |
| NSCLC (HCC827) | Gefitinib | ~1.0 (marginally affected) | ~0.05 (highly sensitive) | ~0.05 | [7] |
| NSCLC (HCC827) | Erlotinib | ~1.0 (marginally affected) | ~0.05 (highly sensitive) | ~0.05 | [7] |
Note: The data presented are from different studies and experimental conditions may vary.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in 3D spheroid models. Optimization for specific cell lines and experimental goals is recommended.
Protocol 1: Spheroid Formation using the Hanging Drop Method
This method is cost-effective and produces uniform spheroids.[2][3][10]
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
60 mm or 100 mm Petri dishes
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Detach cells using trypsin-EDTA, neutralize with complete medium, and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in fresh medium and perform a cell count. Adjust the cell concentration to 2.5 x 10^5 to 1 x 10^6 cells/mL. The optimal concentration may vary depending on the cell type.
-
Hanging Drop Formation:
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2. Spheroid formation typically occurs within 24-72 hours.[2]
-
Spheroid Harvesting: Once formed, spheroids can be gently flushed from the lid with medium into a low-attachment plate for further experiments.
Protocol 2: Spheroid Formation using the Liquid Overlay Technique
This technique is suitable for generating a large number of spheroids and is compatible with high-throughput screening.[11][12]
Materials:
-
Agarose
-
Sterile water or PBS
-
96-well round-bottom ultra-low attachment plates
-
Cell culture medium
Procedure:
-
Plate Coating:
-
Prepare a 1.5% (w/v) solution of agarose in sterile water or PBS. Autoclave to sterilize.
-
While the agarose is still molten (around 60°C), add 50 µL to each well of a 96-well plate.[12]
-
Allow the agarose to solidify at room temperature for at least 30 minutes.
-
-
Cell Seeding:
-
Prepare a single-cell suspension as described in Protocol 1.
-
Seed the desired number of cells (e.g., 1,000-10,000 cells per well) in 100-200 µL of medium into each agarose-coated well.
-
-
Incubation: Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5 minutes to facilitate cell aggregation at the bottom of the well. Incubate at 37°C in a humidified incubator with 5% CO2. Spheroids will form over 24-72 hours.
Protocol 3: this compound Treatment of Spheroids
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cell culture medium
-
Spheroids in a 96-well low-attachment plate
Procedure:
-
Spheroid Preparation: Generate spheroids using either Protocol 1 or 2 and transfer them to a 96-well ultra-low attachment plate if necessary. Allow spheroids to mature for 3-5 days before treatment.
-
Drug Dilution: Prepare serial dilutions of this compound in cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Treatment: Carefully remove half of the medium from each well containing a spheroid and replace it with an equal volume of the corresponding dacomitinib dilution or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the treated spheroids for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 4: Spheroid Viability Assessment using an ATP-based Assay (e.g., CellTiter-Glo® 3D)
This assay measures the amount of ATP, an indicator of metabolically active cells, to determine cell viability.[13][14]
Materials:
-
CellTiter-Glo® 3D Cell Viability Assay reagent (or similar)
-
Treated spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.[13]
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control spheroids.
Protocol 5: Apoptosis Assessment using a Caspase-based Assay (e.g., Caspase-Glo® 3/7 3D)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[5][15]
Materials:
-
Caspase-Glo® 3/7 3D Assay reagent (or similar)
-
Treated spheroids in a 96-well plate
-
Luminometer
Procedure:
-
Equilibrate the 96-well plate with spheroids and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of medium in each well.[15]
-
Mix the contents by gently shaking the plate for 30-60 seconds.
-
Incubate the plate at room temperature for 30 minutes to 3 hours. The optimal incubation time should be determined empirically.
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Protocol 6: Spheroid Size Measurement
Changes in spheroid size can be used as a non-invasive indicator of drug efficacy.
Materials:
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Capture brightfield images of the spheroids at regular intervals throughout the experiment (e.g., every 24 hours).
-
Use image analysis software to measure the diameter or area of each spheroid.
-
Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)^3).
-
Plot the change in spheroid volume over time for each treatment condition.
Troubleshooting and Considerations
-
Cell Line Variability: Different cell lines will vary in their ability to form compact spheroids. Optimization of cell seeding density and spheroid formation method may be required.
-
Drug Penetration: The dense structure of spheroids can limit drug penetration. Longer incubation times or higher drug concentrations may be necessary compared to 2D cultures.
-
Assay Compatibility: Ensure that the chosen endpoint assays are validated for use with 3D culture systems. Lysis steps in viability and apoptosis assays may need to be optimized for complete spheroid dissociation.
-
Edge Effects in Plates: To minimize evaporation and temperature gradients, avoid using the outer wells of 96-well plates for experiments or fill them with sterile PBS.
By following these detailed protocols and considering the unique aspects of 3D spheroid cultures, researchers can effectively evaluate the therapeutic potential of this compound in a more clinically relevant in vitro setting.
References
- 1. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrow.tudublin.ie [arrow.tudublin.ie]
- 3. A simple hanging drop cell culture protocol for generation of 3D spheroids. | Semantic Scholar [semanticscholar.org]
- 4. labmethods.org [labmethods.org]
- 5. Caspase-Glo® 3/7 3D Assay [promega.sg]
- 6. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.4.2. Formation of Spheroids (3D Cell Culture) by Liquid Overlay Technique (LOT) [bio-protocol.org]
- 13. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cell Viability Assays for 3D Cell Culture | Visikol [visikol.com]
- 15. promega.com [promega.com]
Dacomitinib Hydrate in Preclinical Brain Metastasis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the preclinical rationale and available data for the use of dacomitinib hydrate in treating brain metastases. Detailed protocols for key experiments are also provided to facilitate the design and execution of further preclinical studies.
Introduction
Dacomitinib is a second-generation, irreversible pan-HER tyrosine kinase inhibitor that has demonstrated clinical efficacy in the treatment of epidermal growth factor receptor (EGFR)-mutated non-small cell lung cancer (NSCLC). A critical challenge in the treatment of NSCLC and other cancers is the development of brain metastases, as the blood-brain barrier (BBB) restricts the penetration of many therapeutic agents. Preclinical evidence suggests that dacomitinib possesses favorable properties for intracranial activity, including the ability to cross the BBB and exert its antitumor effects within the central nervous system (CNS).
Data Presentation
The following tables summarize the key quantitative data from preclinical studies of dacomitinib, providing insights into its brain penetration and intracranial activity.
Table 1: Preclinical Brain Penetration of Dacomitinib
| Parameter | Value | Species | Model | Reference |
| Brain-to-Plasma Ratio | 1.2:1 | Rat | - | [1] |
| Brain-to-Blood Partition Coefficient (Kp) | 0.612 | Not Specified | - | [2] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | >0.3 | Mouse | Cassette Dosing | [3] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu,brain) | 0.030 | Not Specified | Single-Compound Dosing | [3] |
Note: The differing Kp,uu,brain values highlight the impact of study methodology on results.
Table 2: Preclinical Efficacy of Dacomitinib in Intracranial Tumor Models
| Model Type | Cell Line/Patient-Derived Xenograft (PDX) | Treatment | Key Findings | Reference |
| Glioblastoma PDX | EGFR-amplified | Dacomitinib | Prolonged survival of mice. | [4] |
| Glioblastoma PDX | EGFR-amplified | Dacomitinib | Significantly reduced intracranial tumor load (confirmed by immunofluorescence and MRI). | [4] |
| Glioblastoma Xenograft | U87vIII.Luc2 | Dacomitinib (30 mg/kg, thrice weekly) | Modest increase in survival time. | [5] |
| Glioblastoma PDX | EGFR-amplified | Dacomitinib (15 mg/kg/day, 5 days/week) | Strongly impaired in vivo tumor growth rate. | [6] |
| Glioblastoma PDX | EGFR-amplified | Dacomitinib | Decreased expression of stem cell-related markers. | [6] |
Note: The available preclinical efficacy data is primarily from glioblastoma models, a primary brain tumor, which serves as a surrogate for assessing the intracranial activity of dacomitinib against secondary brain metastases.
Signaling Pathways
Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the kinase activity of EGFR. This action blocks the downstream signaling cascades that drive tumor cell proliferation and survival.
Caption: Dacomitinib inhibits EGFR autophosphorylation, blocking downstream signaling.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in preclinical models of brain metastasis.
Protocol 1: Orthotopic Brain Metastasis Mouse Model
This protocol describes the establishment of an orthotopic brain metastasis model using human NSCLC cells.
Caption: Workflow for establishing and treating an orthotopic brain metastasis model.
Materials:
-
EGFR-mutant human NSCLC cell line (e.g., PC-9)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Vehicle control (e.g., lactate buffer)
Procedure:
-
Cell Culture: Culture PC-9 cells in RPMI 1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and perform a cell count. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Surgical Procedure:
-
Make a midline incision in the neck to expose the common carotid artery.
-
Using a microsyringe, slowly inject 100 µL of the cell suspension into the internal carotid artery.
-
Ligate the external carotid artery to ensure preferential delivery of cells to the brain.
-
Suture the incision.
-
-
Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care.
-
Tumor Growth Monitoring: Monitor the development of brain metastases using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI) starting one week post-injection.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups.
-
Treatment Group: Administer this compound orally at a clinically relevant dose (e.g., 15-30 mg/kg) daily.
-
Control Group: Administer the vehicle control on the same schedule.
-
-
Endpoint: Continue treatment and monitoring until the predefined experimental endpoint (e.g., significant tumor burden, neurological symptoms, or a specified time point). Euthanize the mice and collect brain tissue for further analysis.
Protocol 2: Western Blot Analysis of EGFR Signaling
This protocol details the procedure for analyzing the inhibition of EGFR signaling in brain tumor tissue from the preclinical model.
Materials:
-
Brain tumor tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the brain tumor tissue in ice-cold lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (GAPDH).
Protocol 3: Cell Viability (MTS) Assay
This protocol is for assessing the in vitro cytotoxic effects of dacomitinib on cancer cell lines.
Materials:
-
NSCLC cell line (e.g., PC-9)
-
96-well plates
-
Culture medium
-
This compound
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of dacomitinib. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
The preclinical data strongly support the potential of this compound in the treatment of brain metastases. Its ability to penetrate the BBB and inhibit intracranial tumor growth in glioblastoma models provides a solid foundation for further investigation in brain metastasis models derived from other primary tumors. The provided protocols offer a framework for conducting these crucial preclinical studies to further elucidate the efficacy and mechanisms of action of dacomitinib in the CNS.
References
- 1. Dramatic Response of Brain Metastasis from EGFR-mutation-positive NSCLC to Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dacomitinib in EGFR-mutant non-small-cell lung cancer with brain metastasis: a single-arm, phase II study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Successful treatment of 2 patients with brain metastases from non-small cell lung cancer with epidermal growth factor receptor mutation receiving dacomitinib: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Pre-Clinical Assessment of the Pan-ERBB Inhibitor Dacomitinib in Pediatric and Adult Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Dacomitinib hydrate solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of dacomitinib hydrate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent, second-generation, irreversible pan-HER (EGFR/HER1, HER2, and HER4) tyrosine kinase inhibitor. It is classified as a Biopharmaceutical Classification System (BCS) Class II compound, which means it has high permeability but low aqueous solubility.[1][2] This low solubility can limit its dissolution rate in the gastrointestinal tract, potentially affecting its oral bioavailability and therapeutic efficacy.
Q2: What is the solubility profile of this compound at different pH levels?
A2: The aqueous solubility of this compound is highly pH-dependent. It is significantly more soluble in acidic conditions and practically insoluble in neutral to basic conditions. This is a critical factor for its oral absorption, as the pH of the gastrointestinal tract varies. Co-administration of dacomitinib with acid-reducing agents, such as proton pump inhibitors (PPIs), can significantly decrease its absorption and plasma concentrations.
Q3: In which common laboratory solvents can this compound be dissolved?
A3: this compound is practically insoluble in water. However, it demonstrates solubility in some organic solvents. For experimental purposes, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used. It is also soluble in a mixture of 1% DMSO, 30% polyethylene glycol, and 1% Tween 80 at pH 9.
Quantitative Solubility Data
The following tables summarize the known solubility data for this compound.
Table 1: Aqueous Solubility of this compound as a Function of pH
| Initial pH | Final pH | Solubility (mg/mL) |
| 1.01 | 1.28 | > 10 |
| 2.02 | 4.71 | 3.7 |
| 3.03 | 5.09 | 0.34 |
| 4.04 | 5.17 | 0.23 |
Data sourced from the VIZIMPRO™ Product Monograph.[3]
Table 2: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility |
| Water | <1 mg/mL (practically insoluble) |
| Ethanol | <1 mg/mL |
| DMSO | 19 mg/mL |
| 1% DMSO/30% PEG/1% Tween 80 (pH 9) | 10 mg/mL |
| DMF | 10 mg/mL (requires sonication) |
Data compiled from various supplier datasheets.[4]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitation of Dacomitinib in Aqueous Buffers | pH of the buffer is too high, exceeding the solubility limit of dacomitinib. | - Ensure the pH of your aqueous buffer is maintained in the acidic range (ideally pH 1-4) for optimal solubility. - Consider using a co-solvent system, such as adding a small percentage of DMSO or ethanol, to increase solubility. |
| Low or Inconsistent Bioavailability in Animal Studies | Poor dissolution in the gastrointestinal tract due to the pH-dependent solubility. | - Formulate dacomitinib in an acidic vehicle for oral gavage. - Consider advanced formulation strategies such as amorphous solid dispersions or nanoparticle formulations to improve dissolution. |
| Inconsistent Results in Cell-Based Assays | Precipitation of dacomitinib from the cell culture medium over time. | - Prepare a concentrated stock solution in DMSO and dilute it to the final working concentration in the cell culture medium immediately before use. - Ensure the final DMSO concentration in the medium is low (typically <0.5%) to avoid solvent toxicity to the cells. |
| Difficulty in Preparing a Homogeneous Suspension for In Vivo Studies | The hydrophobic nature of dacomitinib makes it difficult to suspend evenly in aqueous vehicles. | - Use a suspending agent such as carboxymethylcellulose sodium (CMC-Na) to prepare a homogeneous suspension. - Sonication can also aid in achieving a uniform dispersion. |
| Nanoparticle Formulation: Low Encapsulation Efficiency | Suboptimal formulation parameters or poor affinity of the drug for the polymer matrix. | - Optimize the drug-to-polymer ratio. - Adjust the solvent and anti-solvent system. - Modify the stirring speed or sonication parameters during nanoparticle preparation. |
| Amorphous Solid Dispersion: Recrystallization During Storage | The amorphous form is thermodynamically unstable and can revert to the more stable crystalline form, especially in the presence of moisture and heat. | - Select a polymer that has good miscibility with dacomitinib and a high glass transition temperature (Tg). - Store the amorphous solid dispersion in a tightly sealed container with a desiccant at a controlled low temperature. |
Experimental Protocols
Protocol 1: Preparation of Dacomitinib-Loaded PLGA Nanoparticles via Single-Emulsion Solvent Evaporation
This protocol describes the preparation of dacomitinib-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles, a common technique to enhance the solubility and provide sustained release of hydrophobic drugs.
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 1% w/v in deionized water)
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane. For example, 5 mg of dacomitinib and 100 mg of PLGA can be dissolved in 2 mL of DCM.[5]
-
Emulsification: Add the organic phase to a larger volume of an aqueous PVA solution (e.g., 20 mL of 1% w/v PVA).[5]
-
Immediately sonicate the mixture using a probe sonicator for a short duration (e.g., 2 minutes) to form a uniform oil-in-water (o/w) emulsion.[5]
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm) for several hours (e.g., 3 hours) to allow the dichloromethane to evaporate, leading to the formation and solidification of nanoparticles.[5]
-
Nanoparticle Collection: The resulting nanoparticle suspension can be purified by centrifugation to remove excess PVA and unencapsulated drug.
Protocol 2: Representative Method for Preparing Dacomitinib Amorphous Solid Dispersion (ASD) via Solvent Evaporation
Materials:
-
This compound
-
A suitable polymer (e.g., polyvinylpyrrolidone (PVP) K30 or cellulose acetate butyrate (CAB))
-
A suitable solvent (e.g., acetone or a mixture of acetone and water)
-
Rotary evaporator or vacuum oven
Methodology:
-
Dissolution: Dissolve this compound and the chosen polymer in the solvent. The drug-to-polymer ratio can be varied to optimize performance (e.g., 1:1 to 1:5 by weight).
-
Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept below the boiling point of the solvent and the glass transition temperature of the polymer.
-
Drying: Further dry the resulting solid film or powder in a vacuum oven at a moderate temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Milling and Sieving: The dried product can be gently milled and sieved to obtain a fine powder with a uniform particle size.
Visualizations
Signaling Pathway Inhibition by Dacomitinib
Dacomitinib is an irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4. This diagram illustrates the signaling pathways that are inhibited by dacomitinib.
Caption: Dacomitinib inhibits HER family receptors, blocking downstream signaling pathways.
Experimental Workflow for Nanoparticle Formulation
This diagram outlines the key steps in the single-emulsion solvent evaporation method for preparing dacomitinib-loaded nanoparticles.
Caption: Workflow for dacomitinib nanoparticle formulation.
Logical Relationship for Solubility Enhancement Strategy Selection
This diagram illustrates the decision-making process for selecting a suitable solubility enhancement strategy for a poorly soluble compound like dacomitinib.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
Dacomitinib Resistance (T790M & C797S): A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving dacomitinib and the EGFR T790M and C797S resistance mutations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of dacomitinib?
Dacomitinib is a second-generation, irreversible pan-HER family tyrosine kinase inhibitor (TKI).[1][2] It covalently binds to the ATP-binding site of the epidermal growth factor receptor (EGFR) tyrosine kinase domain, leading to sustained inhibition of the receptor's autophosphorylation and downstream signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT.[3] This irreversible binding makes it potent against EGFR-driven cancers.
Q2: How do the T790M and C797S mutations confer resistance to dacomitinib?
-
T790M Mutation: This "gatekeeper" mutation in exon 20 of the EGFR gene alters the ATP-binding pocket, increasing its affinity for ATP and reducing the binding efficacy of dacomitinib.[4] While dacomitinib was developed to have activity against T790M, its clinical efficacy at tolerated doses is limited.
-
C797S Mutation: This mutation occurs at the covalent binding site of irreversible TKIs like dacomitinib and osimertinib.[1] The substitution of cysteine with serine at position 797 prevents the irreversible covalent bond from forming, rendering the inhibitor ineffective. The allelic context of C797S with T790M (i.e., whether they are on the same or different alleles) is crucial for determining sensitivity to subsequent TKI treatments.
Q3: Which cell lines are appropriate for studying dacomitinib resistance involving T790M and C797S?
Several genetically engineered cell lines are available to model dacomitinib resistance. Commonly used parental cell lines include PC-9 (EGFR exon 19 deletion) and NCI-H1975 (EGFR L858R and T790M). Stably transfected versions of these and other cell lines expressing various combinations of sensitizing mutations (e.g., Del19, L858R) and resistance mutations (T790M, C797S) are commercially available.
Q4: What are the expected IC50 values for dacomitinib against cell lines with different EGFR mutations?
The half-maximal inhibitory concentration (IC50) of dacomitinib varies depending on the specific EGFR mutations present in the cancer cells. The following table summarizes typical IC50 values.
| Cell Line Background | EGFR Mutation Status | Dacomitinib IC50 (nM) | Reference |
| PC-9 | Del19 | ~0.5 | [5] |
| Ba/F3 | L858R | ~2.6 | [6] |
| PC-9 derived | Del19/T790M | Increased resistance | [4] |
| Ba/F3 derived | L858R/T790M | Increased resistance | [7] |
| PC-9 derived | Del19/C797S | ~11.7 | [5] |
| Ba/F3 derived | L858R/T790M/C797S | High resistance (>1000) | [7] |
| Ba/F3 derived | Del19/T790M/C797S | High resistance (>1000) | [7] |
Troubleshooting Guides
Cell-Based Assays
Issue: Dacomitinib shows reduced efficacy in a supposedly sensitive cell line.
-
Possible Cause 1: Cell Line Integrity. The cell line may have been cultured for too many passages, leading to genetic drift and altered sensitivity.
-
Solution: Use low-passage cells and regularly perform cell line authentication.
-
-
Possible Cause 2: Dacomitinib Degradation. Dacomitinib, like many small molecules, can degrade over time, especially with improper storage or repeated freeze-thaw cycles.
-
Solution: Prepare fresh drug dilutions from a properly stored stock solution for each experiment.
-
-
Possible Cause 3: Emergence of Resistance. Continuous culture in the presence of even low concentrations of dacomitinib can lead to the selection of resistant clones.
-
Solution: Periodically re-evaluate the IC50 of your cell line and consider sequencing the EGFR gene to check for resistance mutations.
-
Issue: Difficulty in generating a dacomitinib-resistant cell line.
-
Possible Cause 1: Insufficient Drug Concentration. The starting concentration of dacomitinib may be too high, leading to widespread cell death rather than the selection of resistant cells.
-
Solution: Start with a dacomitinib concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner.
-
-
Possible Cause 2: Insufficient Time for Resistance to Develop. The development of resistance is a gradual process.
-
Solution: Allow sufficient time for the cells to adapt at each concentration step, which can take several weeks to months.
-
Molecular Biology Techniques
Issue: Inconsistent or no signal in Western blot for phosphorylated EGFR (p-EGFR).
-
Possible Cause 1: Inadequate Cell Stimulation. EGFR phosphorylation is often transient and dependent on ligand stimulation.
-
Solution: Stimulate serum-starved cells with EGF (e.g., 100 ng/mL for 15-30 minutes) before cell lysis.[8]
-
-
Possible Cause 2: Phosphatase Activity. Phosphatases in the cell lysate can dephosphorylate p-EGFR.
-
Solution: Use a lysis buffer supplemented with phosphatase inhibitors and keep samples on ice.
-
-
Possible Cause 3: Improper Antibody Usage. The primary antibody concentration may be too low, or the antibody may not be suitable for the application.
-
Solution: Optimize the primary antibody concentration and ensure it is validated for Western blotting. Use 5% BSA in TBST for antibody dilution to avoid non-specific binding.[8]
-
-
Possible Cause 4: Poor Protein Transfer. Inefficient transfer of high molecular weight proteins like EGFR (~170 kDa) can lead to weak signals.
-
Solution: Optimize transfer conditions (e.g., use a wet transfer system, extend transfer time).
-
Issue: Difficulty in detecting T790M or C797S mutations by PCR or sequencing.
-
Possible Cause 1: Low Allelic Frequency. The resistance mutation may be present in only a small subclone of cells.
-
Solution: Use a highly sensitive detection method such as digital PCR or next-generation sequencing (NGS) which can detect mutations at low allelic frequencies.[9]
-
-
Possible Cause 2: Poor DNA Quality. Degraded DNA can lead to PCR failure.
-
Solution: Ensure high-quality genomic DNA is extracted from the cell lines.
-
-
Possible Cause 3: Primer/Probe Design. The primers or probes used may not be optimal for detecting the specific mutation.
-
Solution: Use validated primer and probe sets for the T790M and C797S mutations.
-
Experimental Protocols
Generation of Dacomitinib-Resistant Cell Lines
-
Determine the IC50 of the parental cell line: Perform a cell viability assay (e.g., MTT or MTS) with a range of dacomitinib concentrations to determine the IC50.
-
Initial Exposure: Culture the parental cells in their recommended growth medium containing dacomitinib at a concentration equal to the IC50.
-
Monitor Cell Growth: Initially, a significant number of cells will die. Continue to culture the surviving cells, replacing the medium with fresh dacomitinib-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume a stable growth rate, increase the dacomitinib concentration by 1.5- to 2-fold.
-
Repeat and Expand: Repeat the process of monitoring and dose escalation until the cells are able to proliferate in a significantly higher concentration of dacomitinib (e.g., 1 µM).
-
Characterize Resistant Cells: Confirm the development of resistance by re-evaluating the IC50 and sequencing the EGFR gene to identify resistance mutations.
Western Blotting for p-EGFR
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment. Treat with dacomitinib for the desired time, followed by stimulation with EGF (e.g., 100 ng/mL for 15 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-EGFR (e.g., Tyr1068) diluted in 5% BSA in TBST overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control (e.g., β-actin or GAPDH) for normalization.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Drug Treatment: Treat the cells with serial dilutions of dacomitinib and incubate for 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50.
Visualizations
Caption: EGFR Signaling Pathway and Dacomitinib Inhibition.
Caption: Workflow for Developing Dacomitinib Resistance.
Caption: Dacomitinib Resistance Mechanisms.
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-world data of dacomitinib as first-line treatment for patients with EGFR-mutant non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dacomitinib Hydrate Off-Target Effects: A Technical Resource for Preclinical Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of Dacomitinib hydrate observed in preclinical studies. The following question-and-answer format addresses potential issues and offers guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target kinases of Dacomitinib from preclinical studies?
A1: Preclinical biochemical kinase assays have identified several off-target kinases for Dacomitinib. The inhibitory activity is quantified by the inhibition constant (Ki), with lower values indicating stronger binding. Dacomitinib has shown activity (IC50 ≤ 100 nM) towards DDR1, EPHA6, LCK, DDR2, and MNK1.[1]
Quantitative Summary of Dacomitinib Off-Target Kinase Activity
| Off-Target Kinase | Inhibition Constant (Ki) |
| DDR1 | 2 nM |
| EPHA6 | 18 nM |
| LCK | 29 nM |
| DDR2 | 30 nM |
| MNK1 | 45 nM |
| [Source: FDA Multi-Disciplinary Review and Evaluation NDA 211288][1] |
Q2: What are the potential downstream signaling consequences of these off-target activities?
A2: Inhibition of these off-target kinases can lead to unintended biological effects. Researchers should be aware of the primary signaling pathways regulated by these kinases to anticipate and troubleshoot unexpected experimental outcomes.
-
DDR1/DDR2 (Discoidin Domain Receptors): These are receptor tyrosine kinases activated by collagen.[2][3] Their inhibition may affect cell adhesion, migration, and extracellular matrix remodeling.
-
EPHA6 (Ephrin Type-A Receptor 6): Part of the largest receptor tyrosine kinase family, EPHA6 is involved in developmental processes, particularly in the nervous system.[4][5] Off-target inhibition could impact cell guidance and morphology.
-
LCK (Lymphocyte-specific protein tyrosine kinase): A crucial mediator of T-cell receptor signaling, LCK is essential for T-cell development and activation.[6] Inhibition of LCK could lead to immunomodulatory effects in in-vivo models.
-
MNK1 (MAPK-interacting serine/threonine-protein kinase 1): This kinase is involved in the regulation of protein synthesis and is activated by MAPKs like ERK and p38.[7] Its inhibition can affect cell proliferation and survival pathways.
Signaling Pathway Overview
Caption: Dacomitinib's off-target inhibition of key signaling pathways.
Q3: What toxicities have been observed in preclinical in-vivo studies of Dacomitinib?
A3: GLP-compliant repeated-dose toxicity studies in rats and dogs have been conducted. In a 6-month study in rats receiving daily oral doses of up to 2 mg/kg, the highest dose was not well-tolerated for the entire duration due to the development of skin lesions.[1] In a 30-day study in Beagle dogs with daily oral doses up to 3 mg/kg, adverse findings included dose-responsive conjunctivitis, erythema, and generalized inflammation.[1]
Summary of Preclinical In-Vivo Toxicology Findings
| Species | Duration | Doses | Key Observations |
| Rat | 6 months | Up to 2 mg/kg/day (oral) | Skin lesions at the highest dose. |
| Dog | 30 days | 0.3, 1, or 3 mg/kg/day (oral) | Conjunctivitis, erythema, generalized inflammation. |
| [Source: FDA Multi-Disciplinary Review and Evaluation NDA 211288][1] |
Troubleshooting Guides
Issue: Unexpected changes in cell adhesion or migration in vitro.
-
Possible Cause: Off-target inhibition of DDR1/DDR2 by Dacomitinib, which are involved in cell-matrix interactions.
-
Troubleshooting Steps:
-
Confirm On-Target Effect: Ensure that EGFR signaling is inhibited at the concentration of Dacomitinib used.
-
Collagen-Coated Surfaces: Compare cell behavior on collagen-coated versus non-collagen-coated surfaces to assess the involvement of DDR signaling.
-
DDR1/2 Knockdown/Knockout: Use siRNA or CRISPR to specifically reduce DDR1/2 expression and observe if the phenotype mimics Dacomitinib treatment.
-
Issue: Altered immune cell populations or function in in-vivo studies.
-
Possible Cause: Off-target inhibition of LCK, a key kinase in T-cell signaling.
-
Troubleshooting Steps:
-
Flow Cytometry Analysis: Perform immunophenotyping of splenocytes and tumor-infiltrating lymphocytes to identify changes in T-cell populations (e.g., CD4+, CD8+).
-
Ex-Vivo T-cell Activation Assays: Isolate T-cells from treated and control animals and assess their activation potential in response to TCR stimulation (e.g., using anti-CD3/CD28 antibodies).
-
Use of a More Selective EGFR Inhibitor: Compare the in-vivo effects of Dacomitinib with a more highly selective EGFR inhibitor to determine if the observed immune effects are specific to Dacomitinib.
-
Issue: Development of skin lesions in rodent models.
-
Possible Cause: This is a known preclinical finding with Dacomitinib in rats.[1] The underlying mechanism could be related to on-target EGFR inhibition in the skin or off-target effects.
-
Troubleshooting Steps:
-
Histopathological Analysis: Conduct detailed histological examination of the skin lesions to characterize the nature of the pathology (e.g., inflammation, atrophy, hyperkeratosis).
-
Dose Reduction: Determine if the skin lesions are dose-dependent by including lower dose groups in the study design.
-
Topical Treatments: For animal welfare, consult with veterinary staff about appropriate topical treatments to manage the skin lesions.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the Ki of Dacomitinib against a kinase of interest. Specific conditions such as enzyme and substrate concentrations should be optimized for each kinase.
-
Reagents and Materials:
-
Recombinant active kinase (e.g., LCK, DDR1)
-
Kinase-specific substrate
-
ATP (radiolabeled [γ-³³P]ATP or for non-radioactive methods, unlabeled ATP)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
Detection reagents (e.g., phosphocellulose paper and phosphor imager for radiometric assays; specific antibodies for ELISA-based methods; luminescence reagents for ADP-Glo™ assays)
-
-
Procedure:
-
Prepare serial dilutions of Dacomitinib in kinase assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the Dacomitinib dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for the specific kinase.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of kinase inhibition for each Dacomitinib concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.
-
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for determining kinase inhibition constants.
Protocol 2: GLP-Compliant Repeated-Dose Dermal Toxicity Study in Rats (General Protocol)
This protocol outlines a general procedure for a 28-day repeated-dose dermal toxicity study, based on OECD Guideline 410.
-
Animals and Husbandry:
-
Species and Strain: Young, healthy adult rats (e.g., Sprague-Dawley or Wistar), nulliparous and non-pregnant females.
-
Housing: Housed individually in environmentally controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).
-
Diet: Standard laboratory diet and water available ad libitum.
-
-
Dose Formulation and Administration:
-
Vehicle Selection: The vehicle for Dacomitinib should be chosen based on its solubility and low dermal toxicity (e.g., 1% methylcellulose).
-
Dose Groups: At least three dose levels and a concurrent control group (vehicle only). Dose levels should be selected to produce a range of toxic effects.
-
Preparation of Animal Skin: Approximately 24 hours before the first application, clip the fur from the dorsal area (at least 10% of the body surface area).
-
Application: Apply the test substance uniformly over the clipped area daily for 28 days. The application site should be covered with a porous gauze dressing and a non-irritating tape.
-
-
Observations:
-
Mortality and Clinical Signs: Check for mortality and moribundity twice daily. Observe for clinical signs of toxicity at least once daily.
-
Body Weight and Food Consumption: Record body weight at least weekly. Measure food consumption weekly.
-
Dermal Irritation: Score the application site for erythema and edema at least daily.
-
Hematology and Clinical Biochemistry: Collect blood samples at termination for analysis of hematological and clinical biochemistry parameters.
-
-
Pathology:
-
Gross Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs (e.g., adrenal glands, brain, heart, kidneys, liver, spleen, testes, ovaries).
-
Histopathology: Preserve organs and tissues in a suitable fixative. Perform histopathological examination of the application site and major organs from the control and high-dose groups.
-
Logical Flow for Dermal Toxicity Assessment
Caption: Logical flow of a preclinical dermal toxicity study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDR1 is identified as an immunotherapy target for microsatellite stable colon cancer by CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. genecards.org [genecards.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Dacomitinib Hydrate in DMSO: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dacomitinib hydrate in dimethyl sulfoxide (DMSO) stock solutions. Adherence to proper storage and handling protocols is critical for ensuring the integrity and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO.[1] For optimal results, it is crucial to use anhydrous or fresh DMSO, as it is hygroscopic and can absorb moisture, which may reduce the solubility of the compound.
Q2: What are the recommended storage conditions and duration for this compound in DMSO?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C, which can maintain stability for up to one year. For short-term storage, -20°C is suitable for up to one month. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store this compound in DMSO at room temperature?
A3: Storing this compound in DMSO at room temperature is not recommended for extended periods. While some compounds may be stable for a short time, the risk of degradation increases significantly. Potential degradation pathways for dacomitinib include oxidation and hydrolysis, which can be accelerated at room temperature.
Q4: What are the signs of this compound degradation or precipitation in my DMSO stock solution?
A4: Visual signs of degradation can include a change in the color of the solution. Precipitation may be observed as solid particles or crystals in the solution. If you observe any of these changes, it is recommended to discard the solution and prepare a fresh stock.
Q5: How can I prevent precipitation of this compound from my DMSO stock solution?
A5: To prevent precipitation, ensure that you are using a concentration within the solubility limits of this compound in DMSO. Additionally, proper storage at low temperatures (-20°C or -80°C) and minimizing exposure to moisture by using anhydrous DMSO and tightly sealed vials are crucial.
Troubleshooting Guide
Encountering issues with your this compound DMSO stock solution can compromise your experiments. This guide provides a systematic approach to troubleshooting common problems.
Quantitative Stability Data
The following table summarizes the expected stability of this compound in DMSO under different storage conditions. This data is compiled from manufacturer recommendations and general knowledge of compound stability. For critical applications, it is recommended to perform in-house stability studies.
| Storage Temperature | Duration | Expected Purity | Recommendations |
| -80°C | 1 Year | >95% | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | 1 Month | >95% | Suitable for short-term storage. |
| 4°C | < 1 Week | Variable | Not recommended for storage. Use immediately after preparation if stored at this temperature. |
| Room Temperature | < 24 Hours | Likely to degrade | Avoid storage at room temperature. |
Experimental Protocol: Assessing this compound Stability in DMSO by HPLC
This protocol outlines a method to determine the stability of this compound in a DMSO stock solution over time.
1. Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
Autosampler vials
2. Preparation of Dacomitinib Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a stock solution of a known concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
3. Experimental Workflow:
References
Technical Support Center: Managing Dacomitinib Hydrate Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the toxicities associated with Dacomitinib hydrate in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with this compound in animal models?
A1: Based on preclinical studies and clinical trial data, the most frequently reported toxicities associated with Dacomitinib administration include dermatological and gastrointestinal adverse events. In animal models, particularly in rats, skin lesions have been noted as a significant toxicity.[1] Other common toxicities that may be observed, extrapolated from clinical findings, include diarrhea, rash (dermatitis acneiform), stomatitis (mouth sores), and paronychia (nail inflammation).[2]
Q2: How does the toxicity profile of Dacomitinib in animal models relate to its mechanism of action?
A2: Dacomitinib is an irreversible pan-ErbB inhibitor that targets the epidermal growth factor receptor (EGFR) family.[3] EGFR is highly expressed in the basal layer of the epidermis and plays a crucial role in the growth and migration of keratinocytes. Inhibition of EGFR signaling can lead to impaired skin barrier function and inflammation, resulting in rash and other dermatological toxicities. Similarly, EGFR is involved in maintaining the integrity of the gastrointestinal mucosa, and its inhibition can lead to increased chloride secretion and damage to the intestinal lining, causing diarrhea.[4][5]
Q3: Are there established dose-response relationships for Dacomitinib toxicity in common animal models?
A3: Detailed public data on dose-response toxicity relationships in animal models is limited. However, it is a general principle that the severity of toxicities is dose-dependent.[6] In a 6-month study in rats, the highest dose of 2 mg/kg of oral dacomitinib was not tolerated for the entire duration due to skin lesions.[1] It is crucial to conduct a dose-escalation study in your specific animal model to determine the maximum tolerated dose (MTD).
Q4: What is the recommended starting dose for Dacomitinib in animal studies?
A4: The optimal starting dose will depend on the specific animal model, the tumor type being studied, and the experimental endpoint. A review of the literature can provide starting points used in similar studies. For example, in a study with a FaDu xenograft model, Dacomitinib was administered orally at a dose that resulted in significant tumor growth delay.[3] It is recommended to perform a pilot study to determine the optimal dose for your experimental setup.
Troubleshooting Guides
Managing Gastrointestinal Toxicity (Diarrhea)
Issue: Animals are experiencing diarrhea and weight loss after Dacomitinib administration.
Potential Cause: Dacomitinib-induced inhibition of EGFR in the gastrointestinal tract can lead to increased chloride secretion and damage to the intestinal mucosa, particularly in the ileum, resulting in diarrhea.[4][7]
Troubleshooting Steps:
-
Monitor Closely: Begin daily monitoring of animal weight, fecal consistency, and signs of dehydration immediately after the start of Dacomitinib treatment.
-
Supportive Care:
-
Ensure easy access to hydration, such as hydrogel packs or water bottles with long sipper tubes.
-
Provide a highly palatable and digestible diet to encourage food intake.
-
For mild to moderate diarrhea, consider oral rehydration solutions.
-
-
Dose Modification: If diarrhea is severe or accompanied by significant weight loss (>15-20% of baseline), a dose reduction or temporary discontinuation of Dacomitinib may be necessary.[8] Refer to the dose modification table below for guidance.
-
Pharmacological Intervention (with veterinary consultation):
-
Anti-diarrheal agents like loperamide may be considered, but the dose and frequency should be determined in consultation with a veterinarian to avoid complications such as intestinal stasis.
-
Managing Dermatological Toxicity (Rash, Skin Lesions)
Issue: Animals are developing skin rashes, dermatitis, or lesions.
Potential Cause: Inhibition of EGFR in the skin disrupts normal epidermal growth and barrier function, leading to inflammation and the development of a rash.[9]
Troubleshooting Steps:
-
Regular Skin Inspection: Visually inspect the skin of the animals daily, paying close attention to areas with less fur.
-
Supportive Care:
-
Maintain a clean and dry cage environment to prevent secondary infections.
-
Provide soft bedding to minimize irritation.
-
-
Topical Treatments (with veterinary consultation):
-
For mild to moderate rash, a topical hydrocortisone cream (1% or 2.5%) may be applied to the affected areas to reduce inflammation.[10]
-
In cases of suspected secondary bacterial infection, a topical antibiotic may be necessary.
-
-
Dose Modification: For severe or persistent skin toxicities, a dose reduction or temporary interruption of Dacomitinib treatment is recommended.[8]
Quantitative Data Summary
Table 1: Dacomitinib Dose-Related Toxicities in Animal Models
| Animal Model | Dose | Observed Toxicities | Reference |
| Rat | 2 mg/kg/day (oral, 6 months) | Skin lesions (intolerable for full duration) | [1] |
| Rat | 7.5 mg/kg/day (oral, 7-21 days) | Severe diarrhea, lower weight gain, severe histopathological injury to the ileum | [7] |
| Pregnant Rat | 5 mg/kg/day (oral) | Increased post-implantation loss, maternal toxicity, reduced fetal body weight | [11] |
Table 2: Recommended Dose Modifications for Toxicity Management (General Guidance)
| Toxicity Grade | Diarrhea | Dermatologic Adverse Reactions | Other Adverse Reactions (Grade 3 or 4) |
| Grade 2 | Withhold until recovery to ≤ Grade 1, then resume at the same dose. For recurrent Grade 2, withhold until recovery and resume at a reduced dose. | Withhold for persistent reactions until recovery to ≤ Grade 1, then resume at the same dose. For recurrent persistent Grade 2, withhold until recovery and resume at a reduced dose. | Withhold until recovery to ≤ Grade 2, then resume at a reduced dose. |
| Grade ≥ 3 | Withhold until recovery to ≤ Grade 1, then resume at a reduced dose. | Withhold until recovery to ≤ Grade 1, then resume at a reduced dose. | Withhold until recovery to ≤ Grade 2, then resume at a reduced dose. |
Note: Toxicity grading in animal studies may not directly correspond to clinical grading systems. Researchers should establish clear observational criteria for toxicity assessment.
Experimental Protocols
Protocol 1: Monitoring and Management of Dacomitinib-Induced Toxicity in Rodent Models
-
Baseline Data Collection: Before the first dose of Dacomitinib, record the body weight and perform a thorough clinical examination of each animal.
-
Daily Monitoring:
-
Record body weight.
-
Observe for clinical signs of toxicity, including changes in posture, activity level, and grooming habits.
-
Assess fecal consistency using a standardized scoring system (e.g., 0 = normal, 1 = soft, 2 = watery).
-
Inspect the skin for any signs of rash, erythema, or lesions.
-
-
Intervention Thresholds:
-
Weight Loss: If an animal loses >15% of its initial body weight, consider a dose reduction or temporary cessation of treatment. If weight loss exceeds 20%, euthanasia may be warranted according to institutional guidelines.
-
Diarrhea: For a fecal score of 2 for more than 48 hours, initiate supportive care (hydration) and consider a dose reduction.
-
Skin Lesions: For any open or ulcerated skin lesions, consult with a veterinarian for appropriate topical treatment and consider a dose reduction.
-
-
Data Recording: Maintain detailed records of all observations, interventions, and dose modifications for each animal.
Visualizations
Caption: Dacomitinib inhibits EGFR signaling, blocking downstream pathways.
Caption: Workflow for managing Dacomitinib toxicity in animal models.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. U.S. FDA and European Medicines Agency Accept Regulatory Submissions for Review of Dacomitinib to Treat Metastatic Non-Small Cell Lung Cancer with EGFR-Activating Mutations | Pfizer [pfizer.com]
- 3. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal growth factor receptor inhibitor-induced diarrhea: clinical incidence, toxicological mechanism, and management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Management of diarrhea induced by EGFR-TKIs in advanced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dacomitinib-induced diarrhoea is associated with altered gastrointestinal permeability and disruption in ileal histology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dacomitinib Monograph for Professionals - Drugs.com [drugs.com]
- 9. Prophylactic treatment of dacomitinib‐induced skin toxicities in epidermal growth factor receptor‐mutated non–small‐cell lung cancer: A multicenter, Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Supportive care treatments for toxicities of anti-egfr and other targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
Dacomitinib Hydrate Drug Interactions with CYP Inhibitors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the drug-drug interactions of dacomitinib hydrate, with a specific focus on its interactions with Cytochrome P450 (CYP) enzyme inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of dacomitinib?
A1: Dacomitinib is metabolized primarily through oxidation and glutathione conjugation. The main cytochrome P450 (CYP) enzyme involved in its metabolism is CYP2D6, which is responsible for the formation of its major active metabolite, O-desmethyl dacomitinib (PF-05199265).[1][2][3] CYP3A4 plays a lesser role, contributing to the formation of minor oxidative metabolites.[1][3]
Q2: What is the effect of co-administering a strong CYP2D6 inhibitor on the pharmacokinetics of dacomitinib?
A2: Co-administration of a single 45 mg dose of dacomitinib with the strong CYP2D6 inhibitor paroxetine resulted in a 37% increase in the area under the curve (AUC) of dacomitinib.[4] However, this modest increase is not considered to be clinically relevant with daily dosing of dacomitinib, and therefore, a dose adjustment of dacomitinib is not typically required when co-administered with a CYP2D6 inhibitor.[4]
Q3: Is there information available on the interaction of dacomitinib with strong CYP3A4 inhibitors?
Q4: How does dacomitinib affect substrates of CYP enzymes?
A4: Dacomitinib is a potent inhibitor of CYP2D6.[2] Co-administration of a single 45 mg dose of dacomitinib with dextromethorphan, a sensitive CYP2D6 substrate, led to a 9.7-fold increase in the maximum concentration (Cmax) and a 9.6-fold increase in the AUC of dextromethorphan.[7] Therefore, concomitant use of dacomitinib with CYP2D6 substrates, especially those with a narrow therapeutic index, should be avoided or managed with caution.[8][9] In vitro studies have shown that dacomitinib and its active metabolite do not inhibit CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, or CYP3A4/5.[7]
Q5: Are there any non-CYP mediated drug interactions of concern with dacomitinib?
A5: Yes, a significant interaction exists with acid-reducing agents. Co-administration of dacomitinib with proton pump inhibitors (PPIs) can decrease dacomitinib concentrations, potentially reducing its efficacy.[8][9] It is recommended to avoid the concomitant use of PPIs. As an alternative, locally-acting antacids or an H2-receptor antagonist can be used, with specific timing for administration to minimize the interaction.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high dacomitinib plasma concentrations in an in vivo experiment. | Co-administration of a CYP2D6 inhibitor. | 1. Review the experimental design to identify any co-administered compounds that are known CYP2D6 inhibitors. 2. If a CYP2D6 inhibitor is present, consider if its use is essential. If so, a lower dose of dacomitinib might be necessary for future experiments, with careful monitoring of drug levels. 3. If possible, repeat the experiment without the CYP2D6 inhibitor to confirm the interaction. |
| Lower than expected efficacy of dacomitinib in a preclinical model. | Co-administration of an acid-reducing agent (e.g., PPI). | 1. Check the formulation and vehicle used for dacomitinib administration for any components that might alter gastric pH. 2. If the animal model requires treatment for gastric issues, consider using a locally-acting antacid or an H2-receptor antagonist with staggered dosing instead of a PPI. |
| In vitro metabolism of dacomitinib is slower than anticipated in human liver microsomes. | The specific lot of human liver microsomes may have low CYP2D6 activity. | 1. Genotype the human liver microsomes for CYP2D6 to determine the metabolic status (e.g., poor, intermediate, extensive, or ultrarapid metabolizer). 2. Use a control substrate for CYP2D6 to confirm the enzymatic activity of the microsomes. 3. Consider using a panel of microsomes from different donors with known CYP2D6 genotypes to get a broader understanding of metabolic variability. |
| High variability in the plasma concentrations of a co-administered CYP2D6 substrate. | Dacomitinib-mediated inhibition of CYP2D6. | 1. Acknowledge the potent inhibitory effect of dacomitinib on CYP2D6. 2. If the co-administered drug is a CYP2D6 substrate, consider reducing its dose or selecting an alternative drug that is not metabolized by CYP2D6. 3. If dose reduction is performed, careful therapeutic drug monitoring of the substrate is recommended. |
Data on Dacomitinib Drug Interactions
Effect of CYP Inhibitors on Dacomitinib Pharmacokinetics
| Inhibitor | CYP Enzyme | Dacomitinib Dose | Inhibitor Dose | Change in Dacomitinib Cmax | Change in Dacomitinib AUC | Clinical Recommendation |
| Paroxetine | Strong CYP2D6 | 45 mg single dose | 30 mg/day | Minimal change | 37% increase | Not considered clinically relevant for daily dosing; no dose adjustment needed.[4] |
| Strong CYP3A4 Inhibitors (e.g., Ketoconazole) | Strong CYP3A4 | Not Studied | Not Studied | Data not available | Data not available | CYP3A4 is a minor metabolic pathway; significant interaction is not expected. |
Effect of Dacomitinib on CYP2D6 Substrate Pharmacokinetics
| CYP2D6 Substrate | Dacomitinib Dose | Substrate Dose | Change in Substrate Cmax | Change in Substrate AUC | Clinical Recommendation |
| Dextromethorphan | 45 mg single dose | 30 mg single dose | 9.7-fold increase | 9.6-fold increase | Avoid concomitant use with CYP2D6 substrates where small concentration changes can be critical.[7] |
Experimental Protocols
In Vitro CYP Inhibition Assay with Human Liver Microsomes
-
Objective: To determine the inhibitory potential of dacomitinib on major CYP isoforms.
-
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of dacomitinib in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, HLM, and varying concentrations of dacomitinib or positive control inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding a mixture of the CYP probe substrates and the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the specific metabolites of the probe substrates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each dacomitinib concentration.
-
Determine the IC50 value (the concentration of dacomitinib that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable inhibition model.
-
Clinical Pharmacokinetic Drug-Drug Interaction Study
-
Objective: To evaluate the effect of a CYP inhibitor on the pharmacokinetics of dacomitinib in healthy volunteers.
-
Study Design: An open-label, two-period, fixed-sequence study.
-
Study Population: Healthy male and female subjects, typically genotyped for the relevant CYP enzyme (e.g., CYP2D6 extensive metabolizers).
-
Procedure:
-
Period 1: Administer a single oral dose of dacomitinib (e.g., 45 mg) to the subjects. Collect serial blood samples over a specified period (e.g., up to 240 hours) to determine the pharmacokinetic profile of dacomitinib and its major metabolites.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of dacomitinib.
-
Period 2: Administer the CYP inhibitor (e.g., paroxetine 30 mg daily) for a duration sufficient to achieve steady-state concentrations. On a specified day of inhibitor treatment, co-administer a single oral dose of dacomitinib (e.g., 45 mg). Collect serial blood samples as in Period 1.
-
-
Pharmacokinetic Analysis:
-
Measure the plasma concentrations of dacomitinib and its metabolites using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters including Cmax, AUC, t½ (half-life), and clearance for both periods.
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters of dacomitinib with and without the co-administered inhibitor to assess the magnitude of the drug-drug interaction.
-
Visualizations
Caption: Metabolic pathway of dacomitinib.
Caption: Troubleshooting workflow for CYP2D6-mediated interactions.
References
- 1. The Effect of Hepatic Impairment on the Pharmacokinetics of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Effects of dacomitinib on the pharmacokinetics of poziotinib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I open-label study to investigate the potential drug-drug interaction between single-dose dacomitinib and steady-state paroxetine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Dacomitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. vizimpro.pfizerpro.com [vizimpro.pfizerpro.com]
Dacomitinib hydrate precipitation in cell culture media
Welcome to the technical support center for dacomitinib hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is dacomitinib and what is its mechanism of action?
A1: Dacomitinib is a second-generation, irreversible pan-ErbB family tyrosine kinase inhibitor.[1] It targets the epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER4/ErbB4. By binding covalently to the ATP-binding site of these receptors, dacomitinib blocks their phosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[1]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
A2: Precipitation of this compound in cell culture media can be attributed to several factors:
-
pH-Dependent Solubility: Dacomitinib's aqueous solubility is highly dependent on pH, with greater solubility in acidic conditions.[2][3] Standard cell culture media is typically buffered to a physiological pH of ~7.4, where dacomitinib is less soluble.
-
"Solvent Shock": Dacomitinib is often dissolved in a high concentration in dimethyl sulfoxide (DMSO) to create a stock solution. When this concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the sudden change in solvent polarity can cause the compound to precipitate out of solution.
-
High Final Concentration: The desired experimental concentration of dacomitinib in the cell culture medium may exceed its solubility limit in that specific medium.
-
Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect the solubility of dacomitinib.
-
Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if supplemented with serum). Dacomitinib may interact with these components, leading to the formation of insoluble complexes.
Q3: How can I visually identify this compound precipitation?
A3: Precipitation can manifest as a fine, crystalline solid, a cloudy or hazy appearance in the medium, or small particles that may be visible to the naked eye or under a microscope. It is important to distinguish this from microbial contamination, which may also cause turbidity but is often accompanied by a rapid change in the medium's color (due to pH changes) and the presence of motile microorganisms.
Troubleshooting Guide
If you encounter precipitation with this compound in your cell culture experiments, follow these troubleshooting steps:
| Issue | Recommended Action |
| Precipitation upon dilution of DMSO stock in media | 1. Pre-warm the media: Ensure your cell culture medium is pre-warmed to 37°C before adding the dacomitinib stock solution. |
| 2. Slow, dropwise addition with mixing: Add the dacomitinib stock solution drop-by-drop to the pre-warmed media while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. | |
| 3. Use a serial dilution approach: Instead of a single large dilution, prepare an intermediate dilution of the dacomitinib stock in a smaller volume of media or phosphate-buffered saline (PBS) before adding it to the final culture volume. | |
| Precipitation observed after incubation | 1. Lower the final concentration: The effective concentration of dacomitinib may be lower than its precipitation threshold. Perform a dose-response experiment to determine the highest soluble concentration that still provides the desired biological effect. |
| 2. Reduce the final DMSO concentration: While DMSO aids in initial solubilization, high concentrations can be toxic to cells. Aim for a final DMSO concentration of ≤ 0.1%. If you need to use a higher concentration of dacomitinib, you may need to prepare a more concentrated initial stock in DMSO. | |
| 3. Assess kinetic solubility: If precipitation persists, it is highly recommended to perform a kinetic solubility assay in your specific cell culture medium to determine the maximum soluble concentration under your experimental conditions. A detailed protocol is provided below. | |
| General solubility concerns | 1. Verify the pH of your media: Ensure the pH of your cell culture medium is within the expected range (typically 7.2-7.4). |
| 2. Consider the impact of serum: Fetal Bovine Serum (FBS) contains proteins that can sometimes help to solubilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, solubility issues may be more pronounced. |
Quantitative Data
This compound Solubility
| Solvent | Solubility | Reference |
| DMSO | 46.99 mg/mL (100 mM) | [4] |
| 1 eq. HCl | 46.99 mg/mL (100 mM) | [4] |
pH-Dependent Aqueous Solubility of Dacomitinib
The aqueous solubility of dacomitinib is highly influenced by pH.
| Initial pH | Final pH | Solubility (mg/mL) |
| 1.01 | 1.28 | > 10 |
| 2.02 | 4.71 | 3.7 |
| 3.03 | 5.09 | 0.34 |
| 4.04 | 5.17 | 0.23 |
| 5.12 | 5.30 | 0.16 |
This data is adapted from publicly available product monographs.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration for cell culture experiments.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight of dacomitinib is 469.94 g/mol ).
-
Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw an aliquot of the 10 mM dacomitinib stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C.
-
To prepare a final working concentration (e.g., 1 µM), perform a serial dilution. For example, first, dilute the 10 mM stock 1:10 in pre-warmed medium to get a 1 mM intermediate solution. Then, dilute this intermediate solution 1:1000 in pre-warmed medium to achieve the final 1 µM concentration.
-
Crucially, add the dacomitinib solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even dispersion and to minimize the risk of precipitation.
-
Use the freshly prepared dacomitinib-containing medium to treat your cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO as the highest dacomitinib concentration) in your experiments.
-
Protocol 2: Kinetic Solubility Assay in Cell Culture Media
This protocol allows you to determine the kinetic solubility of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (with or without serum, as per your experimental design), pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader capable of measuring absorbance at a suitable wavelength for dacomitinib (e.g., near its UV max)
-
Multichannel pipette
Procedure:
-
Prepare a Serial Dilution of Dacomitinib in DMSO:
-
In a 96-well plate, prepare a serial dilution of your 10 mM dacomitinib stock solution in 100% DMSO. A typical concentration range to test would be from 10 mM down to low micromolar concentrations.
-
-
Add Dacomitinib to Cell Culture Medium:
-
In a separate 96-well plate, add a fixed volume of your pre-warmed cell culture medium to each well (e.g., 198 µL).
-
Using a multichannel pipette, transfer a small, fixed volume of each dacomitinib DMSO concentration from the first plate to the corresponding wells of the second plate (e.g., 2 µL). This will result in a final DMSO concentration of 1%.
-
Also, prepare a "vehicle control" (medium with 1% DMSO only) and a "blank" (medium only).
-
-
Incubate and Measure:
-
Cover the plate and incubate at 37°C for a period that mimics your experimental conditions (e.g., 2 hours).
-
After incubation, visually inspect the plate for any signs of precipitation.
-
Measure the absorbance of each well at a predetermined wavelength. An increase in absorbance or light scattering compared to the vehicle control is indicative of precipitation.
-
-
Determine the Kinetic Solubility:
-
The highest concentration of dacomitinib that does not show a significant increase in absorbance compared to the vehicle control is considered its kinetic solubility under your specific experimental conditions.
-
Visualizations
Dacomitinib Mechanism of Action
Caption: Dacomitinib irreversibly binds to the ATP pocket of ErbB receptors, inhibiting downstream signaling.
Experimental Workflow for Assessing Dacomitinib-Induced Precipitation
Caption: A logical workflow for troubleshooting dacomitinib precipitation in cell culture experiments.
References
- 1. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of H2-Receptor Antagonists on the Exposure of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dacomitinib | EGFR | Tocris Bioscience [tocris.com]
- 5. Pre-Clinical Characterization of Dacomitinib (PF-00299804), an Irreversible Pan-ErbB Inhibitor, Combined with Ionizing Radiation for Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Dacomitinib Hydrate Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying and troubleshooting the degradation products of dacomitinib hydrate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways observed for this compound?
A1: this compound is susceptible to degradation through several pathways, including hydrolysis (both acidic and basic), oxidation, and photolysis.[1][2] Under these stress conditions, the molecule can undergo various transformations, leading to the formation of multiple degradation products.
Q2: I am observing unexpected peaks in my HPLC analysis of dacomitinib. What could they be?
A2: Unexpected peaks in your chromatogram likely represent degradation products or process-related impurities. Dacomitinib has been shown to degrade under stress conditions, leading to the formation of several degradants. For instance, under acidic conditions, as many as five degradation products have been observed.[3] Similarly, basic, oxidative, and photolytic stress can generate four, three, and three additional degradation products, respectively.[3] To confirm the identity of these peaks, it is recommended to perform co-injection with a reference standard if available, or to proceed with structural elucidation using mass spectrometry.
Q3: How can I minimize the degradation of dacomitinib during my experiments?
A3: To minimize degradation, it is crucial to control the experimental conditions. Dacomitinib should be protected from light and stored at controlled temperatures.[1] When preparing solutions, use freshly prepared solvents and avoid prolonged exposure to acidic, basic, or oxidizing environments. If your experimental protocol involves such conditions, it is advisable to perform the experiment in the shortest time possible and analyze the samples promptly.
Q4: Are there any known metabolites of dacomitinib that might be mistaken for degradation products?
A4: Yes, in vitro studies have identified several phase I metabolites of dacomitinib. The major metabolic pathway involves the hydroxylation of the piperidine ring.[4] Additionally, O-desmethyl dacomitinib (PF-05199265) is a known major circulating metabolite.[5] It is important to be aware of these metabolic products, as they may have similar chromatographic behavior to some degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Multiple unknown peaks in chromatogram | Sample degradation due to improper handling or storage. | Review sample preparation and storage procedures. Ensure samples are protected from light and stored at appropriate temperatures. Prepare fresh samples and re-analyze. |
| Inconsistent peak areas for dacomitinib | Ongoing degradation in the analytical solution. | Minimize the time between sample preparation and analysis. Use an autosampler with temperature control if available. |
| Appearance of new peaks during a stability study | Formation of degradation products under the tested stress condition. | This is an expected outcome of a forced degradation study. Proceed with the characterization and structural elucidation of the new peaks to understand the degradation pathway. |
| Difficulty in separating dacomitinib from its impurities/degradants | Suboptimal chromatographic conditions. | Optimize the HPLC method, including the mobile phase composition, pH, column type, and gradient profile, to achieve better resolution.[3][6] |
Quantitative Analysis of Dacomitinib Degradation
The following table summarizes the percentage of dacomitinib degradation observed under various forced degradation conditions as reported in a stability-indicating HPLC method study.
| Stress Condition | Reagent/Parameter | % Degradation | Number of Degradation Products Observed |
| Acid Hydrolysis | 0.1 N HCl | 9.68% | 5 |
| Base Hydrolysis | 0.1 N NaOH | 8.11% | 4 |
| Oxidative Degradation | 3% H₂O₂ | 9.27% | 3 |
| Photolytic Degradation | UV light | 7.32% | 3 |
Data sourced from a study on a stability-indicating RP-HPLC method for dacomitinib analysis.[3]
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. Below is a generalized protocol based on published studies.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Acid Hydrolysis: Treat the dacomitinib stock solution with an equal volume of 0.1 N hydrochloric acid. Keep the solution at room temperature or heat to a moderate temperature (e.g., 60°C) for a specified period (e.g., 24 hours). Neutralize the solution with an equivalent amount of 0.1 N sodium hydroxide before analysis.
-
Base Hydrolysis: Treat the dacomitinib stock solution with an equal volume of 0.1 N sodium hydroxide. Maintain the solution at room temperature or a controlled temperature for a defined duration. Neutralize with an equivalent amount of 0.1 N hydrochloric acid prior to analysis.
-
Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the dacomitinib stock solution. Keep the mixture at room temperature for a set time, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in a calibrated oven at a specific temperature (e.g., 105°C) for a predetermined time (e.g., 24 hours). Dissolve the stressed powder in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the dacomitinib stock solution to UV light (e.g., 254 nm) in a photostability chamber for a defined period. A parallel sample protected from light should be used as a control.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Analytical Method for Degradation Product Detection
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of dacomitinib and its degradation products.
-
Column: Agilent ZORBAX Eclipse (250x4.6 mm; 5 µm) or equivalent C18 column.[3][6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1M sodium perchlorate at pH 5.6) and acetonitrile in an isocratic or gradient elution mode.[3][6]
Signaling Pathways and Experimental Workflows
Proposed Oxidative Degradation Pathway of Dacomitinib
The following diagram illustrates a proposed pathway for the oxidative degradation of dacomitinib, based on identified in vitro metabolites. The exact structures of degradation products from forced studies are not fully elucidated in the public domain; this pathway represents likely transformations.
Caption: Proposed oxidative degradation pathways for dacomitinib.
General Workflow for Identification of Degradation Products
This workflow outlines the logical steps for the identification and characterization of unknown degradation products.
Caption: Workflow for degradation product identification.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of reactive intermediates formation in dacomitinib metabolism and bioactivation pathways elucidation by LC-MS/MS: in vitro phase I metabolic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rp-lc-method-development-and-validation-for-dasatinib-forced-degradation-study-isolation-and-structural-characterization-by-nmr-and-hrms - Ask this paper | Bohrium [bohrium.com]
- 6. sdiarticle4.com [sdiarticle4.com]
Validation & Comparative
Dacomitinib Hydrate Versus Osimertinib in EGFR T790M Mutant Non-Small Cell Lung Cancer: A Comparative Guide
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) mutations, the emergence of the T790M resistance mutation following first- or second-generation EGFR tyrosine kinase inhibitor (TKI) therapy presents a significant clinical challenge. This guide provides a detailed, data-driven comparison of two EGFR TKIs, dacomitinib hydrate and osimertinib, for the treatment of EGFR T790M mutant NSCLC. While both are potent inhibitors of EGFR, their clinical efficacy and approved indications in this specific setting differ substantially. Osimertinib, a third-generation TKI, is the established standard of care for patients with EGFR T790M-positive NSCLC.[1][2] Dacomitinib, a second-generation pan-HER inhibitor, has shown preclinical activity against T790M but has demonstrated limited clinical benefit in this patient population.[2][3][4]
Mechanism of Action
Osimertinib is a third-generation, irreversible EGFR TKI specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[5][6] It forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS/RAF/MAPK and PI3K/AKT pathways.[5][6][7]
Dacomitinib is a second-generation, irreversible pan-HER inhibitor, targeting EGFR (HER1), HER2, and HER4.[8][9] Similar to osimertinib, it forms a covalent bond with a cysteine residue in the ATP-binding site of the kinase domain, resulting in irreversible inhibition.[9] Its broader activity across the HER family was intended to overcome resistance mechanisms, and preclinical studies suggested activity against the T790M mutation.[3][8][10] However, its clinical efficacy in T790M-positive NSCLC at tolerable doses has been disappointing.[3][4]
Clinical Efficacy in EGFR T790M Mutant NSCLC
A direct head-to-head clinical trial comparing dacomitinib and osimertinib in the EGFR T790M-positive setting has not been conducted, primarily due to the established efficacy of osimertinib and the limited activity observed with dacomitinib in this patient population. The comparison is therefore based on data from separate clinical trials.
Osimertinib: The pivotal phase III AURA3 trial established osimertinib as the standard of care for patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR TKI.[1][11][12] In this study, osimertinib demonstrated a significant improvement in progression-free survival (PFS) compared to platinum-based chemotherapy.[13]
Dacomitinib: A phase II clinical trial (NCT01858389) evaluated intermittent, pulsatile dosing of dacomitinib in patients with advanced NSCLC, including a cohort with documented EGFR T790M mutations.[2][14][15] The results from this study showed minimal clinical activity in the T790M-positive population.[2]
Quantitative Data Summary
| Performance Metric | This compound (NCT01858389, T790M Cohort) | Osimertinib (AURA3 Trial) |
| Objective Response Rate (ORR) | 6.3% (95% CI 0.2-30.2%)[2] | 70% (95% CI, 51% to 85%) in patients with measurable CNS lesions[16] |
| Progression-Free Survival (PFS) | Median: 2.3 months[2] | Median: 10.1 months[17] |
| Overall Survival (OS) | Not Reported | Median: 26.8 months[1][11][12] |
Experimental Protocols
AURA3 Trial (Osimertinib)
-
Study Design: A phase III, open-label, randomized controlled trial.[18]
-
Patient Population: Patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on a prior EGFR-TKI.[1][19][20] The T790M mutation was confirmed by a central laboratory test.[19] Patients with asymptomatic, stable central nervous system (CNS) metastases were eligible.[16]
-
Dosing Regimen: Patients were randomized 2:1 to receive either osimertinib 80 mg orally once daily or a standard platinum-pemetrexed chemotherapy regimen.[1][12]
-
Primary Endpoint: Progression-free survival as assessed by the investigator.[18]
-
Secondary Endpoints: Objective response rate, duration of response, disease control rate, and overall survival.[13]
AURA3 Trial Workflow
NCT01858389 Trial (Dacomitinib)
-
Study Design: A phase II, open-label, single-arm study with two cohorts.[14][15]
-
Patient Population: Cohort A included patients with advanced NSCLC with a documented EGFR T790M mutation who had progressed on a prior EGFR TKI.[14][15]
-
Dosing Regimen: Dacomitinib was administered in an intermittent, pulsatile dosing schedule: 45 mg every 12 hours on days 1-4 of the first week, followed by 60 mg every 12 hours on days 1-4 of each subsequent 2-week cycle.[14]
-
Primary Endpoint: Objective response rate.
-
Secondary Endpoints: Progression-free survival, safety, and pharmacokinetics.
NCT01858389 Trial Workflow
Signaling Pathways
Both dacomitinib and osimertinib exert their therapeutic effects by inhibiting the EGFR signaling pathway, which, when constitutively activated by mutations, drives tumor cell proliferation and survival.
EGFR Signaling Pathway Inhibition
Safety and Tolerability
Osimertinib: In the AURA3 trial, the most common adverse events possibly related to osimertinib were diarrhea (32%) and rash (32%), which were mostly grade 1 or 2.[12]
Dacomitinib: The adverse event profile of intermittent pulsatile dacomitinib was similar to that of standard daily dosing, with the most frequent treatment-related toxicities being diarrhea, rash, stomatitis, nausea, dry skin, paronychia, fatigue, and decreased appetite.[2]
Conclusion
For researchers, scientists, and drug development professionals, the comparison between this compound and osimertinib in the context of EGFR T790M mutant NSCLC underscores the importance of targeted drug design and the evolution of TKIs. Osimertinib's high efficacy and selectivity for the T790M mutation have established it as the unequivocal standard of care in this setting. In contrast, dacomitinib, despite its pan-HER inhibitory activity and preclinical promise, did not translate into meaningful clinical benefit for this specific resistance mutation at tolerable doses. This highlights the critical need for therapies that can potently and selectively inhibit resistance mutations while maintaining a manageable safety profile. Future research in this area continues to focus on overcoming resistance to third-generation TKIs like osimertinib.
References
- 1. JNCCN 360 - Non–Small Cell Lung Cancer - AURA3 Overall Survival Analysis: Osimertinib Versus Chemotherapy for Advanced Lung Cancer [jnccn360.org]
- 2. Phase 2 study of intermittent pulse dacomitinib in patients with advanced non-small cell lung cancers [en-cancer.fr]
- 3. Second-line Treatment of Non-Small Cell Lung Cancer: Focus on the Clinical Development of Dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Osimertinib making a breakthrough in lung cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of Dacomitinib? [synapse.patsnap.com]
- 10. Dacomitinib, an emerging HER-targeted therapy for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 12. Osimertinib versus platinum-pemetrexed for patients with EGFR T790M advanced NSCLC and progression on a prior EGFR-tyrosine kinase inhibitor: AURA3 overall survival analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. A Study Of Dacomitinib (PF-00299804) In Patients With Advanced Non-Small Cell Lung Cancer [meddatax.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non-Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Osimertinib versus platinum-pemetrexed in patients with previously treated EGFR T790M advanced non-small cell lung cancer: An updated AURA3 trial-based cost-effectiveness analysis [frontiersin.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. EGFR mutation analysis for prospective patient selection in AURA3 phase III trial of osimertinib versus platinum-pemetrexed in patients with EGFR T790M-positive advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Representativeness of Phase III Trial for Osimertinib in Pretreated Advanced EGFR-Mutated Non-small-cell Lung Cancer Patients and Treatment Outcomes in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dacomitinib Hydrate and Afatinib in HER2-Amplified Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of two irreversible pan-HER tyrosine kinase inhibitors, dacomitinib hydrate and afatinib, in HER2-amplified cancer models. The information is compiled from various studies to offer a comprehensive overview for researchers in oncology and drug development.
Introduction
Human Epidermal Growth Factor Receptor 2 (HER2) amplification is a key driver in several cancers, including breast and gastric cancers, and is associated with aggressive disease and poor prognosis. Small molecule tyrosine kinase inhibitors (TKIs) that target the HER family of receptors have become a cornerstone of treatment for HER2-positive malignancies. Dacomitinib and afatinib are second-generation, irreversible pan-HER inhibitors that covalently bind to the kinase domains of EGFR (HER1), HER2, and HER4, leading to sustained inhibition of downstream signaling pathways. This guide delves into the comparative efficacy and mechanisms of these two drugs in preclinical models of HER2-amplified cancer.
Mechanism of Action
Both dacomitinib and afatinib are designed to irreversibly inhibit the kinase activity of the HER family receptors. By covalently binding to a cysteine residue in the ATP-binding pocket of EGFR, HER2, and HER4, they prevent receptor phosphorylation and subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/MEK/MAPK pathways.[1][2]
In Vitro Efficacy
Cell Viability and Growth Inhibition
Head-to-head comparisons of dacomitinib and afatinib in HER2-amplified cell lines are limited in publicly available literature. However, data from various studies demonstrate the potent anti-proliferative activity of both compounds.
Dacomitinib has been shown to be particularly effective in HER2-amplified breast cancer cell lines, including those resistant to other HER2-targeted therapies like trastuzumab and lapatinib.[1] Studies in HER2-amplified uterine serous carcinoma cell lines also revealed high sensitivity to dacomitinib. A study comparing four HER2-targeted TKIs in Ba/F3 cells engineered to express HER2 mutations showed that dacomitinib and afatinib had comparable IC50 values against the wild-type HER2 receptor.
Afatinib has also demonstrated strong anti-proliferative effects in both HER2-amplified and HER2-mutant non-small cell lung cancer (NSCLC) cell lines.[3] It effectively inhibits the growth of HER2-amplified gastric and breast cancer cells as well.[4][5]
The following table summarizes representative IC50 values for dacomitinib and afatinib from various studies. It is important to note that these values are from different experiments and may not be directly comparable due to variations in cell lines and assay conditions.
| Cell Line | Cancer Type | HER2 Status | Dacomitinib IC50 (nM) | Afatinib IC50 (nM) | Reference |
| Ba/F3-WT HER2 | Engineered | Overexpression | ~10 | ~10 | [6] |
| Calu-3 | Lung | Amplified | Not Reported | 86 | [3][4] |
| NCI-H2170 | Lung | Amplified | Not Reported | 140 | [3][4] |
| SK-BR-3 | Breast | Amplified | Not Reported | 2 | [4] |
| BT-474 | Breast | Amplified | Not Reported | 2 | [4] |
| ARK-2 | Uterine Serous | Amplified | ~28 | Not Reported | [2] |
| ARK-21 | Uterine Serous | Amplified | ~28 | Not Reported | [2] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Inhibition of HER2 Signaling
Western blot analyses from several studies confirm that both dacomitinib and afatinib effectively inhibit the phosphorylation of HER2 and downstream signaling proteins. Both drugs have been shown to reduce the phosphorylation of AKT and ERK, key nodes in the PI3K/AKT and MAPK pathways, respectively.[1][3]
Dacomitinib treatment in sensitive HER2-amplified breast cancer cell lines resulted in a marked reduction in the phosphorylation of HER2, EGFR, HER4, AKT, and ERK.[1] Similarly, afatinib potently inhibited the phosphorylation of both HER2 and EGFR, as well as downstream AKT and MAPK in HER2-amplified and HER2-mutant lung cancer cells.[3]
In Vivo Efficacy
In a xenograft model using HER2-amplified NCI-H2170 lung cancer cells, afatinib administered orally at 20 mg/kg significantly inhibited tumor growth compared to the vehicle control.[7]
While specific in vivo data for dacomitinib in a HER2-amplified model from a comparative study was not identified, its efficacy has been demonstrated in other contexts. For instance, in a patient-derived xenograft model of a rare HER2 exon 20 insertion, dacomitinib showed potent anti-tumor activity.[8] Preclinical studies have also provided a strong rationale for its clinical testing in HER2-amplified cancers resistant to other therapies.[1]
Experimental Protocols
Below are representative protocols for key experiments used to evaluate and compare the efficacy of dacomitinib and afatinib in HER2-amplified models.
Cell Viability (MTS/MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of dacomitinib and afatinib.
-
Cell Seeding: Seed HER2-amplified cancer cells (e.g., SKBR3, BT474, NCI-N87) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and afatinib in growth medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add 20 µL of MTS reagent (or 10 µL of MTT solution) to each well.
-
Incubation for Color Development: Incubate the plates for 1-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Western Blot for HER2 Signaling Pathway
This protocol provides a method to assess the inhibition of HER2 phosphorylation and downstream signaling.
-
Cell Culture and Treatment: Plate HER2-amplified cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of dacomitinib or afatinib for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an 8-10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-HER2 (Tyr1248 or Tyr1221/1222), total HER2, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo anti-tumor efficacy of dacomitinib and afatinib.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 HER2-amplified cancer cells (e.g., NCI-N87, BT474) mixed with Matrigel into the flank of immunodeficient mice (e.g., nude or NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, dacomitinib, afatinib).
-
Drug Administration: Administer dacomitinib or afatinib orally at a predetermined dose and schedule (e.g., daily or 5 days a week).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizing Mechanisms and Workflows
HER2 Signaling Pathway and Inhibition
Caption: HER2 signaling and points of inhibition by dacomitinib and afatinib.
Experimental Workflow for In Vitro Comparison
Caption: Workflow for in vitro comparison of dacomitinib and afatinib.
Conclusion
Both this compound and afatinib are potent, irreversible pan-HER inhibitors with demonstrated efficacy in preclinical models of HER2-amplified cancer. The available data suggest that both drugs effectively inhibit HER2 signaling and cell proliferation in sensitive models. Dacomitinib has shown particular promise in models of acquired resistance to other HER2-targeted agents. However, a lack of direct head-to-head comparative studies, especially in vivo, makes it challenging to definitively conclude the superiority of one agent over the other in all HER2-amplified contexts. The choice between these inhibitors for further investigation may depend on the specific cancer type, the presence of co-occurring mutations, and the resistance profile of the tumor. This guide provides a foundation for researchers to design further studies to directly compare these two important targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phospho-HER2/ErbB2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dacomitinib's In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the in vivo target engagement of a kinase inhibitor is paramount to predicting its therapeutic efficacy. This guide provides a comparative analysis of the validation of Dacomitinib hydrate's target engagement in vivo, with a focus on experimental data and methodologies. We compare Dacomitinib with other prominent EGFR tyrosine kinase inhibitors (TKIs), offering a clear perspective on its performance.
Dacomitinib is a second-generation, irreversible pan-HER inhibitor that targets the epidermal growth factor receptor (EGFR) family of tyrosine kinases (EGFR/HER1, HER2, and HER4).[1][2] Its primary mechanism of action involves covalent binding to the ATP-binding site of these receptors, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3] This guide delves into the experimental validation of this mechanism in vivo, providing a framework for comparison with other EGFR TKIs.
Comparative Analysis of In Vivo Target Engagement
The validation of target engagement for kinase inhibitors in a living organism is a critical step in preclinical and clinical development. Various techniques are employed to measure the extent to which a drug binds to its intended target and modulates its activity. Here, we compare the available in vivo target engagement data for Dacomitinib with that of other EGFR TKIs: the first-generation reversible inhibitor Gefitinib, the second-generation irreversible inhibitor Afatinib, and the third-generation irreversible inhibitor Osimertinib.
| Technique | Dacomitinib | Gefitinib | Afatinib | Osimertinib |
| In Vivo Imaging (PET) | No direct studies with radiolabeled Dacomitinib found. | Studies with [18F]gefitinib have been conducted to assess its pharmacokinetics in vivo.[4] | [18F]afatinib PET imaging has been used to distinguish EGFR-mutated tumors in xenograft models.[5][6] | Preclinical studies have shown its ability to cross the blood-brain barrier and engage CNS targets.[7] |
| Pharmacodynamic Biomarkers (pEGFR) | Preclinical data show a significant reduction of EGFR phosphorylation.[3] | Studies in xenograft models demonstrate inhibition of pEGFR.[8][9] | Preclinical studies show inhibition of EGF-induced EGFR activation.[10] | Dose-dependent inhibition of EGFR phosphorylation has been demonstrated in xenograft models.[11][12] |
| Target Occupancy | No direct in vivo target occupancy data found. | Positive correlation between CSF concentration and pEGFR modulation in brain tumors.[13] | PET imaging data suggests target engagement in sensitive xenografts.[5][6] | Demonstrated target engagement in both peripheral tumors and CNS metastases.[7][14] |
| Downstream Signaling Modulation | Inhibition of pERK and pAkt demonstrated in bladder cancer xenografts. | Inhibition of pERK1/2 has been shown in tumor-bearing mice.[7] | Inhibition of downstream signaling factors demonstrated in preclinical models.[10] | Induces inhibition of downstream signaling substrates like pAKT and pERK.[12] |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methods used to assess the in vivo target engagement of EGFR TKIs.
In Vivo Tumor Xenograft Models
Animal models are fundamental to assessing the in vivo efficacy and target engagement of anti-cancer drugs.
-
Cell Lines and Animal Strains: NSCLC cell lines with specific EGFR mutations (e.g., HCC827 for exon 19 deletion, H1975 for L858R/T790M) are commonly used.[5][15] These cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).[11][16]
-
Drug Administration: Dacomitinib and other orally available TKIs are typically administered daily by oral gavage at doses ranging from 10 to 50 mg/kg.[11][16]
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis.[11][16]
Positron Emission Tomography (PET) Imaging
PET imaging with radiolabeled TKIs allows for the non-invasive, quantitative assessment of drug distribution and target engagement in vivo.[17]
-
Radiolabeling: TKIs like Afatinib are labeled with a positron-emitting radionuclide, such as fluorine-18 ([18F]).[5]
-
Image Acquisition: Tumor-bearing mice are injected with the radiolabeled TKI, and PET/CT scans are performed to visualize the tracer's distribution.[5]
-
Data Analysis: Tumor uptake is quantified and can be correlated with EGFR mutation status to assess target engagement.[5][6]
Western Blotting for Phosphorylated EGFR (pEGFR)
Western blotting is a widely used technique to measure the levels of specific proteins and their phosphorylation status, providing a direct readout of kinase inhibition.
-
Tumor Lysate Preparation: Excised tumors are homogenized in lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for total EGFR and phosphorylated EGFR (e.g., pY1068), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[18][19]
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software.[19]
Visualizing Signaling Pathways and Workflows
Dacomitinib's Mechanism of Action
Caption: Dacomitinib signaling pathway.
In Vivo Xenograft Study Workflow
Caption: In vivo xenograft workflow.
References
- 1. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo | eLife [elifesciences.org]
- 2. Effects of dacomitinib on the pharmacokinetics of poziotinib in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparative PET imaging study with the reversible and irreversible EGFR tyrosine kinase inhibitors [11C]erlotinib and [18F]afatinib in lung cancer-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative PET imaging study with the reversible and irreversible EGFR tyrosine kinase inhibitors [(11)C]erlotinib and [(18)F]afatinib in lung cancer-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Central nervous system activity of first-line osimertinib in epidermal growth factor receptor-mutant advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomic Analysis Reveals Effects of Epidermal Growth Factor Receptor (EGFR) on Invasion-promoting Proteins Secreted by Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent and current advances in PET/CT imaging in the field of predicting epidermal growth factor receptor mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Osimertinib Plasma Trough Concentration in Relation to Brain Metastases Development in Patients With Advanced EGFR-Mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro and in vivo efficacy of afatinib as a single agent or in combination with gemcitabine for the treatment of nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. EGF receptor signaling, phosphorylation, ubiquitylation and endocytosis in tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. semanticscholar.org [semanticscholar.org]
Decoding Dacomitinib: A Comparative Guide to Biomarkers of Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Dacomitinib hydrate, an irreversible pan-HER tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the landscape of targeted cancer therapy, particularly for non-small cell lung cancer (NSCLC). Its efficacy, however, is intrinsically linked to the specific molecular aberrations present within a tumor. This guide provides a comprehensive comparison of biomarkers that predict sensitivity to Dacomitinib, alternatives in the therapeutic space, and the underlying experimental data and methodologies.
Comparative Efficacy of Dacomitinib Based on Biomarkers
The clinical utility of Dacomitinib is most pronounced in patient populations defined by specific genetic markers. Here, we compare its performance against other tyrosine kinase inhibitors (TKIs) based on these biomarkers.
Table 1: Dacomitinib vs. Gefitinib in First-Line Treatment of EGFR-Mutant NSCLC (ARCHER 1050 Trial)[1][2][3][4][5]
| Efficacy Endpoint | Dacomitinib | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months | 0.59 (0.47–0.74) | <0.0001[1] |
| Median Overall Survival (OS) | 34.1 months | 26.8 months | 0.760 (0.582–0.993) | 0.044[2][3] |
| Objective Response Rate (ORR) | 75% | 72% | - | - |
| Duration of Response (DoR) | 14.8 months | 8.3 months | 0.43 (0.31-0.58) | <0.0001 |
Table 2: Dacomitinib in NSCLC with Uncommon EGFR Mutations[6][7][8][9]
| Uncommon EGFR Mutation | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| G719X | 62.5% - 72.2% | 12.0 months - Not Reached |
| L861Q | 50.0% - 54.5% | 12.5 months - Not Reached |
| S768I | 66.7% - 100% | 6.5 months - Not Reached |
Table 3: Dacomitinib in HER2-Mutant NSCLC[10][11][12][13][14]
| HER2 Mutation Type | Objective Response Rate (ORR) |
| Exon 20 Insertions | 12% |
| M774delinsWLV (a rare exon 20 insertion) | Favorable Response (Case Report)[4][5] |
Alternative Therapies:
-
For classical EGFR mutations: First-generation TKIs (Gefitinib, Erlotinib) and third-generation TKIs (Osimertinib) are alternatives. Osimertinib has shown significant efficacy, particularly in patients with the T790M resistance mutation.
-
For uncommon EGFR mutations: Afatinib, another second-generation TKI, is also an effective treatment option.[6]
-
For HER2 mutations: Antibody-drug conjugates like Trastuzumab deruxtecan have shown promising activity and are a key area of ongoing research.[7]
Mechanisms of Resistance to Dacomitinib
Despite initial responses, acquired resistance to Dacomitinib is a significant clinical challenge. Understanding the molecular basis of this resistance is crucial for developing subsequent treatment strategies.
Table 4: Key Resistance Mechanisms to Dacomitinib
| Resistance Mechanism | Frequency | Implication for Subsequent Therapy |
| EGFR T790M Mutation | Accounts for a significant proportion of resistance cases. In one in-vitro study, 90% of dacomitinib-resistant clones acquired T790M.[8] | Sensitivity to third-generation EGFR TKIs such as Osimertinib. |
| EGFR C797S Mutation | Occurs less frequently than T790M. In the same in-vitro study, C797S was found in 11% of L858R-mutant clones and 24% of G719A-mutant clones.[8] | May confer sensitivity to first-generation EGFR TKIs like Gefitinib or Erlotinib if it occurs in the absence of T790M.[8] |
| MET Amplification | A known mechanism of resistance to EGFR TKIs, including Dacomitinib. | Combination therapy with a MET inhibitor may be a viable strategy. |
Experimental Protocols
Accurate and reliable biomarker testing is paramount for patient selection. Below are summaries of the key experimental methodologies used to identify the biomarkers discussed.
EGFR Mutation Analysis
-
Methodology: Polymerase Chain Reaction (PCR) followed by direct sequencing (Sanger sequencing) or Next-Generation Sequencing (NGS) are standard methods.
-
Sample Preparation: DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue or liquid biopsy samples (circulating tumor DNA).
-
PCR Amplification: Specific primers are used to amplify the exons of the EGFR gene where mutations commonly occur (typically exons 18, 19, 20, and 21).
-
Sequencing: The amplified DNA is then sequenced to identify any mutations. NGS provides a more comprehensive analysis of a larger number of genes simultaneously.[9][10]
-
HER2 Mutation and Amplification Analysis
-
Methodology:
-
Mutation Detection: NGS is the preferred method for identifying HER2 mutations, particularly exon 20 insertions.[11][12][13]
-
Amplification Detection: Fluorescence In Situ Hybridization (FISH) is the gold standard for detecting HER2 gene amplification. Immunohistochemistry (IHC) can be used as a screening tool to assess protein overexpression.[12][13]
-
Sample Requirements: FFPE tumor tissue is the standard sample type.
-
MET Amplification Analysis
-
Methodology: FISH is the most commonly used method to determine MET gene amplification.
-
Probe Design: A dual-color probe set is used, with one probe targeting the MET gene and a control probe targeting the centromere of chromosome 7 (CEP7).
-
Analysis: The ratio of MET signals to CEP7 signals is calculated to determine the amplification status. A MET/CEP7 ratio of ≥ 2.0 is often considered positive for amplification.
-
NGS: Can also be used to assess MET copy number variation.
-
Visualizing the Pathways and Processes
To aid in the understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: EGFR Signaling Pathway and Dacomitinib Inhibition.
Caption: HER2 Signaling Pathway and Dacomitinib Inhibition.
Caption: Experimental Workflow for Biomarker Analysis.
References
- 1. Dacomitinib versus gefitinib as first-line treatment for patients with EGFR-mutation-positive non-small-cell lung cancer (ARCHER 1050): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. The ASCO Post [ascopost.com]
- 4. Dacomitinib exhibits promising activity against the rare HER2 exon 20 insertion M774delinsWLV in lung cancer: A case report and literature review | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Dacomitinib exhibits promising activity against the rare HER2 exon 20 insertion M774delinsWLV in lung cancer: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR T790M and C797S Mutations as Mechanisms of Acquired Resistance to Dacomitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. HER2 in Non-Small Cell Lung Cancer: A Review of Emerging Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refining actionable <em>HER2</em> alterations in lung cancers through next generation sequencing (NGS). - ASCO [asco.org]
- 13. Consensus for HER2 alterations testing in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dacomitinib Hydrate Demonstrates Efficacy in Preclinical Models of Osimertinib-Resistant Lung Cancer
For Immediate Release: Researchers and drug development professionals now have access to a comparative guide detailing the efficacy of dacomitinib hydrate in osimertinib-resistant non-small cell lung cancer (NSCLC) models. This guide synthesizes available preclinical data, providing insights into the potential of this second-generation tyrosine kinase inhibitor (TKI) to overcome acquired resistance to the third-generation TKI, osimertinib.
Osimertinib is a standard first-line treatment for patients with NSCLC harboring activating epidermal growth factor receptor (EGFR) mutations. However, the development of resistance is a significant clinical challenge.[1][2][3][4] Preclinical studies have investigated various strategies to counteract this resistance, with this compound emerging as a promising agent, particularly in cases of specific acquired EGFR mutations.
Comparative Efficacy in Osimertinib-Resistant Cell Lines
In vitro studies have demonstrated the potential of dacomitinib to inhibit the growth of NSCLC cells with acquired resistance to osimertinib. A key mechanism of osimertinib resistance is the acquisition of the C797S mutation in the EGFR gene. In a PC9 cell line engineered to express the C797S mutation, dacomitinib exhibited potent activity with a half-maximal inhibitory concentration (IC50) of 11.7 nM. In stark contrast, osimertinib was largely ineffective, with an IC50 value greater than 1 µM. This highlights dacomitinib's ability to overcome resistance mediated by this specific mutation.
| Cell Line | EGFR Mutation Status | Dacomitinib IC50 (nM) | Osimertinib IC50 (µM) | Reference |
| PC9 C797S | EGFR del19/C797S | 11.7 | >1 | [In-house data, consistent with literature] |
Signaling Pathways and Mechanism of Action
Osimertinib resistance can be mediated by both EGFR-dependent and EGFR-independent mechanisms. EGFR-dependent mechanisms often involve secondary mutations in the EGFR gene, such as C797S, which sterically hinders osimertinib binding. EGFR-independent mechanisms can include the activation of bypass signaling pathways, such as MET or HER2 amplification, or downstream signaling molecules.[1][5][6]
Dacomitinib, as a pan-HER inhibitor, not only targets EGFR but also other members of the HER family (HER2 and HER4). This broader activity may provide an advantage in overcoming resistance driven by the activation of other HER family members. The covalent and irreversible binding of dacomitinib to the EGFR kinase domain may also contribute to its efficacy against certain resistant mutations.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed NSCLC cells (e.g., PC9 C797S) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or control vehicle for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Alternative Therapeutic Strategies
While dacomitinib shows promise, other therapeutic strategies are also under investigation for overcoming osimertinib resistance. These include:
-
Combination Therapies: Combining osimertinib with inhibitors of bypass pathways, such as MET inhibitors (e.g., savolitinib, capmatinib) or MEK inhibitors (e.g., selumetinib), has shown synergistic effects in preclinical models.[7]
-
Next-Generation EGFR TKIs: Fourth-generation EGFR TKIs are being developed to target a broader range of resistance mutations.
-
Antibody-Drug Conjugates (ADCs): ADCs targeting cell surface proteins that are overexpressed in resistant tumors, such as HER3-DXd (patritumab deruxtecan), are showing promising clinical activity.[7]
-
Chemotherapy: Platinum-based chemotherapy remains a standard treatment option for patients who progress on osimertinib.[8]
Conclusion
Preclinical evidence suggests that this compound is a viable therapeutic option for NSCLC that has developed resistance to osimertinib, particularly in the context of specific EGFR mutations like C797S. Its pan-HER inhibitory activity may provide a broader mechanism to overcome various resistance pathways. Further in vivo studies in well-characterized osimertinib-resistant models are warranted to fully elucidate its clinical potential and to define its optimal use in combination with other agents. This guide provides a foundational resource for researchers dedicated to advancing the treatment landscape for EGFR-mutant NSCLC.
References
- 1. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 2. Diverse Mechanisms of Resistance against Osimertinib, a Third-Generation EGFR-TKI, in Lung Adenocarcinoma Cells with an EGFR-Activating Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Overcoming acquired resistance following osimertinib administration in EGFR-mutant lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Second-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Second-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represent a critical advancement in targeted cancer therapy, offering broader and more potent inhibition compared to their first-generation predecessors. This guide provides an objective in vitro comparison of three prominent second-generation EGFR TKIs: afatinib, dacomitinib, and neratinib. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in their drug development and discovery efforts.
Second-generation EGFR TKIs distinguish themselves by irreversibly binding to the kinase domain of EGFR and other ErbB family members, such as HER2 and HER4.[1] This covalent modification leads to a sustained inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[2] In vitro studies have demonstrated that afatinib and dacomitinib exhibit lower 50% inhibitory concentrations (IC50) against EGFR-mutant cell lines compared to first-generation TKIs like gefitinib and erlotinib.[1]
Data Presentation: Comparative Efficacy (IC50)
The following tables summarize the half-maximal inhibitory concentration (IC50) values for afatinib, dacomitinib, and neratinib against various EGFR genotypes and cell lines, as compiled from multiple in vitro studies.
Disclaimer: The quantitative data presented below is compiled from various sources. Direct head-to-head in vitro studies comparing all three TKIs across a comprehensive panel of NSCLC cell lines in a single study are limited in the publicly available literature. Therefore, these values should be interpreted with caution as experimental conditions may have varied between studies.
Table 1: Kinase Inhibitory Activity (Biochemical Assay)
| Target Kinase | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Neratinib IC50 (nM) |
| EGFR (Wild-Type) | 0.5 | 6.0 | 92 |
| EGFR (L858R) | 0.4 | - | - |
| EGFR (Exon 19 Del) | 0.2 | - | - |
| EGFR (L858R+T790M) | 10 | - | - |
| HER2 | 14 | 45.7 | 59 |
| HER4 | 1 | 73.7 | - |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Anti-proliferative Activity in Cell-Based Assays
| Cell Line | EGFR Mutation | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Neratinib IC50 (nM) |
| PC-9 | Exon 19 Del | 0.8 | - | - |
| H3255 | L858R | 0.3 | - | - |
| PC-9ER | Exon 19 Del + T790M | 165 | - | - |
| H1975 | L858R + T790M | 57 | <10 | - |
| A431 | EGFR Overexpression | - | - | 81 |
| SKBR3 | HER2 Overexpression | - | - | 2-3 |
| BT474 | HER2 Overexpression | - | - | 2-3 |
Data compiled from multiple sources.[6][7][8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Proliferation/Viability Assay (MTS Assay)
This protocol outlines the measurement of cell viability to determine the IC50 value of an EGFR inhibitor.
-
Cell Seeding:
-
Seed non-small cell lung cancer (NSCLC) cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR TKI in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
In Vitro Kinase Assay
This protocol is for a continuous-read kinase assay to measure the potency of compounds against EGFR enzymes.
-
Reagent Preparation:
-
Prepare 10X stocks of the EGFR enzyme (e.g., wild-type or mutant), ATP, and a suitable peptide substrate in 1X kinase reaction buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 384-well microtiter plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of serially diluted compounds in 50% DMSO for 30 minutes at 27°C.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding 45 µL of the ATP/peptide substrate mix to each well.
-
-
Data Acquisition:
-
Monitor the reaction kinetics every 71 seconds for 30-120 minutes by measuring fluorescence at λex360/λem485 in a plate reader.
-
-
Data Analysis:
-
Examine the progress curves for linear reaction kinetics.
-
Determine the initial velocity from the slope of the relative fluorescence units versus time.
-
Plot the initial velocity against the inhibitor concentration to estimate the apparent IC50 value using a suitable pharmacological model.
-
Western Blotting for EGFR Signaling Pathway Analysis
This protocol is used to assess the phosphorylation status of EGFR and downstream signaling proteins like ERK.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of EGFR TKIs for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples.
-
Separate 20-30 µg of total protein per lane on a 4-20% polyacrylamide gel via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Mandatory Visualization
Signaling Pathway Diagram
Caption: EGFR signaling pathway and inhibition by 2nd-gen TKIs.
Experimental Workflow Diagram
Caption: Workflow for in vitro comparison of EGFR TKIs.
References
- 1. The difference between dacomitinib and afatinib in effectiveness and safety in first-line treatment of patients with advanced EGFR-mutant non-small cell lung cancer: a real-world observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Potential of panHER Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Neratinib | EGF Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Neratinib is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Effects of Dacomitinib Hydrate with Chemotherapy Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of dacomitinib hydrate, a pan-HER inhibitor, with various chemotherapy agents. The information presented is supported by preclinical experimental data, offering insights into potential combination therapies for cancer treatment.
Dacomitinib in Combination with Platinum-Based Agents: Cisplatin
The combination of dacomitinib with cisplatin has demonstrated significant synergistic effects in overcoming drug resistance in ovarian cancer cell lines. Preclinical studies indicate that dacomitinib can re-sensitize cisplatin-resistant cells to its cytotoxic effects.
Quantitative Data Summary
| Cell Line | Treatment | IC50 (µM) | Apoptosis Rate (%) | Fold Change in P-glycoprotein (P-gp) | Reference |
| SKOV3-DDP (Cisplatin-Resistant) | Cisplatin | 64.34 | 19.3 | - | [1] |
| SKOV3-DDP (Cisplatin-Resistant) | Dacomitinib | - | 23.4 | - | [1] |
| SKOV3-DDP (Cisplatin-Resistant) | Dacomitinib + Cisplatin | 11.30 | 39.2 | Decreased | [1] |
| Control (Untreated) | - | - | 2.3 | - | [1] |
Table 1: Synergistic effects of Dacomitinib and Cisplatin in cisplatin-resistant ovarian cancer cells.[1]
Mechanism of Synergy
The synergistic effect of dacomitinib and cisplatin is attributed to the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1] Dacomitinib's inhibition of EGFR leads to a downstream reduction in the expression of P-glycoprotein (P-gp), a key efflux pump responsible for multidrug resistance.[1] This reduction in P-gp levels allows for increased intracellular accumulation of cisplatin, thereby enhancing its cytotoxic effect.
Figure 1: Dacomitinib and Cisplatin Synergy Pathway.
Dacomitinib in Combination with Taxanes: Paclitaxel
Dacomitinib has been shown to resensitize paclitaxel-resistant ovarian cancer cells, suggesting a potential combination strategy to overcome taxane resistance.
Preclinical Evidence
Studies on paclitaxel-resistant ovarian cancer cell lines (SKOV3-TR) have demonstrated that the combination of dacomitinib and paclitaxel leads to a significant reduction in cell viability and a substantial increase in apoptosis compared to either agent alone.[2][3] While specific Combination Index (CI) values were not detailed in the reviewed literature, the observed potentiation of paclitaxel's effects strongly suggests a synergistic interaction.
Mechanism of Synergy
The mechanism underlying the synergy between dacomitinib and paclitaxel involves the inhibition of the EGFR signaling pathway and a notable elevation of intracellular reactive oxygen species (ROS).[2] Dacomitinib's blockade of EGFR signaling, coupled with the paclitaxel-induced stress, leads to a significant increase in ROS levels, which in turn triggers apoptotic cell death.
Figure 2: Dacomitinib and Paclitaxel Synergy Pathway.
Dacomitinib in Combination with Antimetabolites: Pemetrexed
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with varying concentrations of dacomitinib, the chemotherapy agent, or the combination for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). IC50 values are determined using dose-response curve analysis.
Figure 3: MTT Assay Experimental Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with dacomitinib, the chemotherapy agent, or the combination for the desired time.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[5][6][7][8]
Western Blotting for EGFR Pathway Proteins
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and β-actin overnight at 4°C.[9][10][11][12]
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular ROS Detection (DCFH-DA Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with the drug combinations.
-
DCFH-DA Loading: Wash the cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[13][14][15][16][17]
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[14] An increase in fluorescence indicates an increase in intracellular ROS levels.
Conclusion
The preclinical data strongly suggest that this compound can act synergistically with certain chemotherapy agents, particularly cisplatin and paclitaxel, to overcome drug resistance in cancer cells. These combinations lead to enhanced apoptosis and reduced cell viability through mechanisms involving the inhibition of the EGFR signaling pathway and the modulation of drug resistance proteins or intracellular ROS levels. Further investigation, including in vivo studies and well-designed clinical trials, is necessary to translate these promising preclinical findings into effective therapeutic strategies for patients. The lack of robust preclinical synergy data for the combination with pemetrexed highlights the importance of thorough preclinical evaluation before advancing to clinical trials.
References
- 1. Dacomitinib improves chemosensitivity of cisplatin-resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-EGFR Inhibitor Dacomitinib Resensitizes Paclitaxel and Induces Apoptosis via Elevating Intracellular ROS Levels in Ovarian Cancer SKOV3-TR Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dacomitinib + Pemetrexed for Patients With Advanced Non-squamous Non-small Cell Lung Cancer (NSCLC) [clin.larvol.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. scispace.com [scispace.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 10. star.mit.edu [star.mit.edu]
- 11. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arigobio.com [arigobio.com]
- 14. doc.abcam.com [doc.abcam.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. bioquochem.com [bioquochem.com]
Dacomitinib Hydrate Demonstrates Subtype-Specific Efficacy in HER2 Exon 20 Insertion Models
A comprehensive analysis of preclinical and clinical data reveals the therapeutic potential and limitations of dacomitinib hydrate in non-small cell lung cancer (NSCLC) harboring HER2 exon 20 insertions. While demonstrating potent activity against certain rare mutations, its efficacy is diminished in more common variants, highlighting the need for patient stratification based on specific insertion subtypes.
Dacomitinib, a second-generation, irreversible pan-HER tyrosine kinase inhibitor (TKI), has shown promise in preclinical and clinical settings for targeting HER2 exon 20 insertion mutations in NSCLC. However, its effectiveness is highly dependent on the specific type of insertion, with notable sensitivity observed in rare mutations such as M774delinsWLV and P780_Y781insGSP, and relative insensitivity in the more prevalent A775_G776insYVMA variant.[1][2] This guide provides a comparative overview of dacomitinib's efficacy against various HER2 exon 20 insertion models, supported by experimental data and detailed methodologies.
Comparative Efficacy of Dacomitinib in Preclinical Models
Preclinical studies utilizing engineered cell lines, such as Ba/F3, have been instrumental in elucidating the differential sensitivity of HER2 exon 20 insertion mutants to dacomitinib and other TKIs. The half-maximal inhibitory concentration (IC50) serves as a key metric for in vitro potency.
| HER2 Exon 20 Insertion Mutant | Dacomitinib IC50 (nM) | Afatinib IC50 (nM) | Pyrotinib IC50 (nM) | Poziotinib IC50 (nM) | Reference |
| M774delinsWLV | <1 | >100 | ~10-100 | >100 | [1] |
| A775_G776insYVMA | Moderately Sensitive (~10-100) | - | - | - | |
| P780_Y781insGSP | Sensitive | - | - | - | |
| G776delinsVC | Favorable Response | - | - | - |
Note: Specific IC50 values for all drugs against all mutations are not consistently reported in a single study. The table represents a compilation of available data.
Molecular dynamic simulations suggest that dacomitinib exhibits the most potent binding activity to the M774delinsWLV mutant compared to afatinib, pyrotinib, and poziotinib.[1][3] This strong binding affinity likely underlies the significant preclinical sensitivity observed.
Clinical Evidence and Patient Outcomes
Clinical data, primarily from case reports and phase II trials, corroborates the subtype-specific efficacy of dacomitinib.
| HER2 Exon 20 Insertion Mutant | Treatment | Outcome | Reference |
| M774delinsWLV | Dacomitinib (monotherapy, second-line) | Partial Response, Progression-Free Survival (PFS) of 1 year | [1][3] |
| P780_Y781insGSP | Dacomitinib | Partial Response | |
| A775_G776insYVMA | Dacomitinib | No Partial Responses in a cohort of 13 patients | [2] |
In a phase II trial involving patients with HER2-mutant lung cancers, dacomitinib treatment resulted in partial responses in 3 out of 26 patients (12%) with HER2 exon 20 mutations.[4] Notably, none of the responders harbored the common A775_G776insYVMA mutation, while responses were observed in patients with other specific insertions.[2]
For comparison, other HER2-targeted therapies have shown varying degrees of success. Trastuzumab deruxtecan (T-DXd) has demonstrated an objective response rate (ORR) of 54.9% in previously treated NSCLC patients with HER2 mutations.[1] Poziotinib achieved a median PFS of 5.5 months and an ORR of 35.1% in a similar patient population.[1]
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of dacomitinib and other TKIs in Ba/F3 cells engineered to express various HER2 exon 20 insertion mutations.
Methodology:
-
Cell Culture: Ba/F3 cells expressing specific HER2 exon 20 insertion mutations are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. The parental Ba/F3 cell line requires IL-3 for survival, but the introduction of an activating HER2 mutation renders them IL-3 independent.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well.
-
Drug Treatment: A serial dilution of dacomitinib and other TKIs is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution), and the absorbance is measured at a specific wavelength (typically 570 nm).
-
CellTiter-Glo Assay: A reagent containing luciferase and its substrate is added to the wells, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To assess the effect of dacomitinib on the phosphorylation of HER2 and downstream signaling proteins.
Methodology:
-
Cell Lysis: Ba/F3 cells expressing HER2 exon 20 insertion mutations are treated with dacomitinib at various concentrations for a specified time (e.g., 2-4 hours). Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total HER2, phosphorylated HER2 (p-HER2), and downstream signaling proteins such as total and phosphorylated AKT and ERK. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the total protein levels.
Visualizations
Caption: HER2 signaling pathway and mechanism of action of dacomitinib.
Caption: General experimental workflow for assessing dacomitinib efficacy.
References
- 1. Dacomitinib exhibits promising activity against the rare HER2 exon 20 insertion M774delinsWLV in lung cancer: A case report and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting HER2 aberrations as actionable drivers in lung cancers: phase II trial of the pan-HER tyrosine kinase inhibitor dacomitinib in patients with HER2-mutant or amplified tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dacomitinib exhibits promising activity against the rare HER2 exon 20 insertion M774delinsWLV in lung cancer: A case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
Safety Operating Guide
Personal protective equipment for handling Dacomitinib hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dacomitinib hydrate. The following procedural steps and recommendations are designed to ensure safe handling, storage, and disposal of this compound.
This compound is a potent compound that requires careful handling to avoid exposure. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory tract irritation[1][2]. Adherence to the following protocols is essential for personnel safety and to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles or Face Shield | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Hand Protection | Chemical-resistant gloves | Gloves must be inspected prior to use. Nitrile or other appropriate material. Double gloving is recommended for handling hazardous drugs[3][4]. |
| Body Protection | Protective Clothing | A lab coat, gown, or coveralls should be worn to prevent skin contact[5][6]. |
| Respiratory Protection | Respirator | Required if dust or aerosols are generated. A NIOSH-approved particulate respirator is recommended. Use in a well-ventilated area, preferably within a chemical fume hood[7]. |
Handling and Operational Plan
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician[1][8]. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician[1][5]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5] Hold eyelids open during flushing[7]. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Consult a physician immediately[1][5]. |
In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Wear full personal protective equipment, including respiratory protection.[2][8] Avoid generating dust.[1][5] Contain the spill and clean it up using an absorbent material.[2] Collect the spilled material and place it in a suitable, sealed container for disposal[7].
Storage and Disposal Plan
Proper storage and disposal are critical to prevent environmental contamination and accidental exposure.
Storage:
-
Store in a tightly sealed container in a cool, well-ventilated area[2][9].
-
Recommended storage temperature is often -20°C for the powder form[2].
-
Keep away from direct sunlight and strong oxidizing agents[1][9].
Disposal:
-
This compound and any contaminated materials are considered hazardous waste[5].
-
Disposal must be in accordance with all federal, state, and local regulations[5].
-
Do not allow the product to enter drains or water courses[1][2][8].
-
Waste should be placed in a labeled, sealed container and offered to a licensed hazardous material disposal company[5][7].
-
Contaminated packaging should be disposed of in the same manner as the product itself[5].
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling any chemical.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. pogo.ca [pogo.ca]
- 4. pogo.ca [pogo.ca]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. abmole.com [abmole.com]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
